Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Description
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906118 | |
| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-04-5 | |
| Record name | Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside synthesis protocol
An In-Depth Technical Guide to the Synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. This compound is a valuable tool in glycobiology, serving as a chromogenic substrate for α-N-acetylglucosaminidases and a synthetic precursor for more complex glycoconjugates.[1] The core challenge in its synthesis lies in controlling the stereochemistry at the anomeric center to selectively obtain the alpha (α) isomer. This document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols required for its successful synthesis.
Strategic Imperatives in α-Glycoside Synthesis
The construction of the glycosidic bond is the most critical reaction in carbohydrate chemistry.[2] The stereochemical outcome—whether the α or beta (β) anomer is formed—is dictated by a confluence of factors including the nature of the glycosyl donor, the protecting groups, the promoter, and the reaction conditions.[2][3]
In the case of 2-acetamido-2-deoxy-D-glucopyranosyl donors, the C-2 acetamido group is a "participating" neighboring group. Under many standard glycosylation conditions, such as the classical Koenigs-Knorr reaction, this group provides anchimeric assistance, leading to the formation of a stable bicyclic oxazolinium ion intermediate.[4] Subsequent nucleophilic attack by the acceptor (phenol) typically occurs from the opposite face, resulting in the thermodynamically favored 1,2-trans product, which is the β-glycoside.[4][5]
Therefore, to achieve the desired 1,2-cis alpha-anomer, the synthetic strategy must circumvent or control this powerful neighboring group participation. Methodologies that promote a more SN1-like character or utilize in situ anomerization of the glycosyl donor are often employed to favor the formation of the α-linkage.[6][7]
Mechanistic Overview: The Koenigs-Knorr Reaction and its Modifications
The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of glycosylation chemistry.[4][8] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃).[8]
While traditionally sluggish, the reaction has been extensively modified.[8] The Helferich method, for instance, employs more reactive but toxic mercury salts.[2][4][9] The core principle involves the promoter acting as a halophile, assisting in the departure of the halide leaving group to generate a reactive oxocarbenium ion intermediate.[4][5]
The diagram below illustrates the competing pathways in the glycosylation of a 2-acetamido-2-deoxy-glucosyl donor.
Caption: Competing reaction pathways in the synthesis of phenyl glucosaminides.
To favor the α-anomer, conditions must be chosen that either promote direct SN2 displacement on an α-halide donor or generate a sufficiently reactive oxocarbenium ion that can be trapped by phenol before the oxazolinium ion forms. The use of specific promoters and solvent systems is key to navigating this mechanistic landscape.
Detailed Synthesis Protocol
This protocol is a multi-step process beginning with the preparation of the glycosyl donor from commercially available D-glucosamine hydrochloride.
Overall Workflow
The synthesis can be visualized as a three-stage process: Donor Preparation, Glycosylation, and Deprotection/Purification.
Caption: High-level overview of the synthetic workflow.
Reagents and Equipment
| Reagent/Equipment | Specification | Recommended Supplier |
| D-Glucosamine Hydrochloride | ≥99% Purity | Sigma-Aldrich, TCI |
| Acetic Anhydride | ACS Reagent Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics |
| Hydrogen Bromide | 33 wt. % in Acetic Acid | Sigma-Aldrich |
| Phenol | ≥99%, Crystal | J.T. Baker |
| Silver (I) Oxide | ≥99%, Precipitated | Strem Chemicals |
| Drierite™ (CaSO₄) | 8 Mesh, Indicating | W.A. Hammond Drierite |
| Sodium Methoxide | 0.5 M in Methanol | Acros Organics |
| Solvents (DCM, MeOH, EtOAc) | Anhydrous/HPLC Grade | VWR, Fisher Scientific |
| Thin Layer Chromatography | Silica Gel 60 F₂₅₄ | EMD Millipore |
| Column Chromatography Silica | 230-400 Mesh | SiliCycle Inc. |
| Rotary Evaporator | Standard laboratory grade | Büchi, Heidolph |
| NMR Spectrometer | ≥400 MHz | Bruker, JEOL |
Experimental Procedure
Stage 1: Synthesis of the Glycosyl Donor (Acetobromo-α-D-glucosamine)
This stage involves the peracetylation of D-glucosamine followed by bromination at the anomeric center.
-
Peracetylation:
-
Suspend D-glucosamine hydrochloride (1.0 eq) in a flask with anhydrous pyridine (approx. 5 mL per gram of starting material).
-
Cool the stirring suspension to 0 °C in an ice bath.
-
Add acetic anhydride (5.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. The mixture should become a clear solution.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose as a white solid. This product is typically a mixture of anomers and can be used directly in the next step.[10][11]
-
-
Anomeric Bromination:
-
Dissolve the peracetylated sugar (1.0 eq) in a minimal amount of DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HBr in acetic acid (33 wt. %, ~1.5 eq) and stir at 0 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with cold DCM and wash rapidly with ice-water, cold saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature below 30 °C.
-
The resulting crude 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl bromide (acetobromo-α-D-glucosamine) is unstable and should be used immediately in the next step.
-
Stage 2: Koenigs-Knorr Glycosylation with Phenol
This is the critical stereochemistry-determining step. The use of silver oxide and an acid scavenger in a non-polar solvent under anhydrous conditions is crucial.
-
Reaction Setup:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM, phenol (1.5 eq), and freshly prepared silver (I) oxide (2.0 eq). Note: The quality and reactivity of Ag₂O can significantly impact the reaction.[12][13]
-
Add an anhydrous drying agent such as Drierite™ (CaSO₄) to scavenge any water produced.
-
Stir the heterogeneous mixture vigorously in the dark (wrap the flask in aluminum foil) at room temperature for 1 hour.
-
-
Glycosylation:
-
Dissolve the crude acetobromo-α-D-glucosamine from Stage 1 in anhydrous DCM.
-
Add this solution dropwise to the stirring phenol/Ag₂O mixture over 30 minutes.
-
Allow the reaction to stir in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the glycosyl bromide and the appearance of a new, higher Rf product spot.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Filter the suspension through a pad of Celite® to remove silver salts and Drierite™. Wash the pad thoroughly with DCM.
-
Combine the filtrates and wash with 1 M NaOH solution (to remove excess phenol) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected glycoside.
-
Stage 3: Deprotection and Purification
The final step involves the removal of the O-acetyl protecting groups.
-
Zemplén Deacetylation:
-
Dissolve the crude protected glycoside from Stage 2 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH) until the pH is ~9-10.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to a more polar product at the baseline. This typically takes 1-3 hours.
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient elution system (e.g., DCM transitioning to 95:5 DCM:MeOH).
-
Combine fractions containing the pure product, as identified by TLC.
-
Concentrate the pure fractions in vacuo and dry under high vacuum to yield this compound as a white solid.
-
Product Characterization
Validation of the final product's identity, purity, and stereochemistry is essential.
| Analysis Technique | Expected Result for Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside |
| ¹H NMR (in D₂O or MeOD) | The anomeric proton (H-1) should appear as a doublet with a small coupling constant (J1,2) of approximately 3-4 Hz, which is characteristic of an axial-equatorial relationship in an α-anomer. This signal is typically found around 5.5-5.7 ppm. Other characteristic signals include the N-acetyl methyl singlet around 2.0 ppm and aromatic protons from the phenyl group between 7.0-7.4 ppm.[14][15] |
| ¹³C NMR | The anomeric carbon (C-1) signal will be in the range of 95-100 ppm. |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₄H₁₉NO₆: 297.12 g/mol . Expected [M+H]⁺ = 298.1, [M+Na]⁺ = 320.1. |
| Optical Rotation | A positive specific rotation value is expected for the α-anomer. |
Troubleshooting and Key Insights
-
Low Yield: Often caused by the decomposition of the glycosyl bromide donor or inactive silver oxide.[12][13] Ensure the donor is used immediately and the Ag₂O is fresh. Rigorously anhydrous conditions are paramount.
-
Poor α:β Selectivity: The primary challenge. If significant β-anomer is formed, it indicates that the neighboring group participation pathway dominated. Try altering the solvent (e.g., toluene) or using a different promoter system. In some cases, a lower reaction temperature can favor the kinetic α-product.
-
Incomplete Deprotection: If the Zemplén deacetylation stalls, add a small additional amount of sodium methoxide. Ensure the starting material is fully dissolved in methanol.
Conclusion
The synthesis of this compound is a challenging but achievable goal that hinges on the strategic control of anomeric stereoselectivity. By understanding the mechanistic competition between direct substitution and neighboring group participation, and by employing carefully controlled conditions as outlined in this guide, researchers can reliably access this important biochemical tool. The Koenigs-Knorr reaction, despite its age, remains a versatile and powerful method when its nuances are expertly navigated.
References
-
Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances. Available at: [Link]
-
Crasto, C., & Jones, G. B. (2010). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC. Available at: [Link]
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Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Available at: [Link]
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ResearchGate. (2015). Helferich method. ResearchGate. Available at: [Link]
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Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Sci-Hub. Available at: [Link]
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Abronin, I. A., & Zhdankin, V. V. (2012). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. Available at: [Link]
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Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. ResearchGate. Available at: [Link]
-
Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]
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Canadian Journal of Chemistry. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Helferich method. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikipedia. Available at: [Link]
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Abe, H., Shuto, S., & Matsuda, A. (2001). Highly alpha- and beta-selective radical C-glycosylation reactions using a controlling anomeric effect based on the conformational restriction strategy. A study on the conformation-anomeric effect-stereoselectivity relationship in anomeric radical reactions. PubMed. Available at: [Link]
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McKay, M. J., & Nguyen, H. M. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Institutes of Health. Available at: [Link]
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Kova, P., & Glaudemans, C. P. J. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. Available at: [Link]
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ResearchGate. (n.d.). Koenig-Knorr glycosidation. ResearchGate. Available at: [Link]
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Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]
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Houser, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Available at: [Link]
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Faurschou, N. V., Friis, V., Raghavan, P., Pedersen, C. M., & Coley, C. W. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
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ChemRxiv. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Available at: [Link]
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Gawronski, J., et al. (2003). Crystal structure and solid-state NMR analysis of methyl 2,3,6-tri-O-acetyl-2-deoxy-2-[3-(2-phenylethyl)-ureido]-beta-D- glucopyranoside. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). D-galactopyranosyl. The Royal Society of Chemistry. Available at: [Link]
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Kim, S. H., et al. (2014). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. PubMed. Available at: [Link]
-
MDPI. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. Available at: [Link]
- Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose. Google Patents.
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Caligiuri, A., D'Arrigo, P., & Servi, S. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. ResearchGate. Available at: [Link]
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]
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- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 9. Helferich method - Wikipedia [en.wikipedia.org]
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- 15. PHENYL ALPHA-D-GLUCOPYRANOSIDE(4630-62-0) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CAS No. 10139-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Phenyl N-acetyl-alpha-D-glucosaminide, is a glycoside of significant interest in the fields of biochemistry, glycobiology, and pharmaceutical research. Its structure, featuring a phenyl group aglycone attached to the anomeric carbon of N-acetylglucosamine (GlcNAc) in an alpha configuration, makes it a valuable tool for studying carbohydrate-protein interactions and the activity of glycoside hydrolases. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The CAS number for this compound is 10139-04-5 [1].
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10139-04-5 | [1] |
| Molecular Formula | C₁₄H₁₉NO₆ | [1] |
| Molecular Weight | 297.307 g/mol | [1] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 241 °C | [1] |
| Boiling Point | 600.8°C at 760 mmHg | [1] |
| Density | 1.38 g/cm³ | [1] |
| Flash Point | 317.2°C | [1] |
Stereoselective Synthesis
The stereoselective synthesis of the α-anomer of phenyl N-acetylglucosaminide is a key challenge, as the β-anomer is often the thermodynamically favored product. A plausible synthetic route involves a Helferich-type glycosylation, where the stereochemical outcome is controlled by the choice of catalyst and reaction conditions.
Rationale for Synthetic Strategy
The presented protocol is based on the principle of fusing a per-O-acetylated glucosamine derivative with phenol in the presence of a Lewis acid catalyst, such as zinc chloride. This method, while potentially yielding a mixture of anomers, can be driven towards the α-product under specific kinetic control conditions. The subsequent deacetylation yields the final product. The choice of a per-acetylated starting material protects the hydroxyl groups from side reactions and activates the anomeric center for substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
β-D-Glucosamine pentaacetate
-
Phenol
-
Zinc chloride (anhydrous)
-
Methanol
-
Sodium methoxide solution (0.5 M in methanol)
-
Amberlite IR120 (H⁺) resin
-
Dichloromethane
-
Ethyl acetate
-
Hexane
Procedure:
-
Glycosylation:
-
In a round-bottom flask equipped with a condenser and a calcium chloride drying tube, melt phenol (2 equivalents) under a nitrogen atmosphere.
-
Add anhydrous zinc chloride (0.5 equivalents) to the molten phenol and stir until a homogenous mixture is obtained.
-
To this mixture, add β-D-glucosamine pentaacetate (1 equivalent) portion-wise while maintaining the temperature at 120-130°C.
-
Continue heating and stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
-
Work-up and Purification of the Acetylated Product:
-
Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the per-O-acetylated α-phenylglycoside.
-
-
Deacetylation:
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Recrystallize the crude product from a suitable solvent system, such as methanol/ether, to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial tool in glycobiology and drug discovery, primarily as a substrate for α-N-acetylglucosaminidases and as a reference standard in the development of glycosidase inhibitors.
Substrate for α-N-Acetylglucosaminidase Activity Assays
α-N-Acetylglucosaminidase (NAGLU) is a lysosomal enzyme responsible for the hydrolysis of terminal α-N-acetylglucosamine residues from heparan sulfate. A deficiency in this enzyme leads to the lysosomal storage disorder Sanfilippo syndrome type B[2]. This compound can be used as a chromogenic or fluorogenic substrate analog to assay NAGLU activity. The enzymatic hydrolysis of the glycosidic bond releases phenol, which can be quantified colorimetrically or by other analytical methods.
Materials:
-
This compound (substrate)
-
α-N-Acetylglucosaminidase (enzyme source, e.g., purified enzyme or cell lysate)
-
Citrate-phosphate buffer (pH 4.5)
-
Stop solution (e.g., 0.4 M glycine-NaOH, pH 10.4)
-
4-Aminoantipyrine
-
Potassium ferricyanide
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the phenyl glycoside substrate in the assay buffer.
-
In a microplate, add the enzyme sample to pre-warmed assay buffer.
-
Initiate the reaction by adding the substrate solution to each well. Include a blank control with substrate but no enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the stop solution.
-
Add 4-aminoantipyrine and potassium ferricyanide solutions to develop a color proportional to the amount of phenol released.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of phenol.
-
Role in the Development of Glycosidase Inhibitors
The development of specific glycosidase inhibitors is a significant area of research for various diseases, including diabetes, viral infections, and lysosomal storage disorders. This compound can be used as a substrate in competitive inhibition assays to screen for and characterize potential inhibitors of α-N-acetylglucosaminidases. The ability of a test compound to reduce the rate of hydrolysis of the phenyl glycoside indicates its inhibitory activity.
Signaling Pathway Context: Lysosomal Degradation of Heparan Sulfate
The enzymatic activity of α-N-acetylglucosaminidase is a critical step in the catabolism of glycosaminoglycans (GAGs) like heparan sulfate within the lysosome. A defect in this pathway leads to the accumulation of GAG fragments, causing cellular dysfunction, which is the hallmark of mucopolysaccharidoses.
Caption: Role of α-N-acetylglucosaminidase in heparan sulfate degradation.
Conclusion
This compound is a versatile and indispensable tool for researchers in glycobiology and drug development. Its utility as a substrate for α-N-acetylglucosaminidase allows for the investigation of enzyme kinetics, the screening of potential inhibitors, and the diagnosis of related metabolic disorders. A thorough understanding of its properties and synthesis is fundamental to its effective application in advancing our knowledge of glycosidase function and in the pursuit of novel therapeutic agents.
References
Sources
The Synthetic Glycoside Frontier: A Technical Guide to Phenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
Abstract
This technical guide provides an in-depth exploration of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a synthetic glycoside of significant interest in glycobiology and diagnostics. We delve into the historical context of its chemical synthesis, focusing on the principles of the Koenigs-Knorr reaction and the critical role of neighboring group participation in achieving stereocontrol. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal relationships between reagent choice, reaction conditions, and outcomes. Furthermore, this guide outlines the primary application of this compound as a chromogenic substrate for the enzyme α-N-acetylglucosaminidase (NAGLU), providing a robust protocol for enzymatic activity assays. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis and application of this important biochemical tool.
Introduction: The Genesis of a Synthetic Substrate
The study of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—is fundamental to understanding a vast array of biological processes, from metabolism to pathogenesis. The development of specific substrates for these enzymes has been a cornerstone of this research, enabling their detection, characterization, and the diagnosis of associated disorders. Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 10139-04-5) emerged from a rich history of carbohydrate chemistry as a key tool for investigating α-N-acetylglucosaminidases.
While the first glycoside, amygdalin, was isolated in 1830, the ability to chemically synthesize these molecules with precision is a more recent achievement.[1] Early methods, such as Fischer glycosidation, provided a foundational approach but often lacked stereochemical control.[1] The breakthrough came with the development of the Koenigs-Knorr reaction in the early 20th century, which utilized glycosyl halides and heavy metal salt promoters to form glycosidic bonds under more controlled conditions.[2][3] It is this classic, yet powerful, methodology that provides the logical framework for the synthesis of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
The primary utility of this specific molecule lies in its role as a substrate for α-N-acetylglucosaminidase (NAGLU), a lysosomal enzyme critical for the degradation of heparan sulfate.[4] A deficiency in NAGLU leads to the rare but devastating genetic disorder Mucopolysaccharidosis type IIIB (MPS-IIIB), also known as Sanfilippo syndrome B.[4][5] The enzymatic cleavage of the phenyl glycoside releases phenol, which can be readily quantified, providing a direct measure of enzyme activity essential for diagnostics and therapeutic research.
The Chemistry of Synthesis: A Tale of Stereocontrol
The synthesis of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a study in stereoselective chemistry. The desired α-anomer is achieved not by chance, but through the deliberate exploitation of the chemical properties of the N-acetyl group at the C-2 position.
The Koenigs-Knorr Reaction and the Power of Neighboring Group Participation
The Koenigs-Knorr reaction, in its archetypal form, involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, such as silver carbonate or silver triflate.[2][3] The promoter's role is to act as a halide scavenger, facilitating the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate.
However, when a participating group, such as an acetamido group, is present at the C-2 position, the mechanism is refined. This is known as Neighboring Group Participation (NGP) .[6][7][8]
Causality of Stereoselectivity:
-
Intermediate Formation: Upon activation by the silver salt promoter, the anomeric halide departs. Instead of forming a simple, planar oxocarbenium ion, the lone pair of electrons on the oxygen of the adjacent C-2 acetamido group attacks the anomeric carbon.
-
The Oxazolinium Ion: This intramolecular attack forms a rigid, bicyclic oxazolinium ion intermediate . This intermediate effectively blocks the β-face of the pyranose ring.
-
Directed Nucleophilic Attack: The incoming nucleophile, in this case, the phenoxide ion (generated from phenol), can only attack the anomeric carbon from the opposite, unhindered α-face.
-
Formation of the α-Glycoside: This directed attack results in the exclusive or predominant formation of the 1,2-trans product. Since the participating group is at C-2, the resulting glycosidic bond is at C-1, yielding the thermodynamically less stable but kinetically favored α-anomer.
This mechanism is a classic example of anchimeric assistance, where a neighboring group accelerates the reaction and dictates the stereochemical outcome.[7][8]
Caption: Koenigs-Knorr synthesis workflow with neighboring group participation.
Experimental Protocol: Synthesis and Purification
This protocol is a robust, self-validating system adapted from established methodologies for Koenigs-Knorr glycosylation. Each step is designed to maximize yield and purity.
Part A: Glycosylation (Formation of Phenyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside)
-
Reagent Preparation & Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, add anhydrous dichloromethane (DCM, 10 mL per mmol of glycosyl donor).
-
Add phenol (1.5 equivalents) and freshly dried silver (I) carbonate (2.0 equivalents).
-
Stir the suspension under a nitrogen atmosphere and protect from light with aluminum foil. Cool the mixture to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the glycosyl donor and reactive intermediates. Silver carbonate acts as both a halide scavenger and a mild base to activate the phenol. The reaction is light-sensitive.
-
-
Addition of Glycosyl Donor:
-
In a separate flask, dissolve 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirring suspension over 30 minutes.
-
Causality: The per-acetylated N-acetylglucosaminyl bromide is the electrophilic donor. The acetyl protecting groups enhance solubility and prevent side reactions at the hydroxyl positions. The slow addition maintains a low concentration of the donor, minimizing potential side reactions.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The disappearance of the starting glycosyl bromide and the appearance of a new, higher Rf spot indicates product formation.
-
Self-Validation: TLC provides a real-time check on the reaction's completion. The product is expected to be less polar than the phenol but more polar than any non-polar side products.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the suspension through a pad of Celite® to remove the silver salts. Wash the pad thoroughly with DCM.
-
Combine the filtrates and wash sequentially with 1M sodium hydroxide solution (to remove excess phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude syrup by silica gel column chromatography using a gradient of hexane:ethyl acetate to afford the protected product as a white solid.
-
Causality: The Celite filtration removes insoluble inorganic byproducts. The basic wash removes acidic phenol, simplifying purification. Column chromatography separates the target compound from any unreacted starting material or side products like orthoesters.
-
Part B: Deprotection (Zemplén Deacetylation)
-
Reaction Setup:
-
Dissolve the purified, protected glycoside from Part A in anhydrous methanol (5 mL per mmol).
-
Add a catalytic amount of a freshly prepared 0.1 M solution of sodium methoxide in methanol.
-
Causality: The Zemplén deacetylation is a classic method for removing acetyl protecting groups under mild, basic conditions. The methoxide ion is the active nucleophile that attacks the acetyl carbonyl groups.
-
-
Reaction and Neutralization:
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC (DCM:methanol, 9:1). The product will have a much lower Rf than the starting material.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H+) resin until the pH is neutral.
-
Self-Validation: The dramatic shift in polarity observed on TLC confirms the removal of the non-polar acetyl groups. Neutralization with an ion-exchange resin is a clean method to remove the sodium methoxide catalyst without introducing water.
-
-
Final Purification:
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the final product, Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, as a white crystalline solid.
-
Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
| Property | Typical Value / Observation | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 241 °C | Melting Point Apparatus |
| Purity | >98.0% | HPLC |
| 1H NMR (D2O, 400 MHz) | Predicted δ (ppm): ~7.4-7.0 (m, 5H, Ar-H), ~5.6 (d, 1H, J ≈ 3-4 Hz, H-1), ~4.0-3.5 (m, 6H, sugar ring protons), ~2.0 (s, 3H, NAc-CH3) | NMR Spectroscopy |
| Mass Spectrometry | Predicted m/z: [M+Na]+ for C14H19NO6 | ESI-MS |
Note on 1H NMR: The key diagnostic signal is the anomeric proton (H-1) at ~5.6 ppm. Its small coupling constant (J1,2) of approximately 3-4 Hz is characteristic of the axial-equatorial relationship between H-1 and H-2, confirming the α-configuration.
Application: A Probe for Enzyme Activity
The primary application of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is as a chromogenic substrate for α-N-acetylglucosaminidase (NAGLU). The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing phenol. The reaction is typically stopped with a basic solution, which converts the released phenol to the phenolate ion, a chromophore that can be quantified spectrophotometrically.
Caption: Workflow for the enzymatic assay of NAGLU using a phenyl glycoside substrate.
Protocol for α-N-acetylglucosaminidase Activity Assay
This protocol is designed for a 96-well plate format for efficient analysis.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Citrate, 0.25 M NaCl, pH 4.5.
-
Substrate Stock Solution: 10 mM Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Carbonate or 0.2 M NaOH.
-
Enzyme Sample: Lysate from cells or tissues, or purified enzyme, diluted to an appropriate concentration in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the enzyme sample.
-
Self-Validation: Include appropriate controls:
-
Substrate Blank: 50 µL of Assay Buffer instead of enzyme.
-
Enzyme Blank: 50 µL of enzyme sample (for samples with inherent color).
-
Positive Control: A sample with known NAGLU activity.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 10 mM Substrate Stock Solution to all wells (final concentration 5 mM). For the Enzyme Blank, add 50 µL of Assay Buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Causality: The acidic pH of 4.5 is optimal for lysosomal enzymes like NAGLU. The 37°C incubation mimics physiological temperature.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. This will develop the color of the phenolate ion.
-
Read the absorbance of each well at 400-410 nm using a microplate reader.
-
Causality: The strong base denatures the enzyme, halting the reaction, and deprotonates the phenol, causing a bathochromic shift that allows for colorimetric detection.
-
-
Data Analysis:
-
Subtract the absorbance of the Substrate Blank from all other readings.
-
Calculate the concentration of released phenol using a standard curve prepared with known concentrations of phenol.
-
Express the enzyme activity in units such as nmol/min/mg of protein.
-
Conclusion
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside stands as a testament to the power of synthetic chemistry to illuminate biological function. Its synthesis, governed by the elegant principle of neighboring group participation, provides a reliable route to a highly specific molecular probe. For researchers in glycobiology and clinical diagnostics, this compound remains an indispensable tool for the quantitative analysis of α-N-acetylglucosaminidase activity, furthering our understanding of lysosomal storage diseases and the development of potential therapies. The protocols and principles outlined in this guide are intended to provide both the foundational knowledge and the practical steps necessary for the successful synthesis and application of this vital reagent.
References
-
Wikipedia. "Glycoside." Accessed January 14, 2026. [Link].
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
-
Wikipedia. "Koenigs–Knorr reaction." Accessed January 14, 2026. [Link].
-
Wikipedia. "α-N-Acetylglucosaminidase." Accessed January 14, 2026. [Link].
- PISCHL, A., & WAGNER, G. (1970). Nachbargruppenbeteiligung der Acetamidogruppe bei Reaktionen von Derivaten der 2-Acetamido-2-desoxy-D-glucose. Die Pharmazie, 25(8), 480-486.
-
Grokipedia. "Neighbouring group participation." Accessed January 14, 2026. [Link].
-
Beilstein Journal of Organic Chemistry. "The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation." Accessed January 14, 2026. [Link].
Sources
- 1. Neighbouring acetamido-group participation in reactions of derivatives of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 3. PHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 8. grokipedia.com [grokipedia.com]
The Synthesis and Application of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Analogs: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive overview of the synthesis, biological significance, and application of structural analogs of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction: The Versatile Scaffold of this compound
This compound serves as a foundational structure in the design of a diverse range of biologically active molecules. Its core components—a phenyl group, an acetamido moiety, and a glucose backbone—offer multiple points for chemical modification, enabling the creation of a vast library of structural analogs with tailored properties. These analogs have garnered significant attention in medicinal chemistry due to their potential to modulate the activity of key enzymes involved in various disease pathologies.[1] The inherent drug-like properties of this scaffold, including its stability and potential for oral bioavailability, make it an attractive starting point for the development of novel therapeutics.[1]
This guide will delve into the synthetic strategies for generating these analogs, explore their structure-activity relationships as enzyme inhibitors, and provide detailed protocols for their evaluation. A particular focus will be placed on their roles as inhibitors of O-GlcNAcase (OGA) and α-glucosidase, two enzymes with profound implications in neurodegenerative diseases and diabetes, respectively.
Synthesis of Structural Analogs
The generation of a diverse library of this compound analogs hinges on robust and flexible synthetic methodologies. Both chemical and enzymatic approaches are employed to achieve specific structural modifications, each with its own set of advantages and challenges.
Chemical Synthesis: Precision and Control
Chemical synthesis offers a high degree of control over the final structure of the analog. The core synthetic challenge lies in the stereoselective formation of the glycosidic bond and the regioselective modification of the sugar and aglycone moieties.
A common strategy involves the use of a protected glycosyl donor, such as a glycosyl halide or trichloroacetimidate, which is then coupled with a phenolic acceptor. The choice of protecting groups is critical to direct the reaction to the desired hydroxyl group and to ensure the correct anomeric configuration. For instance, the synthesis of a fucosylated analog of phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been achieved by reacting a protected phenyl glucopyranoside with a fucopyranosyl bromide donor under halide ion-catalyzed conditions.[2] Subsequent deprotection steps then yield the final product.[2]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the chemical synthesis of analogs.
Enzymatic Synthesis: Green and Selective
Enzymatic synthesis provides a greener and often more selective alternative to chemical methods.[3][4] Glycosyltransferases and glycosidases are the primary biocatalysts used for the formation of glycosidic bonds.[3][4]
-
Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule with high regio- and stereoselectivity.[3]
-
Glycosidases can be used in a reverse hydrolysis or transglycosylation mode to synthesize glycosides.[5] While generally less expensive than GTs, they may offer lower regioselectivity.[5]
A chemo-enzymatic approach can also be employed, where chemical synthesis is used to create a core structure, and enzymes are then used for specific modifications, such as the selective hydrolysis of an anomeric mixture to isolate the desired anomer.[6]
Biological Significance and Applications
The structural diversity of this compound analogs translates into a wide range of biological activities. A significant area of research focuses on their ability to act as enzyme inhibitors.
O-GlcNAcase (OGA) Inhibition: A Strategy for Neuroprotection
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5][7] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[8][9]
In neurodegenerative diseases like Alzheimer's, there is evidence of decreased O-GlcNAcylation of the tau protein, which is inversely correlated with its hyperphosphorylation, a key pathological hallmark.[3][4][5] By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased, potentially preventing its aggregation into neurofibrillary tangles.[3][5] Analogs of this compound that mimic the structure of the OGA substrate are promising candidates for the development of OGA inhibitors.[8][10][11]
O-GlcNAcylation and Tau Pathology Signaling Pathway:
Caption: The interplay between O-GlcNAcylation and tau phosphorylation.
α-Glucosidase Inhibition: Managing Postprandial Hyperglycemia
α-Glucosidase is a key enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[12] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels.[13] This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes.[13]
Structural analogs of this compound have been explored as α-glucosidase inhibitors. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the phenyl ring and the sugar moiety significantly influence the inhibitory potency.[14]
Analogs as Chemical Probes
Beyond their therapeutic potential, these analogs can be functionalized to serve as chemical probes for studying biological systems.[15] For example, by incorporating a fluorescent tag or a photoaffinity label, these molecules can be used to identify and characterize the binding partners of OGT or other carbohydrate-binding proteins, providing valuable insights into their cellular functions.[15][16]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship.
| Target Enzyme | Structural Modification | Impact on Activity | Reference |
| O-GlcNAcase (OGA) | Modifications to the acetamido group | Can enhance binding to the active site. | |
| Introduction of a thiazoline ring | Mimics the oxazoline intermediate of the catalytic mechanism, leading to potent inhibition. | [17] | |
| Non-carbohydrate scaffolds | Can improve drug-like properties such as brain penetration. | [10][11] | |
| α-Glucosidase | Position of galloyl groups on the glucose core | The C-2 position appears to be crucial for strong inhibitory activity. | [14] |
| Number of galloyl groups | Increased number of galloyl groups generally leads to higher inhibitory potency. | [14] | |
| Modifications to the aglycone | The nature of the substituent on the phenyl ring affects binding affinity. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog
This protocol is adapted from the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones.[18]
-
Starting Material Preparation: Begin with a suitably protected 2-acetamido-2-deoxy-D-glucopyranose derivative.
-
Condensation: React the protected sugar with the desired substituted phenylhydrazine in a suitable solvent (e.g., chloroform) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out under reflux.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Oxidation (if required): If a lactone is desired, the product from the previous step can be oxidized using an oxidizing agent like manganese dioxide.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., using ammonia in methanol for acetyl groups) to yield the final analog.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the method described by Dineshkumar et al.[19][20]
-
Reagent Preparation:
-
α-glucosidase solution (e.g., 0.2-2 U/mL in phosphate buffer, pH 6.8).
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1-5 mM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Stop solution: 1 M sodium carbonate.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution.
-
Add the α-glucosidase solution and incubate at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
-
In Vitro O-GlcNAcase (OGA) Inhibition Assay
This protocol is based on the use of a chromogenic substrate.[1]
-
Reagent Preparation:
-
OGA enzyme solution.
-
Substrate solution: p-nitrophenyl-β-N-acetyl-glucosaminide.
-
Test compound solutions at various concentrations.
-
Stop solution: Sodium hydroxide.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution.
-
Add the OGA enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at a suitable temperature (e.g., 37°C).
-
Stop the reaction by adding the sodium hydroxide solution.
-
-
Data Analysis:
-
Measure the absorbance at 405-415 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.
-
Experimental Workflow for Enzyme Inhibition Assay:
Caption: A streamlined workflow for in vitro enzyme inhibition assays.
Conclusion and Future Directions
The structural analogs of this compound represent a promising class of compounds with significant therapeutic potential. Their versatility as enzyme inhibitors, particularly for OGA and α-glucosidase, opens up avenues for the development of novel treatments for neurodegenerative diseases and diabetes. Future research in this area should focus on:
-
Optimization of Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their efficacy and safety.
-
Exploration of New Targets: Screening analog libraries against a broader range of glycosidases and other enzymes to identify new therapeutic applications.
-
Development of More Efficient Synthetic Methods: Refining both chemical and enzymatic synthesis to facilitate the rapid and cost-effective production of diverse analog libraries.
-
Advanced in Vivo Studies: Moving promising candidates from in vitro assays to preclinical and clinical trials to validate their therapeutic potential in complex biological systems.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this remarkable scaffold can be unlocked.
References
-
Gong, C. et al. (2016). O-GlcNAcylation: A regulator of tau pathology and neurodegeneration. Alzheimer's & Dementia, 12(10), 1078-1089. [Link]
-
Liu, F. et al. (2004). O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease. Proceedings of the National Academy of Sciences, 101(29), 10804-10809. [Link]
-
Liu, F. et al. (2009). Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease. Brain, 132(7), 1820-1832. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Sillen, A. et al. (2018). Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy. Frontiers in Endocrinology, 9, 616. [Link]
-
Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149-157. [Link]
-
Robertson, L. A. et al. (2004). The potential role of tau protein O-glycosylation in Alzheimer's disease. Journal of Alzheimer's Disease, 6(5), 489-495. [Link]
-
Kreppel, L. K., & Hart, G. W. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols (GlycoPODv2). [Link]
-
Li, Y. et al. (2011). Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations. Carbohydrate Research, 346(9), 1083-1092. [Link]
-
Biomedical Research Service Center. BMR O-GlcNAcase (OGA) Assay Kit. [Link]
-
Pathak, S. et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 23(6), 3217. [Link]
-
Lee, J. H., & Choi, J. S. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. ChemBioChem, 18(15), 1436-1444. [Link]
-
Clark, P. M. et al. (2011). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 286(43), 37377-37387. [Link]
-
Pringgenies, D. et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(23), 5556. [Link]
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Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. [Link]
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Kim, E. Y. et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1033-1039. [Link]
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ResearchGate. (n.d.). Schematic representation of the O-GlcNAcylation pathway contributing to type 2 diabetes. [Link]
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ResearchGate. (n.d.). Schematic diagram of O-GlcNAcylation and phosphorylation processes of... [Link]
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Liu, S. K. et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 642862. [Link]
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Leney, A. C., & van Aalten, D. M. F. (2020). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. Journal of Biological Chemistry, 295(38), 13165-13182. [Link]
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Park, J. et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1149-1166. [Link]
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Jo, K. et al. (2019). Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. Molecules, 24(23), 4333. [Link]
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Kiss, L. et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 543. [Link]
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Stubbs, K. A. et al. (2011). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Bioorganic & Medicinal Chemistry, 19(21), 6353-6360. [Link]
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Suksathan, R. et al. (2022). Flavonoid Constituents and Alpha-Glucosidase Inhibition of Solanum stramonifolium Jacq. Inflorescence with In Vitro and In Silico Studies. Molecules, 27(23), 8206. [Link]
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Rosen, N. et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(18), 8467-8482. [Link]
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Křen, V. et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4567. [Link]
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ResearchGate. (n.d.). Schematic diagram of N-glycosylation and O-GlcNAcylation. [Link]
-
Slawson, C., & Hart, G. W. (2011). The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 329-342. [Link]
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Abid, S., Berraaouan, A., & Bnouham, M. (2015). Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure-Activity Relationship. Letters in Drug Design & Discovery, 12(1), 1-12. [Link]
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ResearchGate. (n.d.). (PDF) Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]
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Kondo, N. et al. (2020). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 25(24), 5913. [Link]
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Scilit. (1995). Synthesis of Phenyl 6'-O-Malonyl-β-d-glucopyranoside. Facile Preparation of Malonylated Glycoconjugates. Journal of Agricultural and Food Chemistry, 44(7), 1626-1629. [Link]
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ResearchGate. (n.d.). Synthesis of 4-(phenylazo)phenyl-d-glucopyranoside 9[13]. [Link]
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Wang, Y. et al. (2022). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. Proceedings of the National Academy of Sciences, 119(30), e2204561119. [Link]
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Kiss, L. et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 543. [Link]
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Wright, E. M. et al. (1995). Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside. Journal of Medicinal Chemistry, 38(13), 2346-2354. [Link]
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ResearchGate. (n.d.). Phenyl 2-azido-2-deoxy-1-selenogalactosides: a single type of glycosyl donor for the highly stereoselective synthesis of α. [Link]
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An In-depth Technical Guide to the Solubility of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
This guide provides a comprehensive overview of the solubility characteristics of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key reagent in glycobiology and pharmaceutical research. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility. By synthesizing data from structurally analogous compounds and outlining detailed experimental protocols, this guide empowers users to effectively incorporate this glycoside into their research endeavors.
Introduction: The Role and Importance of this compound
This compound, also known as Phenyl N-acetyl-alpha-D-glucosaminide, is a synthetic glycoside of significant interest in various scientific fields. Its structure, comprising an N-acetylglucosamine (GlcNAc) moiety linked to a phenyl group via an alpha-glycosidic bond, makes it a valuable tool for studying enzyme kinetics, particularly for glycosidases, and as a starting material for the synthesis of more complex glycoconjugates. The phenyl aglycone provides a chromophore for UV detection, facilitating its use in analytical applications.
Understanding the solubility of this compound is paramount for its effective use in experimental settings. Proper dissolution is critical for ensuring accurate concentration measurements, achieving desired reaction kinetics, and for the formulation of stable solutions for biological assays.
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent. In the case of this compound, its solubility is influenced by a combination of factors:
-
The Glycone Moiety (2-acetamido-2-deoxy-alpha-D-glucopyranose): This sugar component is rich in hydroxyl (-OH) and amide (-NH-C=O) groups, which are capable of forming hydrogen bonds. These functional groups contribute to its hydrophilicity and potential for solubility in polar solvents like water.
-
The Aglycone Moiety (Phenyl Group): The phenyl group is a nonpolar, hydrophobic aromatic ring. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.
-
The α-Glycosidic Bond: This linkage connects the glycone and aglycone and influences the overall three-dimensional structure and polarity of the molecule.
The interplay between the hydrophilic sugar and the hydrophobic phenyl group results in an amphiphilic character, suggesting that its solubility will vary significantly across a spectrum of solvents with differing polarities.
Solubility Profile: Insights from Structurally Related Compounds
| Compound | Solvent(s) | Reported Solubility |
| 4-Nitrophenyl-N-acetyl-β-D-glucosaminide | Dimethyl sulfoxide (DMSO) | ~3 mg/mL[1]; 40 mg/mL (with ultrasonication and pH adjustment)[2] |
| Dimethylformamide (DMF) | ~15 mg/mL[1][3] | |
| Water | Sparingly soluble; ~0.2 mg/mL in 1:4 DMF:PBS (pH 7.2)[1][3]; 2 mg/mL (with ultrasonication and heating to 60°C)[2] | |
| 0.1 M Citrate Buffer (pH 4.2) | Soluble[4] | |
| 4-Nitrophenyl N-acetyl-α-D-glucosaminide | Warm Ethanol: Acetic Acid (1:1) | 20 mg/mL |
| Water | 5 mg/mL | |
| Methanol | 20 mg/mL | |
| N-acetyl-D-Glucosamine | Dimethyl sulfoxide (DMSO) | ~10 mg/mL[5] |
| Dimethylformamide (DMF) | ~0.25 mg/mL[5] | |
| PBS (pH 7.2) | ~5 mg/mL[5] | |
| Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (Protected Form) | Chloroform, Dichloromethane | Soluble[6] |
| 4-Nitrophenyl α-D-glucopyranoside | Dimethylformamide (DMF) | 10 mg/mL[7] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[7] | |
| Ethanol | Slightly soluble[7] | |
| PBS (pH 7.2) | 0.3 mg/mL[7] | |
| Methanol | 20 mg/mL |
Analysis of Comparative Data:
Based on this data, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents such as DMSO and DMF. Its solubility in water and aqueous buffers is likely to be limited but may be enhanced with heating or the use of co-solvents. The presence of the phenyl group, as opposed to the more polar nitrophenyl group, may lead to slightly lower aqueous solubility compared to its nitrophenylated counterparts. The acetylated (protected) form of the molecule shows good solubility in chlorinated solvents, a characteristic that is expected to be significantly reduced in the unprotected form due to the presence of free hydroxyl groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of definitive solubility data, an experimental approach is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound using the reliable shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Isopropanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).
-
Perform a serial dilution to generate a series of standards of known concentrations.
-
Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to construct a standard curve of absorbance/peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to several vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.
-
Pipette a precise volume of the desired solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) as used for the standard curve.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these can aid in the preparation of solutions and the design of experiments.
Caption: Key factors influencing the solubility of the target compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. Applying heat can be a practical method to dissolve a higher concentration of the compound, although the stability of the compound at elevated temperatures should be considered. Upon cooling, the compound may precipitate out of the solution.
-
pH: The structure of this compound does not contain readily ionizable functional groups within the typical aqueous pH range. Therefore, its solubility is expected to be largely independent of pH in most biological and chemical applications.
-
Co-solvents: The use of co-solvents can significantly enhance the solubility of amphiphilic compounds. For aqueous solutions, adding a water-miscible organic solvent such as ethanol, DMSO, or PEG 300 can increase the solubility by reducing the polarity of the solvent system, thereby better accommodating the hydrophobic phenyl group.
Conclusion and Future Recommendations
This technical guide has provided a comprehensive analysis of the solubility of this compound. While direct quantitative data remains elusive, a robust framework for understanding and determining its solubility has been established through the examination of structurally related compounds and the provision of a detailed experimental protocol.
It is recommended that researchers requiring precise solubility data for their applications perform the shake-flask method as outlined. The resulting data would be a valuable contribution to the scientific community, enhancing the utility of this important glycoside in research and development. Future work should focus on the systematic determination of the solubility of this compound in a range of common laboratory solvents and at various temperatures, with the findings published in a peer-reviewed journal or a public chemical database.
References
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An In-Depth Technical Guide to Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a synthetic glycoside of significant interest in glycobiology and biomedical research. We will delve into its fundamental physicochemical properties, outline a representative synthetic methodology, and explore its applications, particularly as a valuable tool for studying enzyme kinetics and as a reference standard.
Core Physicochemical Properties
This compound is a stable, crystalline solid. Its chemical structure consists of a phenyl group aglycone attached to the anomeric carbon of an N-acetylglucosamine (GlcNAc) sugar moiety in an alpha-anomeric configuration. This synthetic compound serves as a chromogenic substrate and a reference compound in various biochemical assays.
A summary of its key quantitative data is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₆ | |
| Molecular Weight | 297.3 g/mol | |
| Molar Mass | 297.307 g/mol | |
| Appearance | White to off-white powder or crystal | |
| Melting Point | 241 °C | |
| Boiling Point | 600.8°C at 760 mmHg | |
| Flash Point | 317.2°C | |
| Density | 1.38 g/cm³ |
Synthesis and Characterization: A Validated Approach
The synthesis of phenyl glycosides, including this compound, is a well-established process in carbohydrate chemistry. A common and reliable method involves the Koenigs-Knorr reaction or its modern variations. This section outlines a generalized, self-validating protocol.
Synthetic Workflow Overview
The synthesis typically proceeds through the activation of a protected N-acetylglucosamine donor, followed by its reaction with phenol. The final step involves the deprotection of the sugar's hydroxyl groups.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (Acetochloroglucosamine)
-
Phenol
-
Silver(I) oxide or a similar promoter
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Sodium methoxide in methanol (for deprotection)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol in anhydrous DCM.
-
Add the glycosyl donor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, to the solution.
-
Add the promoter (e.g., silver(I) oxide) portion-wise while stirring at room temperature. The promoter facilitates the formation of the glycosidic linkage by activating the glycosyl donor.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicate the formation of the protected phenyl glucoside.
-
Upon completion, filter the reaction mixture to remove the promoter salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the protected intermediate, Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside.
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the purified, protected phenyl glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol. This strong base will catalyze the transesterification of the acetyl protecting groups.
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) to remove the sodium ions.
-
Filter the resin and concentrate the methanolic solution under reduced pressure.
-
The resulting solid can be further purified by recrystallization to yield the final product, this compound.
-
Self-Validation and Characterization:
The identity and purity of the synthesized compound must be rigorously confirmed. This is typically achieved through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the anomeric configuration (α- or β-), the presence of the phenyl and N-acetyl groups, and the overall integrity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and aromatic (C=C) groups.
-
Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.
Applications in Research and Development
This compound and its derivatives are valuable tools in glycobiology and related fields.
Enzyme Substrate and Inhibitor Studies
This compound can serve as a substrate for α-N-acetylglucosaminidases. The enzymatic hydrolysis of the glycosidic bond releases phenol, which can be quantified spectrophotometrically, providing a means to measure enzyme activity.
Furthermore, structurally related compounds are synthesized to act as inhibitors of specific glycosidases. For instance, modified phenyl glucosaminides have been investigated as inhibitors of human O-linked β-N-acetylglucosaminidase (OGA) and lysosomal hexosaminidases, which are relevant in various diseases. The synthesis of sulfated derivatives has also been explored to create competitive inhibitors for sulfotransferases.
Chemo-Enzymatic Synthesis
Phenyl glycosides can be used in chemo-enzymatic processes. For example, a mixture of α- and β-anomers of a similar compound, 4-nitrophenyl-2-acetamido-2-deoxy-D-galactopyranoside, was resolved by selectively hydrolyzing the β-anomer with a specific enzyme, allowing for the purification of the α-anomer. This highlights the utility of these compounds in sophisticated synthetic strategies.
Glycobiology Research
As a fundamental building block, this compound and its analogs are used in the synthesis of more complex oligosaccharides and glycoconjugates. These larger structures are crucial for studying carbohydrate-protein interactions, cell signaling, and other biological processes where glycans play a critical role.
Conclusion
This compound is a well-defined chemical entity with significant utility in the fields of glycobiology, enzymology, and drug discovery. Its straightforward synthesis and stable nature make it an accessible tool for researchers. A thorough understanding of its properties and the methodologies for its preparation are essential for its effective application in advancing our knowledge of the complex world of carbohydrates.
References
- Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds.
- 13089-19-5(Phenyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-aD-glucopyranoside) Product Description.ChemicalBook.
- 2-(N-Octylcarboamido)phenyl-2-acetamido-2-deoxy-b-D-glucopyranoside.Biosynth.
- cas 10139-04-5 | phenyl 2-acetamido-2-deoxy-alpha-d-galactopyranoside.Guidechem.
- Phenyl2-acetamido-3, 4, 6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, CAS:13089-19-5.glycodepot.com.
- Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside.Unknown Source.
- Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | CAS 13089-21-9.Santa Cruz Biotechnology.
- 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.MDPI.
- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.MDPI.
- Phenyl 2-acetamido-2-deoxy-a-D-glucopyranoside | CAS 10139-04-5.Santa Cruz Biotechnology.
- Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside.
- Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activ
- phenyl beta-D-glucopyranoside | C12H16O6 | CID 65080.PubChem.
- 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride.PubChem.
- Phenyl alpha-D-glucopyranoside | C12H16O6 | CID 99489.PubChem.
- Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Glycobiology.MedChemExpress.
- 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.MDPI.
- Process for the synthesis of 2-deoxy-D-glucose.
- **Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides. 4-O-Sulfated phenyl 2-acetamido-2-deoxy-beta-D-gal
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside literature review
An In-Depth Technical Guide to Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Executive Summary
This compound is a synthetic monosaccharide that serves as a crucial tool in the field of glycobiology and enzyme kinetics. As an analogue of naturally occurring N-acetylglucosamine (GlcNAc) linkages, it is primarily utilized as a substrate for N-acetyl-alpha-D-glucosaminidases (EC 3.2.1.50), enzymes pivotal in various biological processes, including lysosomal degradation and the regulation of cellular signaling pathways. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications. We delve into detailed experimental protocols for its use in enzyme assays, offering a comparative analysis against more common chromogenic and fluorogenic substrates. This document is intended for researchers and drug development professionals seeking to leverage this compound for inhibitor screening and the fundamental study of glycoside hydrolases.
Introduction: The Significance of a Synthetic Substrate
Glycobiology, the study of the structure and function of carbohydrates, is fundamental to understanding cellular communication, immune responses, and disease pathogenesis. Glycoside hydrolases, the enzymes that cleave glycosidic bonds, are central players in these processes. The N-acetyl-alpha-D-glucosaminidases, in particular, are responsible for removing terminal α-GlcNAc residues from glycoconjugates. Dysregulation of these enzymes is implicated in lysosomal storage disorders and other pathologies, making them attractive targets for therapeutic intervention.
To study these enzymes and screen for potential inhibitors, researchers rely on synthetic substrates that produce a detectable signal upon cleavage. While chromogenic substrates like p-nitrophenyl-N-acetyl-α-D-glucosaminide (pNP-α-GlcNAc) and fluorogenic substrates like 4-methylumbelliferyl-N-acetyl-α-D-glucosaminide (MUG-α-GlcNAc) are widely used, this compound offers a valuable alternative. Its utility lies in providing an unlabeled substrate whose cleavage product, phenol, can be detected through various analytical methods, offering a different kinetic profile and avoiding potential interference from the chromo/fluorogenic leaving groups in certain assay formats.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective use in experimental settings. The compound is a white to off-white crystalline powder.
| Property | Value | Source |
| CAS Number | 10139-04-5 | |
| Molecular Formula | C₁₄H₁₉NO₆ | |
| Molar Mass | 297.307 g/mol | |
| Melting Point | 241 °C | |
| Boiling Point | 600.8 °C at 760 mmHg | |
| Solubility | Soluble in water, methanol. | General Knowledge |
| Anomeric Configuration | Alpha (α) |
Synthesis and Characterization
The synthesis of phenyl glycosides typically involves the reaction of a suitably protected glycosyl donor with phenol. A common strategy for this compound would start from D-glucosamine hydrochloride.
General Synthetic Pathway
The synthesis is a multi-step process that requires careful control of protecting groups to ensure the desired stereochemistry and regioselectivity.
Caption: Generalized synthetic workflow for Phenyl-α-D-GlcNAc.
-
N-Acetylation: The amino group of D-glucosamine is first protected, typically via acetylation, to form N-acetyl-D-glucosamine (GlcNAc).
-
O-Acetylation: The hydroxyl groups are acetylated to create a stable, soluble intermediate, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose.
-
Glycosyl Donor Formation: The anomeric acetyl group is selectively replaced with a leaving group (e.g., a halide like bromide or chloride) to form a reactive glycosyl donor.
-
Glycosylation: The glycosyl donor is reacted with phenol in the presence of a promoter or Lewis acid (e.g., silver triflate, boron trifluoride etherate). The conditions are optimized to favor the formation of the alpha-anomer.
-
Deprotection: The O-acetyl protecting groups are removed under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to yield the final product.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key signals include the anomeric proton (H-1), which typically appears as a doublet with a coupling constant (J) of ~3-4 Hz for the α-anomer, the acetyl methyl protons as a singlet around 2.0 ppm, and aromatic protons from the phenyl group between 7.0-7.5 ppm.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Biological Applications: A Tool for Enzyme Analysis
The primary application of this compound is as a substrate for N-acetyl-alpha-D-glucosaminidase (NAGLU), an enzyme whose deficiency leads to the lysosomal storage disorder Sanfilippo syndrome type B.
Enzymatic Hydrolysis
N-acetyl-alpha-D-glucosaminidase catalyzes the hydrolysis of the glycosidic bond, releasing N-acetylglucosamine and phenol.
Caption: Enzymatic hydrolysis of Phenyl-α-D-GlcNAc.
The rate of this reaction can be monitored by quantifying the release of phenol over time. This allows for the determination of enzyme kinetics (Kₘ, Vₘₐₓ) and the screening of potential enzyme inhibitors.
Comparative Analysis of Substrates
Researchers have several choices of synthetic substrates for glycosidase assays. The selection depends on the required sensitivity, available equipment, and potential for compound interference.
| Substrate | Leaving Group | Detection Method | Advantages | Disadvantages |
| Phenyl-α-D-GlcNAc | Phenol | HPLC, Coupled colorimetric assay | No intrinsic color/fluorescence (reduces interference); closer structural mimic to some natural linkages. | Lower sensitivity; detection may require a secondary reaction or specialized equipment. |
| pNP-α-D-GlcNAc | p-Nitrophenol | Spectrophotometry (~405 nm) | Simple, continuous assay; high-throughput compatible; inexpensive. | Colored compounds can interfere; p-nitrophenol absorbance is pH-dependent. |
| MUG-α-D-GlcNAc | 4-Methylumbelliferone | Fluorometry (Ex: ~365 nm, Em: ~445 nm) | Extremely high sensitivity; suitable for low enzyme concentrations. | Fluorescent compounds can interfere; inner filter effect at high concentrations. |
Experimental Protocol: N-Acetyl-alpha-D-glucosaminidase Inhibition Assay
This protocol provides a framework for screening compounds for inhibitory activity against N-acetyl-alpha-D-glucosaminidase using this compound as the substrate and a coupled enzyme assay for detection.
Principle
The phenol released by the primary enzyme is quantified in a secondary reaction using 4-aminoantipyrine (4-AAP) and potassium ferricyanide, which forms a colored product measurable at ~510 nm.
Materials
-
N-acetyl-alpha-D-glucosaminidase (recombinant or purified)
-
This compound (Substrate)
-
Assay Buffer: 50 mM sodium citrate buffer, pH 4.5 (optimal for many lysosomal glycosidases)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Stop/Developer Solution: 0.1% 4-aminoantipyrine and 0.4% potassium ferricyanide in 0.2 M sodium carbonate buffer, pH ~10.
Step-by-Step Methodology
-
Assay Plate Preparation: In a 96-well microplate, add 2 µL of test compound solution (or DMSO for controls) to the appropriate wells.
-
Enzyme Addition: Add 48 µL of a pre-warmed (37°C) solution of N-acetyl-alpha-D-glucosaminidase in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of a pre-warmed (37°C) solution of this compound in assay buffer to each well to start the reaction. The final substrate concentration should be at or near its Kₘ value for the enzyme.
-
Enzymatic Reaction: Incubate the plate at 37°C for 20-60 minutes (this time should be optimized to ensure the reaction is in the linear range for the uninhibited control).
-
Reaction Termination and Color Development: Add 100 µL of the Stop/Developer Solution to each well. This will quench the enzymatic reaction (due to the high pH) and initiate the color-forming reaction with any released phenol.
-
Final Incubation: Incubate at room temperature for 15 minutes to allow for full color development.
-
Data Acquisition: Read the absorbance of the plate at 510 nm using a microplate reader.
Controls and Data Analysis
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Blank): Substrate + Assay Buffer + DMSO (no enzyme).
-
Inhibitor Wells: Enzyme + Substrate + Test Compound.
The percent inhibition is calculated as follows: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_100% - Abs_blank)] * 100
Caption: Workflow for an enzyme inhibition assay using Phenyl-α-D-GlcNAc.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in glycobiology. While not as commonly employed as its chromogenic and fluorogenic counterparts, it provides a crucial alternative for assays where avoiding intrinsic signal from the leaving group is paramount. Its use allows for the characterization of N-acetyl-alpha-D-glucosaminidases and the screening of inhibitors with a different analytical endpoint, strengthening the validity of hit compounds identified through orthogonal screening methods. Future applications may involve its use as a building block for the synthesis of more complex glycans or affinity ligands for the purification and study of GlcNAc-binding proteins.
References
- Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds.
- Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037.
- Jo, M. J., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells.
- Yuen, C. T., et al. (1981). 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
- Houser, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2639.
- Habuchi, O., et al. (2005). Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides.
Methodological & Application
Application Notes & Protocols: Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Versatile Tool in Glycosyltransferase and Glycoside Hydrolase Research
Introduction and Scientific Context
In the intricate world of glycobiology, the precise tools used for enzymatic analysis are paramount to discovery. Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic monosaccharide derivative that serves as a valuable substrate in specific biochemical applications. While not a natural donor substrate for glycosyltransferases—which typically utilize high-energy nucleotide sugars like UDP-GlcNAc—its utility lies in its application as a substrate for glycoside hydrolases and in chemo-enzymatic synthesis.[1][2]
This guide focuses on the practical application of this compound and its more common chromogenic analogue, p-nitrothis compound (pNP-α-GlcNAc). The addition of a nitro group to the phenyl aglycone creates a powerful tool for continuous colorimetric assays. Upon enzymatic cleavage of the glycosidic bond by a suitable glycoside hydrolase, the released p-nitrophenolate ion exhibits a strong yellow color with an absorbance maximum around 405 nm, providing a direct and real-time measure of enzyme activity.[3][4]
These application notes are designed for researchers, scientists, and drug development professionals engaged in the characterization of glycosylating enzymes, the screening of inhibitor libraries, and the development of novel therapeutics targeting carbohydrate-processing enzymes.
Core Principle: Chromogenic Detection of Enzyme Activity
The fundamental principle behind using pNP-α-GlcNAc is the spectrophotometric detection of a reaction product. Glycoside hydrolases, such as α-N-acetylglucosaminidases, recognize and cleave the α-glycosidic bond linking the GlcNAc sugar to the p-nitrophenyl group.
The reaction proceeds as follows:
p-Nitrophenyl-α-D-GlcNAc (colorless) + H₂O ---(Enzyme)--> α-D-GlcNAc + p-Nitrophenol (yellow at alkaline pH)
This direct relationship between product formation and signal generation simplifies assay design, making it highly amenable to high-throughput screening (HTS) and detailed kinetic analysis without the need for coupled enzymatic steps or specialized detection reagents.[5]
Caption: High-throughput screening workflow.
Application II: Enzyme Kinetic Characterization
Rationale: Understanding the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), is fundamental to characterizing its catalytic efficiency and mechanism of action. [6][7]The continuous nature of the chromogenic assay is perfectly suited for these measurements.
Experimental Protocol: Determining Kₘ and Vₘₐₓ
-
Reagent Preparation:
-
Assay Buffer and Enzyme Stock: Prepare as described in the HTS protocol.
-
Substrate Dilutions: Prepare a series of dilutions of the pNP-α-GlcNAc substrate in Assay Buffer. A typical range would span from 0.1 × Kₘ to 10 × Kₘ (an initial pilot experiment may be needed to estimate the Kₘ).
-
-
Assay Procedure:
-
Set up a temperature-controlled microplate reader or spectrophotometer to 37°C (or the enzyme's optimal temperature).
-
In a 96-well plate or cuvette, add Assay Buffer and the enzyme solution to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of a substrate dilution.
-
Immediately begin monitoring the absorbance at 405 nm, taking readings every 15-30 seconds for 5-10 minutes.
-
Repeat this procedure for each substrate concentration. Include a "no enzyme" control to correct for any non-enzymatic substrate hydrolysis.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Convert ΔAbs/min to µmol/min using the molar extinction coefficient of p-nitrophenol under the final assay conditions (typically ~18,000 M⁻¹cm⁻¹ at pH > 8).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Table 1: Example Reaction Conditions and Kinetic Parameters
| Parameter | Value / Condition | Rationale |
| Enzyme | Lysosomal α-N-Acetylglucosaminidase | Target enzyme for characterization. |
| Substrate | p-Nitrophenyl-α-D-GlcNAc | Chromogenic substrate for kinetic analysis. [3] |
| Buffer | 50 mM Sodium Citrate, pH 4.5 | Optimal pH for many lysosomal enzymes. |
| Temperature | 37°C | Mimics physiological conditions. |
| Kₘ (illustrative) | 50 - 200 µM | Reflects substrate affinity; essential for designing inhibition assays. [7] |
| Vₘₐₓ (illustrative) | Varies with enzyme concentration | Represents the maximum rate of reaction under saturating substrate conditions. |
A Note on Assaying Glycosyltransferases
While phenyl-glycosides are premier substrates for hydrolases, assaying glycosyltransferases requires a different approach as they catalyze the formation of glycosidic bonds. The most common method involves monitoring the production of the nucleotide monophosphate byproduct (e.g., UDP) from the nucleotide sugar donor (e.g., UDP-GlcNAc). [8] The UDP-Glo™ Glycosyltransferase Assay is a state-of-the-art bioluminescent method that provides a universal platform for nearly all UDP-sugar-dependent glycosyltransferases. [9] Principle of the UDP-Glo™ Assay:
-
Glycosyltransferase Reaction: The enzyme transfers a sugar from UDP-Sugar to an acceptor substrate, producing a glycosylated product and UDP.
-
UDP Detection: A UDP Detection Reagent, containing a thermostable luciferase and other enzymes, is added. This reagent quantitatively converts the generated UDP into ATP.
-
Light Generation: The newly synthesized ATP serves as a substrate for the luciferase, generating a stable light signal that is directly proportional to the amount of UDP produced, and thus to the glycosyltransferase activity.
Caption: Workflow of the UDP-Glo™ Assay.
References
-
G-Biosciences. (n.d.). Life Science Research Enzyme Substrates. Retrieved from [Link]
-
Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2680. [Link]
-
Cheng, P. W., & Carlson, D. M. (1978). Quantitative enzymatic synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranosyl-1,6-diphosphate. Analytical Biochemistry, 85(2), 533-540. [Link]
-
Takeuchi, H., & Haltiwanger, R. S. (2021). Enzyme assay of O-GlcNAc transferase. In Glycoscience Protocols. [Link]
-
Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. ResearchGate. [Link]
-
Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149–157. [Link]
-
Kim, J. H., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1159–1167. [Link]
-
Chromogenix. (n.d.). Kinetic Tables. Retrieved from [Link]
-
Kiss, M., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(23), 7338. [Link]
-
Alkema, W. B., et al. (1999). The Use of Chromogenic Reference Substrates for the Kinetic Analysis of Penicillin Acylases. Analytical Biochemistry, 275(1), 49-56. [Link]
-
Wiese, T., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. International Journal of Molecular Sciences, 24(11), 9573. [Link]
-
Wu, L., et al. (2018). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. ChemBioChem, 19(17), 1819-1824. [Link]
-
Basari, J., et al. (2010). Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates. Biochemistry, 49(16), 3565–3576. [Link]
-
Shcherbakova, D. S., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 506–512. [Link]
-
Zachara, N. E., & Hart, G. W. (2010). Detection and analysis of proteins modified by O-linked N-acetylglucosamine. Current Protocols in Molecular Biology, Chapter 17, Unit 17.6. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Lucera, M. B., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology, 8, 2010. [Link]
-
Lucera, M. B., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology, 8, 2010. [Link]
-
Jain, R. K., et al. (1991). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 212, c1-c4. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Life Science Research Enzyme Substrates | G-Biosciences [gbiosciences.com]
- 4. The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. mdpi.com [mdpi.com]
- 7. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Using Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in enzyme kinetics studies
A Guide to the Study of N-Acetyl-α-D-glucosaminidase Activity
Authored by: Senior Application Scientist
Introduction: The Role of Phenyl α-GlcNAc in Glycobiology Research
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, hereafter referred to as Phenyl α-GlcNAc, is a synthetic chromogenic substrate indispensable for the characterization of α-N-acetylglucosaminidase (NAG) activity. NAGs are exoglycosidases that catalyze the hydrolysis of terminal α-N-acetyl-D-glucosamine residues from various glycoconjugates. These enzymes are fundamentally important in cellular metabolism, lysosomal function, and the pathogenesis of several diseases, including lysosomal storage disorders like Sanfilippo syndrome (Type B).[1]
The utility of Phenyl α-GlcNAc lies in its clever design. The α-glycosidic bond links the N-acetylglucosamine sugar moiety to a phenol molecule. This bond is specifically recognized and cleaved by NAG. While the intact substrate is colorless, the enzymatic release of the phenol aglycon provides a product that can be easily and sensitively quantified. This allows for the precise measurement of enzyme reaction velocity, making it an excellent tool for kinetic studies.[2][3] This application note provides a comprehensive guide to using Phenyl α-GlcNAc for the determination of NAG activity and its kinetic parameters, Vmax and Km.
Principle of the Assay
The assay is a two-step process involving enzymatic hydrolysis followed by chemical color development.
Step 1: Enzymatic Hydrolysis N-Acetyl-α-D-glucosaminidase catalyzes the cleavage of Phenyl α-GlcNAc, releasing N-acetylglucosamine (GlcNAc) and phenol. The rate of phenol production is directly proportional to the enzyme's activity under initial velocity conditions.[4][5]
Step 2: Colorimetric Detection of Phenol The reaction is stopped, and the pH is raised by adding a basic solution, such as a carbonate-bicarbonate buffer.[6][7][8] In this alkaline environment, the released phenol reacts with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, typically potassium ferricyanide.[9][10][11] This reaction, first described by Emerson, forms a red quinoneimine dye that can be quantified spectrophotometrically by measuring its absorbance at approximately 510 nm.[9][12] The intensity of the color is directly proportional to the amount of phenol released, and thus, to the enzyme's activity.
Below is a diagram illustrating the workflow and the underlying chemical reaction.
Materials and Reagents
-
Substrate: this compound
-
Enzyme Source: Purified NAG, cell lysate, tissue homogenate, etc.
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5 (Optimal pH may vary depending on the enzyme source).
-
Substrate Stock Solution: 10 mM Phenyl α-GlcNAc in ultrapure water.
-
Color Reagent A (4-AAP): 0.1% (w/v) 4-aminoantipyrine in ultrapure water. Store protected from light.
-
Color Reagent B (Oxidant): 0.5% (w/v) Potassium Ferricyanide [K₃Fe(CN)₆] in ultrapure water. Prepare fresh.
-
Stop/Developing Buffer: 0.2 M Carbonate-Bicarbonate buffer, pH 10.2.[6][7]
-
Standard: Phenol solution (e.g., 1 mM stock) for generating a standard curve.
-
Equipment: Spectrophotometer or microplate reader, 37°C water bath or incubator, cuvettes or 96-well plates, precision pipettes.
Detailed Experimental Protocols
Reagent Preparation
-
0.1 M Citrate-Phosphate Buffer (pH 4.5):
-
Prepare Solution A: 0.1 M Citric Acid (21.01 g/L).
-
Prepare Solution B: 0.2 M Dibasic Sodium Phosphate (28.4 g/L Na₂HPO₄).
-
To make 100 mL, mix approximately 30.5 mL of Solution A with 19.5 mL of Solution B and adjust the volume to 100 mL with ultrapure water. Verify pH with a calibrated meter and adjust as necessary.
-
-
0.2 M Carbonate-Bicarbonate Buffer (pH 10.2):
-
Prepare Solution A: 0.2 M Sodium Carbonate (Na₂CO₃), anhydrous (21.2 g/L).[6]
-
Prepare Solution B: 0.2 M Sodium Bicarbonate (NaHCO₃) (16.8 g/L).[6]
-
To make 100 mL, mix 27.5 mL of Solution A with 22.5 mL of Solution B. Adjust the final volume to 100 mL with ultrapure water. Confirm pH is ~10.2.[6][8][13]
-
Protocol 1: Phenol Standard Curve
Causality: A standard curve is essential to convert the absorbance values of the unknown samples into the precise amount (moles or µmoles) of phenol produced. This step calibrates the assay, accounting for variations in instrument response and reagent batches.
| Standard # | 1 mM Phenol Stock (µL) | Ultrapure Water (µL) | Final Phenol Conc. (in assay) |
| 1 (Blank) | 0 | 100 | 0 µM |
| 2 | 2 | 98 | 20 µM |
| 3 | 5 | 95 | 50 µM |
| 4 | 10 | 90 | 100 µM |
| 5 | 15 | 85 | 150 µM |
| 6 | 20 | 80 | 200 µM |
Procedure:
-
Prepare standards in triplicate in a 96-well plate as outlined in the table above.
-
To each well, add 100 µL of the Stop/Developing Buffer (pH 10.2).
-
Add 25 µL of Color Reagent A (4-AAP).
-
Add 25 µL of Color Reagent B (Potassium Ferricyanide).
-
Mix and incubate for 10 minutes at room temperature, protected from light.
-
Read the absorbance at 510 nm.
-
Subtract the blank absorbance from all standards and plot Absorbance vs. Phenol Concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
Protocol 2: Enzyme Activity Assay
Causality: This protocol measures the rate of reaction under specific conditions. It is critical to ensure the reaction is in the linear range with respect to both time and enzyme concentration. A preliminary time-course and enzyme-titration experiment is highly recommended.
Procedure:
-
Set up reactions in microcentrifuge tubes or a 96-well plate. For each sample, prepare a reaction mix and a corresponding "no-enzyme" blank.
-
Reaction Setup (per well/tube):
-
50 µL of 0.1 M Citrate-Phosphate Buffer (pH 4.5)
-
X µL of Enzyme Sample (e.g., 10-20 µL)
-
Y µL of Assay Buffer (to bring the pre-incubation volume to 90 µL)
-
-
Pre-incubate the plate/tubes at 37°C for 5 minutes to equilibrate the temperature.
-
To initiate the reaction, add 10 µL of 10 mM Phenyl α-GlcNAc substrate solution to each well. The final reaction volume is 100 µL, and the final substrate concentration is 1 mM.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of the Stop/Developing Buffer (pH 10.2).
-
Add 25 µL of Color Reagent A (4-AAP).
-
Add 25 µL of Color Reagent B (Potassium Ferricyanide).
-
Mix and incubate for 10 minutes at room temperature.
-
Read absorbance at 510 nm.
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
Causality: By varying the substrate concentration and measuring the initial reaction velocity at each concentration, we can characterize the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).[14] This is foundational for understanding enzyme behavior and for screening potential inhibitors.[4][5]
Procedure:
-
Prepare a range of substrate concentrations. A good starting point is a 2-fold serial dilution of the 10 mM Phenyl α-GlcNAc stock to cover a range from ~0.1x Km to 10x Km (if Km is unknown, start with a wide range, e.g., 0.05 mM to 5 mM final concentration).
-
For each substrate concentration, perform the enzyme activity assay as described in Protocol 4.3, ensuring the enzyme concentration and incubation time are kept constant and within the linear range.
-
Calculate the initial velocity (v₀) for each substrate concentration using the phenol standard curve. The velocity is typically expressed as µmol of product formed per minute per mg of protein (µmol/min/mg).
-
Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation using non-linear regression.[4][15][16]
Equation:v₀ = (Vmax * [S]) / (Km + [S])
This analysis will directly yield the values for Vmax and Km.
Data Analysis and Interpretation
-
Enzyme Activity Calculation:
-
Subtract the average absorbance of the "no-enzyme" blank from the sample absorbance to get the corrected absorbance (ΔAbs).
-
Use the equation from the phenol standard curve to calculate the concentration of phenol produced: Phenol (µM) = (ΔAbs - c) / m.
-
Calculate the total amount of phenol in the reaction: moles = Phenol (mol/L) * Reaction Volume (L).
-
Calculate the specific activity: Activity = (moles of phenol) / (incubation time (min) * mg of protein in assay).
-
-
Interpreting Kinetic Parameters:
-
Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is proportional to the enzyme concentration.
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.[14] It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Blank Absorbance | 1. Spontaneous hydrolysis of substrate. 2. Contaminated reagents (especially phenol). 3. Color reagent instability. | 1. Prepare substrate solution fresh. 2. Use fresh, high-purity water and reagents. 3. Prepare oxidant solution fresh; store 4-AAP protected from light. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Insufficient incubation time. 4. Presence of an inhibitor in the sample. | 1. Use a fresh enzyme aliquot; check storage conditions. Run a positive control. 2. Verify the pH of the assay buffer. 3. Increase incubation time or enzyme concentration (confirm linearity). 4. Dilute the sample or use a desalting column. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Reaction timing not precise. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure uniform heating of all samples. 3. Use a multichannel pipette to start/stop reactions simultaneously. |
| Non-linear Michaelis-Menten Plot | 1. Substrate concentrations are too high/low. 2. Enzyme concentration is too high (substrate depletion). 3. Substrate or product inhibition. | 1. Widen the range of substrate concentrations tested. 2. Reduce enzyme concentration and/or incubation time. 3. This is a valid result; fit data to an appropriate inhibition model. |
References
Click to expand
-
Diagnopal. (2023, September 4). Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol. [Link]
-
Juniper Publishers. (2018, January 26). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]
-
Fürth lab. 0.5 M carbonate/bicarbonate (pH 8.75). [Link]
-
Taylor & Francis Online. Determination of Phenols Using Various Peroxidases. [Link]
-
Hach. Phenols, 4-Aminoantipyrine Method. [Link]
-
PubMed. Enzyme electrode for phenol. [Link]
-
Wikipedia. Michaelis–Menten kinetics. [Link]
-
Protocols.io. (2020, June 2). Carbonate-Bicarbonate Buffer. [Link]
-
eCampusOntario Pressbooks. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry. [Link]
-
YouTube. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics. [Link]
-
Canadian Journal of Chemistry. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. [Link]
-
ResearchGate. (2024, March 8). (PDF) Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. [Link]
-
ResearchGate. Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. [Link]
-
MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. [Link]
-
PubMed. Colorimetric paper bioassay for the detection of phenolic compounds. [Link]
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ResearchGate. (2017, August 29). statistical analyses of enzyme kinetics: simple michaelis-menten and bi-bi ping-pong. [Link]
-
MDPI. (2023, April 5). Determination of Phenol with Peroxidase Immobilized on CaCO3. [Link]
-
PubMed. Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N... [Link]
-
SciSpace. Human acetyl-coenzyme a : alpha -glucosaminide n-acetyltransferase : kinetic characterization and mechanistic interpretation. [Link]
-
SciELO. Determination of Reference Values for Alpha-N-Acetylglucosaminidase Activities in Patients with Sanfilippo Type B Disease and Control Population in Colombia. [Link]
-
NIH. Human acetyl-coenzyme A:alpha-glucosaminide N-acetyltransferase. Kinetic characterization and mechanistic interpretation. [Link]
-
PubMed Central. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. [Link]
-
ResearchGate. (2022, April). (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]
-
MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
MDPI. (2022, April 23). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]
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Application Notes and Protocols: Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Phenyl α-D-GlcNAc in Glycoconjugate Assembly
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Phenyl α-D-GlcNAc) has emerged as a versatile and valuable glycosyl donor in the intricate field of glycoconjugate synthesis. Its unique combination of stability, reactivity, and stereochemical influence makes it a powerful tool for the construction of complex oligosaccharides and glycoconjugates, which are pivotal in numerous biological processes and hold immense potential for therapeutic development. This guide provides an in-depth exploration of the application of Phenyl α-D-GlcNAc, detailing not only the "how" but also the "why" behind the experimental choices, to empower researchers in their synthetic endeavors.
The phenyl group at the anomeric position offers a distinct advantage over more traditional leaving groups. Unlike highly reactive glycosyl halides, phenyl glycosides exhibit greater stability, allowing for more complex protecting group manipulations on the donor itself before the crucial glycosylation step. This stability, however, does not compromise its utility as a glycosyl donor. The thio- or oxy-phenyl bond can be readily activated under specific, often mild, conditions using thiophilic or oxophilic promoters, providing excellent control over the glycosylation reaction. Furthermore, the α-configuration of the title compound is of particular interest, as the synthesis of α-glycosidic linkages can be challenging, especially with a participating group like the acetamido function at the C-2 position.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Phenyl α-D-GlcNAc is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₆ | |
| Molecular Weight | 297.30 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. | |
| Anomeric Configuration | α |
Protecting Group Strategies: Tailoring the Donor for Specific Targets
The choice of protecting groups for the hydroxyl functions of Phenyl α-D-GlcNAc is a critical strategic decision that dictates the subsequent glycosylation outcome and the overall synthetic route. The stability of the phenyl glycoside allows for a wide range of protecting group manipulations.
Common Protecting Groups and Their Rationale
-
Benzyl Ethers (Bn): Benzyl groups are widely used due to their stability under a broad range of reaction conditions, including acidic and basic environments. They are considered "non-participating" groups, which is crucial for influencing the stereochemical outcome of glycosylation. Their removal is typically achieved through catalytic hydrogenation (e.g., Pd/C, H₂), which is a clean and efficient process.
-
Acetyl Esters (Ac): Acetyl groups are "participating" protecting groups. When placed at the C-2 position, the acetamido group of the title compound can participate in the reaction mechanism to favor the formation of 1,2-trans glycosidic linkages (β-glycosides). However, for the synthesis of α-glycosides, the influence of other factors becomes more critical. Acetyl groups are easily removed by base-catalyzed transesterification (e.g., NaOMe in MeOH).
-
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers offer tunable stability based on the steric bulk of the substituents on the silicon atom. They are typically stable to a variety of reaction conditions but can be selectively removed using fluoride reagents (e.g., TBAF). Their bulk can also influence the reactivity of neighboring hydroxyl groups.
-
Benzylidene Acetals: These are commonly used to protect the 4,6-hydroxyls of hexopyranosides. They are stable to many reaction conditions and can be removed by acid hydrolysis. Their rigid structure can influence the conformation of the pyranose ring and, consequently, the stereochemical outcome of glycosylation.
The interplay between protecting groups can significantly modulate the reactivity of the glycosyl donor. For instance, electron-withdrawing protecting groups (like esters) can decrease the reactivity of the donor, while electron-donating groups (like ethers) can increase it. This allows for the strategic design of "armed" (reactive) and "disarmed" (less reactive) glycosyl donors, a key concept in one-pot oligosaccharide synthesis.
The Glycosylation Reaction: Mechanism and Key Considerations
The central event in glycoconjugate synthesis is the formation of the glycosidic bond. With Phenyl α-D-GlcNAc, this is typically achieved through activation of the anomeric phenyl group, leading to the formation of a reactive intermediate that is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
Mechanism of Activation
The activation of phenyl thioglycosides, which share mechanistic similarities with their oxygenated counterparts, often involves a thiophilic promoter. A common and effective promoter system is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The proposed mechanism involves the following key steps:
-
Activation of the Promoter: The Lewis acid activates the NIS.
-
Formation of a Reactive Intermediate: The activated promoter reacts with the sulfur (or oxygen in the case of O-phenyl glycosides) of the glycosyl donor, making the anomeric carbon highly electrophilic. This can lead to the formation of an oxocarbenium ion intermediate.
-
Nucleophilic Attack: The hydroxyl group of the glycosyl acceptor attacks the anomeric carbon.
-
Formation of the Glycosidic Bond: The attack results in the formation of the new glycosidic linkage.
The stereochemical outcome of the reaction (α or β) is influenced by several factors, including the nature of the protecting group at C-2, the solvent, the temperature, and the reactivity of the glycosyl acceptor. For the synthesis of α-glycosides using a donor with a participating C-2 acetamido group, conditions that favor an SN2-like reaction or the formation of an α-selective intermediate are crucial.
Caption: Generalized workflow of glycosylation using Phenyl α-D-GlcNAc.
Experimental Protocols
The following protocols provide a starting point for the synthesis and application of Phenyl α-D-GlcNAc. Optimization may be required based on the specific glycosyl acceptor and desired product.
Protocol 1: Synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside
This protocol describes the synthesis of the per-acetylated donor from D-glucosamine hydrochloride.
Materials:
-
D-Glucosamine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Acetylation: To a solution of D-glucosamine hydrochloride in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with ice water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Thioglycosylation: Dissolve the crude per-acetylated glucosamine in anhydrous DCM. Add thiophenol, followed by the dropwise addition of BF₃·OEt₂ at 0 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford the title compound.
Protocol 2: General Procedure for Glycosylation using Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside Donor
This protocol is a general guideline for the glycosylation of an alcohol acceptor.
Materials:
-
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside donor (appropriately protected) (1.0 eq)
-
Glycosyl acceptor (1.2 - 1.5 eq)
-
N-Iodosuccinimide (NIS) (1.5 - 2.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.3 eq)
-
Dichloromethane (DCM) or other suitable anhydrous solvent (e.g., acetonitrile, diethyl ether)
-
Activated molecular sieves (4 Å)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolution: Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).
-
Addition of Promoter: Add NIS, followed by the dropwise addition of the TMSOTf or TfOH solution.
-
Reaction: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Filter the reaction mixture through celite and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate), wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Step-by-step experimental workflow for a typical glycosylation reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive promoter; Wet reagents or solvents; Donor or acceptor is too unreactive. | Use fresh NIS and TMSOTf/TfOH; Ensure all glassware is flame-dried and solvents are anhydrous; Increase the reaction temperature or use a more reactive protecting group strategy ("arming" the donor). |
| Poor Stereoselectivity | Incorrect solvent or temperature; Influence of protecting groups. | Screen different solvents (e.g., acetonitrile can favor β-products); Lower the reaction temperature; Change the protecting group strategy to favor the desired anomer. |
| Formation of Byproducts | Decomposition of donor or acceptor; Side reactions with the promoter. | Lower the reaction temperature; Use a milder promoter system; Add a non-nucleophilic base to scavenge acid. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the chromatographic conditions (solvent system, gradient); Consider derivatization to aid separation; Ensure complete consumption of starting materials. |
Characterization of Glycoconjugates
The structural elucidation of the newly synthesized glycoconjugate is a critical final step. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of the glycosidic linkage. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic. For α-glucosides, the ¹JC1,H1 coupling constant is typically around 170 Hz, while for β-glucosides it is around 160 Hz. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to confirm the connectivity between the glycosyl donor and acceptor.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex glycoconjugates. Its stability, coupled with the ability to be activated under controlled conditions, provides chemists with a high degree of flexibility in designing synthetic strategies. A thorough understanding of protecting group effects, reaction mechanisms, and optimization of reaction conditions is paramount to successfully harnessing the full potential of this valuable glycosyl donor in the quest for novel therapeutics and a deeper understanding of the glycome.
References
- Toshima, K., Ishizuka, T., Murota, A., & Matsuo, S. (1996). New alpha-selective thermal glycosylation of acetyl-protected 2-acetamido-2-deoxy-beta-D-glucopyranosyl diphenylphosphinate.
- Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds.
- Baker, D. C., et al. (2014). A 1,2-cis-alkyl glycosidation protocol that makes use of unprotected phenyl 1-thioglycosyl donors. Organic & Biomolecular Chemistry, 12(42), 8437-8441.
- Gilmour, R., & Jeker, O. (2015). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65080, Phenyl beta-D-glucopyranoside. Retrieved from [Link]
- Wang, Y., et al. (2022). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. Science Advances, 8(29), eabo7789.
- Habuchi, O., et al. (2005). Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides. 4-O-Sulfated phenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a competitive
Application Notes: Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside in Cell-Based Assays
Introduction: Unveiling Cellular Machinery with a Synthetic Substrate
In the intricate world of cellular biology, understanding the function and regulation of enzymes is paramount. Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a synthetic glycoside, serves as a powerful tool for researchers investigating the activity of a specific lysosomal enzyme: N-acetyl-α-D-glucosaminidase (NAG). The strategic design of this compound, featuring a phenyl group attached to an N-acetylglucosamine sugar moiety, allows for the sensitive detection of NAG activity through chromogenic or fluorogenic methods.
The principle is elegant in its simplicity: in the presence of NAG, the glycosidic bond is cleaved, releasing the phenyl group. This liberated phenol or a derivative can then be quantified, providing a direct measure of enzymatic activity. This seemingly straightforward reaction opens the door to a multitude of applications in cell-based assays, from diagnosing devastating genetic disorders to screening for novel therapeutic agents.
This guide provides an in-depth exploration of the applications of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, offering detailed protocols and the scientific rationale behind them. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their work.
The Central Player: N-acetyl-α-D-glucosaminidase (NAG)
N-acetyl-α-D-glucosaminidase (NAG), encoded by the NAGLU gene, is a critical lysosomal enzyme responsible for the breakdown of heparan sulfate, a complex sugar molecule. Specifically, NAG hydrolyzes the terminal non-reducing N-acetyl-D-glucosamine residues from heparan sulfate. A deficiency in this enzyme leads to the accumulation of heparan sulfate within lysosomes, causing a rare and devastating genetic disorder known as Sanfilippo syndrome type B (Mucopolysaccharidosis IIIB or MPS IIIB). This accumulation disrupts normal cellular function, leading to severe neurodegeneration and developmental delays.
Given its central role in lysosomal function and its direct link to human disease, the ability to accurately measure NAG activity in a cellular context is of immense importance for both clinical diagnostics and basic research.
Core Application: Quantifying NAG Activity in Cultured Cells
A primary application of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is the quantitative assessment of NAG activity in cultured cells. This is particularly valuable for the biochemical diagnosis of MPS IIIB, where patient-derived cells exhibit deficient NAG activity.
Principle of the Assay
The assay leverages the enzymatic activity of NAG to generate a measurable signal. When cell lysates or intact cells are incubated with a chromogenic or fluorogenic substrate derived from Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, the NAG present will hydrolyze the substrate.
-
Chromogenic Assays: A common chromogenic substrate is p-nitrophenyl-α-D-N-acetylglucosaminide. Upon cleavage by NAG, it releases p-nitrophenol, which, at an alkaline pH, develops a yellow color that can be quantified spectrophotometrically.
-
Fluorogenic Assays: For higher sensitivity, a fluorogenic substrate like 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside (MUG) is used. NAG-mediated hydrolysis releases 4-methylumbelliferone, a highly fluorescent compound.
The intensity of the color or fluorescence is directly proportional to the amount of NAG activity in the sample.
Experimental Workflow: A Visual Guide
Caption: General workflow for a cell-based NAG activity assay.
Protocol 1: Fluorogenic NAG Activity Assay in Cultured Fibroblasts
This protocol details a sensitive method for measuring NAG activity in cultured human fibroblasts, a common cell type used for diagnosing lysosomal storage disorders.
Materials:
-
Human fibroblast cell lines (e.g., patient-derived and wild-type controls)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside (MUG) substrate solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture fibroblasts to near confluency in appropriate flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and store it on ice.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add 10 µL of cell lysate to each well. For a blank, add 10 µL of lysis buffer.
-
Prepare a standard curve using 4-methylumbelliferone if absolute quantification is desired.
-
Add 50 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 to 2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Signal Detection:
-
Stop the reaction by adding 200 µL of the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence value from all experimental readings.
-
Normalize the fluorescence readings to the protein concentration of each cell lysate.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or calculate the specific activity based on the standard curve.
-
Expected Results:
| Cell Line | Normalized NAG Activity (RFU/µg protein) |
| Wild-Type Fibroblasts | High |
| MPS IIIB Patient Fibroblasts | Significantly Reduced or Absent |
Application in High-Throughput Screening (HTS) for NAG Modulators
The adaptability of the NAG assay to a 96- or 384-well plate format makes it highly suitable for high-throughput screening (HTS) of chemical libraries to identify compounds that can modulate NAG activity. This is a crucial step in the development of potential therapeutics for Sanfilippo syndrome, such as chaperones that could enhance the activity of mutant NAG enzymes.
Workflow for Inhibitor/Activator Screening
Caption: High-throughput screening workflow for NAG modulators.
Protocol 2: Cell-Based Screening for NAG Inhibitors
This protocol outlines a method for screening a compound library for potential inhibitors of NAG activity in a cell-based format.
Materials:
-
HeLa cells or another suitable cell line with consistent NAG expression
-
Compound library dissolved in DMSO
-
Materials from Protocol 1
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid cytotoxicity. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Incubate the cells with the compounds for a predetermined time (e.g., 24 hours).
-
-
NAG Activity Assay:
-
After incubation, gently wash the cells with PBS.
-
Proceed with an intact cell NAG assay by adding the MUG substrate solution directly to the wells, or prepare cell lysates as described in Protocol 1.
-
Follow the steps for the enzymatic reaction, signal detection, and data analysis as outlined in Protocol 1.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound relative to the vehicle control.
-
Compounds that exhibit a statistically significant decrease in NAG activity are identified as "hits."
-
For promising hits, perform a dose-response analysis to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).
-
Data Presentation: Dose-Response Curve for a Hypothetical NAG Inhibitor
| Inhibitor Conc. (µM) | % NAG Activity |
| 0.01 | 98.5 |
| 0.1 | 92.1 |
| 1 | 55.3 |
| 10 | 12.7 |
| 100 | 2.1 |
This data can then be plotted to visualize the dose-dependent inhibition and calculate the IC50.
Disease Modeling and Therapeutic Strategy Evaluation
Cell-based assays using Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside are invaluable for creating and validating in vitro models of Sanfilippo syndrome. By using patient-derived cells or genetically engineered cell lines (e.g., using CRISPR/Cas9 to knockout the NAGLU gene), researchers can recapitulate the biochemical phenotype of the disease in a dish.
These disease models are essential for:
-
Understanding Disease Pathophysiology: Studying the downstream cellular consequences of NAG deficiency.
-
Evaluating Therapeutic Efficacy: Testing the ability of potential therapies, such as enzyme replacement therapy (ERT), substrate reduction therapy, or gene therapy, to restore NAG activity and reduce heparan sulfate accumulation.
For instance, after treating a NAGLU-deficient cell line with a novel therapeutic, this assay can be used to quantify the restoration of enzymatic function, providing a direct measure of the treatment's effectiveness at a biochemical level.
Conclusion: A Versatile Tool for Cellular Investigation
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside and its derivatives are more than just chemical reagents; they are keys to unlocking a deeper understanding of lysosomal function and dysfunction. From fundamental research into enzyme kinetics to the high-throughput screening of potential drugs and the validation of disease models, the applications of this synthetic substrate are both broad and impactful. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently apply this powerful tool in their pursuit of scientific discovery and the development of new therapies for diseases like Sanfilippo syndrome.
References
-
A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells. (2013). National Institutes of Health. [Link]
-
N-Acetyl-glucosaminidase Assay Test kit. HaemoScan. [Link]
-
Simple, rapid spectrophotometry of urinary N-acetyl-beta-D-glucosaminidase, with use of a new chromogenic substrate. (1990). Semantic Scholar. [Link]
-
alpha-N-acetyl-glucosaminidase gene is transcriptionally activated in male and female gametes prior to fertilization and is essential for seed development in Arabidopsis. (2008). Oxford Academic. [Link]
-
Generating an in-vitro Model of MPS-IIIA “Sanfilippo Syndrome” via CRISPR/CAS9 and Exploring Potential Therapeutics in a PUI Setting. (2020). Fisher Digital Publications. [Link]
-
Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method. (1984). PubMed. [Link]
-
Sanfilippo Syndrome: Molecular Basis, Disease Models and Therapeutic Approaches. (2020). National Institutes of Health. [Link]
-
Analytical biochemistry and clinical significance of N-acetyl-beta-D-glucosaminidase and related enzymes. (1992). PubMed. [Link]
-
Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. (1981). Sci-Hub. [Link]
-
α-N-Acetylglucosaminidase – Knowledge and References. Taylor & Francis. [Link]
-
A Cure for Sanfilippo Syndrome? A Summary of Current Therapeutic Approaches and their Promise. (2019). National Institutes of Health. [Link]
-
Urinary N-acetyl-beta-D-glucosaminidase activity in workers exposed to inorganic lead. (1994). National Institutes of Health. [Link]
-
Sanfilippo Syndrome A (MPS IIIA): Heparan-N-Sulfatase Enzyme Analysis. ARUP Laboratories. [Link]
-
Sanfilippo Syndrome: Molecular Basis, Disease Models and Therapeutic Approaches. (2020). ResearchGate. [Link]
-
Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. (2018). ScienceDirect. [Link]
-
N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses. (2023). Council for Responsible Nutrition. [Link]
-
N-acetyl-β-D-glucosaminidase (NAG). Diazyme Laboratories. [Link]
-
N-acetyl-alpha-d-glucosaminidase deficiency (medical condition). Chemwatch. [Link]
-
Colorimetric Assay for N-Acetyl- -D-glucosaminidase (NAG) in Pathological Urine Using the -Nitrostyryl Substrate: The Development of a Kit and the Comparison of Manual Procedure with the Automated Fluorimetric Method. (1984). ResearchGate. [Link]
-
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase. (1981). PubMed. [Link]
-
"VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine. (1990). PubMed. [Link]
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2022). MDPI. [Link]
- Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides.
Application Notes & Protocols: Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Chemical Probe for Glycosidases
Introduction: Unveiling Glycosidase Activity with a Chromogenic Probe
The study of glycoside hydrolases (glycosidases), enzymes that catalyze the cleavage of glycosidic bonds, is fundamental to understanding a vast array of biological processes, from cellular signaling to pathogenesis. O-GlcNAcase (OGA) and β-hexosaminidases, which cleave β-linked N-acetylglucosamine (GlcNAc), are prominent examples with deep connections to neurodegenerative diseases, diabetes, and cancer.[1][2] While many assays target these beta-selective enzymes, the characterization of alpha-N-acetylglucosaminidases also holds significant biological importance. Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a valuable chemical tool for this purpose. It is a chromogenic substrate designed for the continuous or endpoint colorimetric assay of glycosidases that recognize a terminal α-GlcNAc residue.
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound. It is intended for researchers in biochemistry, cell biology, and drug development who require robust methods for characterizing enzyme activity, determining kinetic parameters, and screening for novel inhibitors.
Principle of the Assay: A Simple Cut, A Clear Signal
The utility of this compound lies in its elegant and straightforward mechanism. The substrate itself is colorless. In the presence of a cognate glycosidase, the enzyme catalyzes the hydrolysis of the α-glycosidic bond linking the GlcNAc sugar moiety to the phenyl group. This reaction releases two products: 2-acetamido-2-deoxy-D-glucose (GlcNAc) and phenol.
The liberated phenol is the key to the detection method. While phenol has a native absorbance in the UV range, its phenolate anion form, which is favored under alkaline conditions, exhibits a strong absorbance in the visible spectrum (around 405-415 nm).[3] Therefore, the enzymatic reaction is typically terminated by adding a high-pH stop solution (e.g., sodium carbonate or sodium hydroxide). This step serves two critical functions: it instantly denatures the enzyme to halt the reaction, and it shifts the pH to >10, ensuring the quantitative conversion of phenol to the light-absorbing phenolate ion. The resulting color intensity is directly proportional to the amount of phenol produced, and thus, to the activity of the glycosidase.
Caption: Enzymatic cleavage of Phenyl α-D-GlcNAc and subsequent detection.
I. Standard Enzyme Activity Assay
This protocol is designed to measure the activity of a purified enzyme or an enzyme in a complex biological sample (e.g., cell lysate) at a single, saturating substrate concentration.
Causality Behind Experimental Choices:
-
Buffer pH: The choice of buffer and pH is paramount. It must be optimized for the specific enzyme under investigation. For example, many lysosomal glycosidases function optimally at an acidic pH (e.g., 4.5), whereas other enzymes may require neutral or slightly alkaline conditions.
-
Substrate Concentration: For a standard activity assay, the substrate concentration should be well above the enzyme's Michaelis constant (Kₘ), typically 5-10 times the Kₘ. This ensures the reaction velocity is near its maximum (Vₘₐₓ) and is primarily dependent on the enzyme concentration, not the substrate concentration.
-
Stop Solution: A strong base is used to reliably halt the enzymatic reaction and ensure complete ionization of the liberated phenol for maximal signal.[4]
-
Controls: Including a "no-enzyme" blank is essential to correct for any non-enzymatic hydrolysis of the substrate or background absorbance from the sample or reagents.
Detailed Step-by-Step Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme of interest (e.g., 50 mM Sodium Citrate, pH 4.5 for a lysosomal enzyme).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Sonicate gently if needed to fully dissolve.[5] Store in aliquots at -20°C.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use. Keep on ice. The optimal concentration must be determined empirically to ensure the reaction remains in the linear range over the incubation period.
-
Stop Solution: Prepare a 0.2 M Sodium Carbonate (Na₂CO₃) or similar high-pH buffer.
-
-
Reaction Setup:
-
On a 96-well clear, flat-bottom plate, set up the reactions as described in the table below.
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted Enzyme Solution to the "Sample" wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the Substrate Stock Solution (pre-warmed to the reaction temperature) to all wells for a final volume of 100 µL. Mix gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a robust signal but short enough to ensure the reaction rate is linear (typically <15% substrate consumption).
-
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to all wells. The solution should turn a faint yellow in the presence of enzymatic activity.
-
-
Read Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the "Blank" wells from the absorbance of the "Sample" wells to obtain the corrected absorbance.
-
Convert the corrected absorbance to the concentration of phenol produced using a phenol standard curve.
-
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) |
| Blank | Assay Buffer | Substrate Solution |
| Sample | Enzyme Solution | Substrate Solution |
| Table 1: Plate setup for a standard enzyme activity assay. |
II. Kinetic Analysis: Determining Kₘ and Vₘₐₓ
Understanding an enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity), is crucial for characterizing its catalytic efficiency and its interaction with substrates.[6] This protocol adapts the activity assay by systematically varying the substrate concentration.
Causality Behind Experimental Choices:
-
Substrate Concentration Range: A wide range of substrate concentrations is required, spanning from well below the expected Kₘ (e.g., 0.1 x Kₘ) to well above it (e.g., 10 x Kₘ). This ensures that the full hyperbolic curve of the Michaelis-Menten relationship is captured.
-
Enzyme Concentration: The enzyme concentration must be held constant and low enough that the initial reaction velocity is linear and directly proportional to the enzyme concentration.
-
Data Modeling: The resulting data (velocity vs. substrate concentration) is fitted to the Michaelis-Menten equation. Non-linear regression is the most accurate method, though linear transformations like the Lineweaver-Burk plot can be used for visualization.[4]
Detailed Step-by-Step Protocol
-
Prepare Substrate Dilutions:
-
Using your 10 mM Substrate Stock Solution, prepare a series of 2-fold serial dilutions in Assay Buffer to create a range of concentrations. For example: 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, and 0 mM (buffer only). These will be your 2X working solutions.
-
-
Set up and Run the Assay:
-
Follow the Standard Enzyme Activity Assay protocol (Section I), with one key modification: instead of adding a single substrate concentration, add 50 µL of each of the different substrate dilutions to the "Sample" and "Blank" wells.
-
Ensure the enzyme concentration and incubation time are optimized so that even at the highest substrate concentration, the reaction remains in the initial velocity phase.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v), typically expressed as µmol of product/min. This is determined from the corrected absorbance values and a phenol standard curve.
-
Plot the initial velocity (v) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
The software will provide the best-fit values for Vₘₐₓ and Kₘ.
-
| Parameter | Description |
| Kₘ | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. |
| Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time (kcat = Vₘₐₓ / [E]). |
| Table 2: Key kinetic parameters obtained from the analysis. |
III. High-Throughput Screening (HTS) for Inhibitors
This probe is well-suited for HTS campaigns to identify small molecule inhibitors of a target glycosidase. The protocol is designed for automation and robust statistical analysis.
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate concentration is typically set at or near the Kₘ value. This condition provides a sensitive window for detecting competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.
-
Controls: In addition to "no-enzyme" blanks, HTS requires "negative" (e.g., DMSO vehicle only) and "positive" (a known inhibitor) controls on every plate. These controls are essential for data normalization and calculating statistical metrics like the Z'-factor, which assesses the quality and robustness of the assay.[1]
-
Test Compound Concentration: A single, fixed concentration (e.g., 10 µM) is often used for primary screening to identify initial "hits."
Caption: A typical workflow for a high-throughput inhibitor screen.
Detailed Step-by-Step Protocol
-
Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 1 µL) of each test compound from your library (dissolved in DMSO) into the wells of a 96- or 384-well plate.
-
Dispense DMSO vehicle to "Negative Control" wells and a known inhibitor to "Positive Control" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted Enzyme Solution to all wells except the "Blank" wells (which receive Assay Buffer).
-
Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the potential inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of Substrate Solution (at a 2X concentration, e.g., 2 x Kₘ).
-
Incubate, stop, and read the absorbance as described in the Standard Enzyme Activity Assay protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * [1 - (Signal_compound - Signal_blank) / (Signal_neg_control - Signal_blank)]
-
"Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).
-
Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ value).
-
Technical Data & Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Phenyl N-acetyl-alpha-D-glucosaminide | [7] |
| Molecular Formula | C₁₄H₁₉NO₆ | [7][8] |
| Molecular Weight | 297.30 g/mol | [7][8] |
| CAS Number | 10139-04-5 | [7] |
| Appearance | White to off-white powder or crystal | [7] |
| Solubility | Soluble in aqueous buffers, DMSO | General Knowledge |
| Storage | Store desiccated at -20°C, protect from light | [9] |
References
-
Macauley, M. S., et al. (2014). O-GlcNAcase Catalysis: A Sweet Relief. Journal of Biological Chemistry, 289(50), 34547-34554. [Link]
-
van der Veen, B. A., et al. (2000). Reaction rate measurements of proteases and glycosidases with chromogenic methods. Histochemical Journal, 32(10), 627-635. [Link]
-
Rana, S. S., et al. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149-157. [Link]
-
Pathak, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 993. [Link]
-
Cruys-Bagger, N., et al. (2016). Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding. PLoS One, 11(4), e0153244. [Link]
-
Rich, J. R., et al. (2010). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Bioorganic & Medicinal Chemistry, 18(18), 6668-6676. [Link]
-
Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]
-
Delmas, S., et al. (2011). Comparative kinetic analysis of two fungal β-glucosidases. Biotechnology for Biofuels, 4, 3. [Link]
-
Bond, M. R., et al. (2021). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Chemical Biology, 16(11), 2213-2221. [Link]
-
Gilfillan, A. M., & Tkaczyk, C. (2011). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, Chapter 7, Unit 7.38. [Link]
-
Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Hexosaminidase assays. Retrieved from [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021). Enzyme assay for β-N-acetylhexosaminidase. Retrieved from [Link]
-
Felföldi, N., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(2), 1037. [Link]
-
Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4567. [Link]
-
ResearchGate. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
-
van der Veen, B. A., et al. (1999). The Use of Chromogenic Reference Substrates for the Kinetic Analysis of Penicillin Acylases. Analytical Biochemistry, 275(1), 58-64. [Link]
-
protocols.io. (2022). Detecting degranulation via hexosaminidase assay. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]
-
Kim, E. J., & Kang, D. O. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 349-356. [Link]
-
Le-Phuoc, K., et al. (2007). A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates. Bioorganic & Medicinal Chemistry Letters, 17(14), 3851-3854. [Link]
-
Macauley, M. S., et al. (2005). O-GlcNAcase Uses Substrate-assisted Catalysis. Journal of Biological Chemistry, 280(26), 25313-25322. [Link]
-
Felföldi, N., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(2), 1037. [Link]
- Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.
-
Hehre, E. J., et al. (1990). Hydrolysis of beta-D-glucopyranosyl fluoride to alpha-D-glucose catalyzed by Aspergillus niger alpha-D-glucosidase. Carbohydrate Research, 198(1), 123-132. [Link]
-
ResearchGate. (n.d.). Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase. Retrieved from [Link]
Sources
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- 2. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
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Application Note: Unambiguous Structural Verification of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Phenyl-α-GlcNAc). As a key structural motif in glycobiology and a building block in medicinal chemistry, unambiguous confirmation of its structure, particularly the anomeric configuration, is critical. This guide details a field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the 1D ¹H NMR spectrum. We explain the causality behind experimental choices, such as the use of deuterium oxide (D₂O) for spectral simplification. The analysis focuses on assigning chemical shifts and interpreting spin-spin coupling constants (J-values) to confirm the α-anomeric linkage and the overall stereochemistry of the molecule. Furthermore, the principles of 2D Correlation Spectroscopy (COSY) are discussed as a self-validating system to confirm proton connectivity.
Introduction: The Importance of Structural Verification
This compound is a synthetic glycoside widely used in biochemical assays, inhibitor screening, and as a precursor for synthesizing more complex glycoconjugates. The biological activity of carbohydrates is exquisitely dependent on their three-dimensional structure, with the configuration at the anomeric center (C-1) being of paramount importance. The distinction between α and β anomers is crucial, as it dictates the molecule's shape and its ability to interact with biological receptors.
¹H NMR spectroscopy is the most powerful and definitive non-destructive technique for this purpose. It provides precise information on the chemical environment of each proton and their spatial relationships through spin-spin coupling. This note serves as a practical guide for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of Phenyl-α-GlcNAc.
Experimental Protocol: Acquiring High-Quality NMR Data
Obtaining a high-quality, reproducible NMR spectrum is foundational to accurate analysis. The following protocol has been optimized for phenyl glycosides.
Causality in Parameter Selection
-
Solvent (Deuterium Oxide, D₂O): D₂O is the solvent of choice for this compound for several key reasons. Firstly, Phenyl-α-GlcNAc is highly soluble in water. Secondly, and more importantly, D₂O readily exchanges with the labile protons of the hydroxyl (-OH) and amide (-NH) groups.[1][2][3] This exchange replaces them with deuterium, rendering them "invisible" in the ¹H NMR spectrum. This process dramatically simplifies the spectrum by removing their broad and often overlapping signals, allowing the crucial signals of the sugar ring and phenyl protons to be observed with high resolution.[2]
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Higher field strengths increase chemical shift dispersion, minimizing signal overlap and simplifying the interpretation of complex multiplets.
-
Internal Standard: While D₂O provides a lock signal, referencing the chemical shifts accurately is critical. A small amount of a water-soluble standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be used, with its trimethylsilyl proton signal set to 0.00 ppm.
Step-by-Step Sample Preparation and Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.5-0.6 mL of high-purity D₂O (99.9% D or higher) in a clean vial.
-
Dissolution: Vortex the vial thoroughly to ensure the sample is completely dissolved.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to optimize homogeneity and signal resolution.
-
Acquire the 1D ¹H NMR spectrum using a standard single-pulse experiment (e.g., zg30 on a Bruker instrument). A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
Spectral Analysis and Structural Interpretation
The acquired ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis involves assigning each signal to a specific proton and interpreting the signal's multiplicity, which is governed by spin-spin coupling.
Data Presentation
The following table summarizes the expected ¹H NMR data for Phenyl-α-GlcNAc in D₂O. Chemical shifts are referenced from an online spectral database, and the coupling constants are based on authoritative, computationally refined data for D-glucopyranosides, which provide a reliable basis for interpretation.[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Anomeric) | ~5.66 | d | ³JH1,H2 ≈ 3.5 - 4.0 |
| H-2 | ~3.96 | dd | ³JH2,H1 ≈ 3.5 - 4.0, ³JH2,H3 ≈ 10.0 |
| H-3 | ~3.74 | t | ³JH3,H2 ≈ ³JH3,H4 ≈ 9.5 - 10.0 |
| H-4 | ~3.54 | t | ³JH4,H3 ≈ ³JH4,H5 ≈ 9.5 - 10.0 |
| H-5 | ~3.80 | m | - |
| H-6a, H-6b | ~3.80 | m | - |
| Phenyl (Ar-H) | ~7.15 - 7.42 | m | - |
| Acetyl (CH₃) | ~2.05 | s | - |
Table 1: Assigned ¹H NMR data for this compound in D₂O. Chemical shift data adapted from spectral databases. Coupling constants are typical values for α-gluco configured pyranose rings.[4]
Key Signal Assignments and Interpretation
Caption: Key proton coupling relationships in the glucopyranoside ring.
-
Anomeric Proton (H-1): This is the most downfield signal of the sugar ring protons, appearing around δ 5.66 ppm . Its downfield shift is due to the deshielding effect of two adjacent oxygen atoms (the ring oxygen and the glycosidic oxygen). The multiplicity of this signal is a doublet, resulting from coupling to only one neighboring proton, H-2. The magnitude of the coupling constant, ³JH1,H2 , is the most critical parameter for determining the anomeric configuration. For an α-anomer, the relationship between H-1 (axial) and H-2 (equatorial) results in a small coupling constant, typically 3-4 Hz . This is in stark contrast to the β-anomer, where an axial-axial relationship between H-1 and H-2 would produce a large coupling constant (typically 8-10 Hz). The observed small coupling constant unequivocally confirms the α-configuration .
-
H-2 to H-4 Protons: The protons H-2, H-3, and H-4 are all in axial positions in the stable ⁴C₁ chair conformation of the glucose ring.
-
H-2 (δ ~3.96 ppm): Appears as a doublet of doublets (dd) due to coupling with both H-1 (axial-equatorial, small J) and H-3 (axial-axial, large J).
-
H-3 (δ ~3.74 ppm) and H-4 (δ ~3.54 ppm): These protons typically appear as triplets (t) because they are coupled to two adjacent axial protons with similar, large coupling constants (³Jax,ax ≈ 9-10 Hz).
-
-
H-5, H-6a, and H-6b Protons: These protons resonate in a complex, overlapping multiplet around δ 3.80 ppm . Their signals are often difficult to resolve in a 1D spectrum, but their presence can be confirmed by integration.
-
Phenyl Protons (Ar-H): The five protons of the phenyl group appear as a complex multiplet in the aromatic region, between δ 7.15 and 7.42 ppm .
-
Acetyl Protons (CH₃): The three protons of the acetamido methyl group are chemically equivalent and not coupled to any other protons. They therefore appear as a sharp singlet at approximately δ 2.05 ppm , integrating to 3H.
Verification with 2D COSY: A Self-Validating System
While 1D NMR provides a wealth of information, 2D Correlation Spectroscopy (COSY) is the standard method for unambiguously confirming proton assignments. A COSY experiment generates a 2D map where off-diagonal cross-peaks connect signals from protons that are spin-coupled to each other.[5][6]
For Phenyl-α-GlcNAc, a COSY spectrum would provide the following key correlations, creating an unbroken chain of connectivity that validates the assignments made from the 1D spectrum:
-
A cross-peak between the anomeric proton H-1 (δ 5.66) and H-2 (δ 3.96) .
-
A cross-peak between H-2 (δ 3.96) and H-3 (δ 3.74) .
-
A cross-peak between H-3 (δ 3.74) and H-4 (δ 3.54) .
-
A cross-peak between H-4 (δ 3.54) and H-5 (δ 3.80) .
This "walk" along the sugar backbone provides definitive proof of the proton sequence and confirms the initial assignments. The absence of a cross-peak between the acetyl singlet (δ 2.05) and any other signal further validates its assignment.
Conclusion
¹H NMR spectroscopy, when performed with a logical and optimized protocol, is an indispensable tool for the structural verification of this compound. By leveraging D₂O to simplify the spectrum, analysts can focus on the key diagnostic signals. The chemical shift of the anomeric proton (H-1) provides the initial indication of the anomeric configuration, which is then definitively confirmed by its small ³JH1,H2 coupling constant (~3.7 Hz), a hallmark of the α-anomer. The coupling patterns of the remaining ring protons are fully consistent with the expected ⁴C₁ chair conformation. For absolute certainty, a 2D COSY experiment serves as a self-validating system, confirming the entire spin-spin coupling network. This detailed and systematic approach ensures the highest level of scientific integrity and trustworthiness for researchers in glycobiology and drug development.
References
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2019). ResearchGate. Available at: [Link]
-
To D2O or not to D2O? (2017). Nanalysis. Available at: [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. (2018). PubMed Central, National Institutes of Health. Available at: [Link]
-
1H-NMR assignments of GM1-oligosaccharide in deuterated water at 500 MHz by two-dimensional spin-echo J-correlated spectroscopy. (1984). PubMed, National Institutes of Health. Available at: [Link]
-
Govorukhina, N. I., et al. (2000). Proton NMR chemical shift and J-coupling values for brain metabolites. NMR in Biomedicine. Available at: [Link]
-
1H-1H Coupling in Proton NMR. (2025). ACD/Labs. Available at: [Link]
-
The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. Available at: [Link]
-
Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research. Available at: [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Available at: [Link]
-
1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
COSY Spectra. (2022). Chemistry LibreTexts. Available at: [Link]
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- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. emerypharma.com [emerypharma.com]
Title: High-Resolution Mass Spectrometric Analysis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the mass spectrometric analysis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Phenyl-α-GlcNAc), a crucial synthetic substrate used in glycobiology and for the characterization of glycoside hydrolase activity. We detail optimized protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The guide focuses on explaining the causal relationships behind experimental choices, from sample preparation to the interpretation of fragmentation patterns. Detailed step-by-step protocols, expected mass-to-charge ratios (m/z), and characteristic fragmentation pathways are presented to ensure robust and reproducible analysis for researchers in academic and drug development settings.
Introduction: The Significance of Phenyl-α-GlcNAc
This compound is a synthetic glycoside that serves as a valuable tool in biochemical research. Its primary utility is as a chromogenic or fluorogenic substrate precursor for enzymes that cleave terminal α-N-acetylglucosamine residues, most notably O-GlcNAcase (OGA). The enzymatic release of the phenyl aglycone can be monitored to assay enzyme kinetics, screen for inhibitors, and investigate the roles of O-GlcNAcylation in cellular processes like signaling and transcription.[1][2]
Given its central role in high-throughput screening and fundamental research, the ability to unambiguously identify and characterize Phenyl-α-GlcNAc is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and structural specificity for this purpose.[3] This guide provides the foundational principles and actionable protocols for its analysis.
Foundational Principles of Glycoside Mass Spectrometry
The analysis of glycosides like Phenyl-α-GlcNAc by mass spectrometry relies on soft ionization techniques that generate intact molecular ions, which can then be subjected to fragmentation for structural elucidation.
2.1 Ionization Techniques: ESI vs. MALDI
-
Electrospray Ionization (ESI): ESI is ideal for analyzing samples in solution and is easily coupled with liquid chromatography (LC) for online separation and analysis. It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. For glycosides, ESI typically produces protonated molecules ([M+H]⁺) or adducts with alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4] Its solution-based nature makes it highly suitable for quantitative studies and for analyzing samples from biological assays.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the analyte, making it well-suited for high-throughput screening and the analysis of complex mixtures.[5] Glycosides ionize efficiently with MALDI, often forming prominent alkali metal adducts ([M+Na]⁺, [M+K]⁺) which can be more stable than the protonated species.[6][7] The choice of matrix is critical; 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used for glycan analysis.[8]
2.2 Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of Phenyl-α-GlcNAc by analyzing its fragmentation pattern.[3] In this process, the intact molecular ion (precursor ion) is isolated and then fragmented, typically through Collision-Induced Dissociation (CID). The resulting product ions are then mass-analyzed.
For glycosides, fragmentation primarily occurs at two locations:
-
Glycosidic Bond Cleavage: The bond between the sugar and the aglycone (phenyl group) is the most labile. Cleavage here confirms the mass of both the glycan and the aglycone.
-
Cross-Ring Cleavage: The sugar ring itself can fragment, providing further structural detail about the monosaccharide unit.[9]
A key diagnostic fragment for any N-acetylglucosamine-containing compound is the GlcNAc oxonium ion at m/z 204.09, which provides strong evidence for the presence of this sugar moiety.[2][10]
General Experimental Workflow
A systematic approach is crucial for successful mass spectrometric analysis. The workflow involves careful sample preparation, selection of the appropriate MS technique, and logical data interpretation.
Caption: General workflow for MS analysis of Phenyl-α-GlcNAc.
Materials and Reagents
-
This compound (≥95% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (0.1% v/v solution in water)
-
2,5-Dihydroxybenzoic acid (DHB) for MALDI
-
Standard 2 mL LC/MS vials with septa caps[11]
Protocol: Standard Sample Preparation
This protocol is designed to prepare the analyte for both ESI and MALDI analysis, minimizing contaminants like inorganic salts that can interfere with ionization.[11]
-
Stock Solution Preparation: Accurately weigh ~1 mg of Phenyl-α-GlcNAc and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution for ESI-MS: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL. A common solvent system is 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation for positive ion mode ESI.
-
Working Solution for MALDI-MS:
-
Prepare a saturated solution of DHB matrix in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Mix the analyte stock solution with the matrix solution in a 1:10 (analyte:matrix) ratio.
-
Methodologies and Data Interpretation
The calculated monoisotopic mass of Phenyl-α-GlcNAc (C₁₄H₁₉NO₆) is 297.1212 Da . This value is the basis for identifying the precursor ions in MS1 spectra.
Protocol: LC-ESI-MS/MS Analysis
This method is ideal for purified samples or for identifying the compound in a reaction mixture.
Instrumentation (Typical Parameters for a Q-TOF or Orbitrap System):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Capillary Temperature: 275 – 325 °C
-
Sheath Gas Flow Rate: 30 – 40 (arbitrary units)
-
MS1 Scan Range: m/z 100 – 1000
-
MS2 Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: 10-30 eV (This often requires optimization to achieve a good balance of precursor ion and fragment ions).
Procedure:
-
Equilibrate the LC-MS system with the desired mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 1-5 µL of the prepared working solution.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense ions from the MS1 scan for MS/MS fragmentation.
Expected Results and Interpretation:
-
MS1 Spectrum: The full scan spectrum should show prominent peaks corresponding to the protonated molecule and common adducts.
-
[M+H]⁺: m/z 298.1285
-
[M+Na]⁺: m/z 320.1104
-
[M+K]⁺: m/z 336.0843
-
-
MS/MS Spectrum (Fragmenting the [M+H]⁺ ion at m/z 298.1):
-
Glycosidic Bond Cleavage: The most characteristic fragmentation is the cleavage of the glycosidic bond, leading to the formation of the GlcNAc oxonium ion.
-
m/z 204.087: This is the diagnostic B-type oxonium ion of the GlcNAc residue ([C₈H₁₄NO₅]⁺). Its presence is strong evidence for the glycan portion of the molecule.[10]
-
m/z 95.050: Corresponds to the protonated phenol aglycone ([C₆H₇O]⁺).
-
-
Neutral Loss: A neutral loss of phenol (94.04 Da) from the precursor ion can also be observed.
-
m/z 204.087: [M+H - C₆H₆O]⁺.
-
-
Caption: Predicted major fragmentation pathway for Phenyl-α-GlcNAc in ESI-MS/MS.
Protocol: MALDI-TOF MS Analysis
This method is excellent for rapid screening and confirmation of molecular weight.
Instrumentation (Typical Parameters for a TOF Analyzer):
-
Ionization Mode: Positive Ion
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron (for higher mass accuracy)
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB)
Procedure:
-
Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, forming a uniform crystalline layer (the "dried-droplet" method).
-
Insert the target plate into the mass spectrometer.
-
Acquire spectra by firing the laser at different positions within the crystalline spot to find the "sweet spot" for optimal ionization.
Expected Results and Interpretation: In MALDI-MS, adducts with sodium and potassium are often more prominent than the protonated molecule, even without the addition of salts, due to ubiquitous trace amounts of alkali metals.[6][7]
-
[M+Na]⁺: m/z 320.1104 (Often the base peak)
-
[M+K]⁺: m/z 336.0843
-
[M+H]⁺: m/z 298.1285 (May be of lower intensity)
Tandem MS (MALDI-TOF/TOF) can also be performed, which would yield a fragmentation pattern similar to that seen in ESI-MS/MS, dominated by the loss of the phenyl aglycone and the formation of the m/z 204.09 oxonium ion.
Data Summary
The table below summarizes the expected m/z values for Phenyl-α-GlcNAc and its key fragments, which are critical for accurate data interpretation.
| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected m/z | Ionization Method |
| Precursor Ions | ||||
| Phenyl-α-GlcNAc (Neutral) | C₁₄H₁₉NO₆ | 297.1212 | - | - |
| Protonated Molecule [M+H]⁺ | [C₁₄H₂₀NO₆]⁺ | 298.1285 | 298.13 | ESI, MALDI |
| Sodiated Adduct [M+Na]⁺ | [C₁₄H₁₉NO₆Na]⁺ | 320.1104 | 320.11 | ESI, MALDI |
| Potassiated Adduct [M+K]⁺ | [C₁₄H₁₉NO₆K]⁺ | 336.0843 | 336.08 | ESI, MALDI |
| Major Fragment Ions (from [M+H]⁺) | ||||
| GlcNAc Oxonium Ion (B-ion) | [C₈H₁₄NO₅]⁺ | 204.0866 | 204.09 | ESI-MS/MS |
| Protonated Phenol (Y-ion) | [C₆H₇O]⁺ | 95.0491 | 95.05 | ESI-MS/MS |
Conclusion
The mass spectrometric methods detailed in this application note provide a robust framework for the identification and structural confirmation of this compound. Both ESI-MS/MS and MALDI-TOF MS are powerful techniques for this purpose. Accurate mass measurement of the precursor ion confirms the elemental composition, while the characteristic fragmentation pattern in MS/MS—notably the diagnostic GlcNAc oxonium ion at m/z 204.09—provides unambiguous structural verification. These protocols are designed to be directly applicable in research and drug development environments where confident characterization of such chemical probes is essential for data integrity.
References
-
Cuyckens, F., & Claeys, M. (2004). Mass Spectrometry in the Structural Analysis of Flavonoid Glycosides. Journal of Mass Spectrometry, 39(1), 1–15. [Link]
-
Harvey, D. J. (2006). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 25(4), 595-662. [Link]
-
Shimadzu Corporation. (2022). MALDI-MS for Glycan Analysis. Shimadzu Website. [Link]
-
Pettit, M., et al. (2021). MALDI Mass Spectrometry Imaging and Glycomics. Royal Society of Chemistry. [Link]
-
North, S. J., et al. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Protocol Exchange. [Link]
-
Wang, J., & Sporns, P. (2000). MALDI-TOF MS Analysis of Food Flavonol Glycosides. Journal of Agricultural and Food Chemistry, 48(5), 1657–1662. [Link]
-
Parveen, I., et al. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Spectroscopy Online. [Link]
-
Toghi Eshghi, S., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford Website. [Link]
-
Wada, Y., et al. (2007). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry, 18(4), 688-701. [Link]
-
Publicover, M., et al. (2021). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of the American Society for Mass Spectrometry. [Link]
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 121–122. [Link]
-
Wang, C., et al. (2011). One-pot nonreductive O-glycan release and labeling with 1-phenyl-3-methyl-5-pyrazolone followed by ESI-MS analysis. Proteomics, 11(21), 4229-42. [Link]
-
Clark, P. M., et al. (2014). Visualization of O-GlcNAc Glycosylation Stoichiometry and Dynamics using Resolvable Poly(ethylene glycol) Mass Tags. Current Protocols in Chemical Biology. [Link]
-
Yang, Y., & Yang, Y. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry. [Link]
-
Lu, H., et al. (2008). Identification of polyoxypregnane glycosides from the stems of Marsdenia tenacissima by high-performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 43(11), 1531-41. [Link]
Sources
- 1. Visualization of O-GlcNAc Glycosylation Stoichiometry and Dynamics using Resolvable Poly(ethylene glycol) Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 3. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of polyoxypregnane glycosides from the stems of Marsdenia tenacissima by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI-MS for Glycan Analysis : SHIMADZU CORPORATION [shimadzu.com]
- 6. MALDI-TOF MS analysis of food flavonol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors that influence fragmentation behavior of N-linked glycopeptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Welcome to the technical support guide for the synthesis of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This resource is designed for researchers and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this specific glycosylation. The synthesis of N-acetylglucosamine (GlcNAc) glycosides is notoriously challenging, primarily due to the participation of the C-2 acetamido group, which can lead to low yields and competing side reactions.[1] This guide provides a structured, question-and-answer approach to navigate these complexities.
Core Reaction Overview
The target molecule is synthesized via a glycosylation reaction between a suitable N-acetylglucosamine donor and a phenol acceptor. The primary challenge is controlling the stereochemistry at the anomeric center (C-1) to selectively obtain the α-anomer.
Caption: General workflow of the glycosylation reaction.
Troubleshooting Guide & FAQs
This section addresses the most common issues in a direct question-and-answer format.
Category 1: Low Yield and Reaction Failure
Question 1: My reaction has a very low yield, or I'm only recovering my starting materials. What's going wrong?
Answer: A low or non-existent yield typically points to issues with reaction activation, reagent quality, or reaction conditions. Let's break down the likely culprits.
-
Insufficient Donor Activation: The glycosyl donor must be activated by a promoter (Lewis acid) to form the key oxocarbenium ion intermediate. Acetylated GlcNAc donors are known to be electronically "disarmed" and less reactive.[2]
-
Solution: Consider incrementally increasing the equivalents of your Lewis acid promoter (e.g., from 0.1 eq. to 0.3 eq. of TMSOTf). If that fails, a stronger activator may be necessary.[2]
-
-
Inactive Reagents: Moisture is the enemy of glycosylation chemistry.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. The phenol acceptor should be pure and dry. Molecular sieves (freshly activated 4Å) are crucial for scavenging trace amounts of water.[3]
-
-
Suboptimal Temperature: Glycosylation reactions are highly temperature-sensitive.
-
Solution: If the reaction is sluggish (as monitored by TLC), a slight increase in temperature might be warranted. However, be cautious, as higher temperatures can also promote the formation of the undesired oxazoline byproduct.[3] A common strategy is to start the reaction at a very low temperature (e.g., -40 °C or -20 °C) and allow it to slowly warm to 0 °C or room temperature.[2]
-
Category 2: Poor Anomeric Selectivity
Question 2: My primary product is the β-anomer. How can I improve the selectivity for the desired α-anomer?
Answer: Achieving high α-selectivity with GlcNAc donors is a well-known challenge in carbohydrate chemistry.[4][5] Unlike donors with participating groups at C-2 that can direct β-selectivity (e.g., acetate), the N-acetyl group complicates α-selective strategies. The stereochemical outcome is a delicate balance of multiple competing factors.[5]
-
The Role of the Solvent: The solvent plays a critical role in stabilizing intermediates and influencing the reaction pathway.
-
Nitrile Effect: Solvents like acetonitrile can promote the formation of a transient α-nitrilium ion intermediate, which is then attacked by the acceptor from the β-face, leading to the β-anomer.[4]
-
Solution: To favor the α-anomer, non-participating solvents like dichloromethane (DCM) or ethereal solvents (like diethyl ether) are often preferred. These solvents can favor an Sₙ1-like mechanism where the acceptor can attack from the less-hindered alpha face.[5]
-
-
Promoter and Temperature: The choice of promoter and reaction temperature dictates the position of the Sₙ1/Sₙ2 mechanistic continuum.[6]
-
Sₙ1 Conditions (favoring α): Highly reactive promoters that generate a dissociated oxocarbenium ion intermediate tend to favor α-glycoside formation, as the acceptor attacks from the thermodynamically preferred axial position.
-
Sₙ2 Conditions (favoring β): Milder conditions that favor a concerted displacement of the anomeric leaving group will result in inversion of configuration, leading to the β-anomer if you start from an α-donor.
-
Solution: Experiment with different Lewis acids. For instance, strong promoters like TMSOTf are often used. Running the reaction at very low temperatures can sometimes trap a kinetic α-product before it anomerizes to the more stable β-product.
-
| Parameter | To Favor α-Anomer | To Favor β-Anomer | Rationale |
| Solvent | Dichloromethane (DCM), Diethyl Ether | Acetonitrile | Ethereal solvents are non-participating. Acetonitrile can participate to direct β-formation.[5] |
| Temperature | Low (-40°C to 0°C) | Varies | Low temperatures can trap the kinetic α-product. |
| Donor | Non-participating groups at C-2 (difficult with GlcNAc) | Participating groups at C-2 | The N-acetyl group complicates this, often leading to oxazoline instead of clean β-product.[1] |
| Promoter | Strong Lewis Acids (e.g., TMSOTf) | Milder Lewis Acids | Strong acids promote a dissociative Sₙ1-like mechanism, often favoring α-attack.[7] |
Category 3: Byproduct Formation
Question 3: My TLC shows a major byproduct that isn't the β-anomer. I suspect it's the 1,2-oxazoline. How do I confirm this and prevent its formation?
Answer: You are likely correct. The formation of a stable 1,2-oxazoline is the most significant competing side reaction in direct glycosylations with N-acetylated donors.[1] The acetamido group acts as an internal nucleophile, attacking the anomeric center to form a thermodynamically stable five-membered ring.
Caption: A troubleshooting workflow for oxazoline formation.
-
Confirmation: The oxazoline byproduct can be identified by ¹H NMR spectroscopy. It will lack a signal in the anomeric region (~4.5-6.0 ppm) but will show a characteristic signal for the oxazoline methyl group.
-
Prevention Strategies:
-
Lower the Temperature: The rate of oxazoline formation is often more sensitive to temperature increases than the desired glycosylation. Running the reaction at very low temperatures (e.g., -60 °C to -40 °C) is the most common and effective strategy.[3]
-
Alternative N-Protecting Groups: While this requires re-synthesizing the donor, using a non-participating or less-participating group at the C-2 position is a robust, albeit more synthetically demanding, solution. Common alternatives include the phthalimido (NPhth) or azido (N₃) groups, which are later converted to the acetamido group.[8][9]
-
Category 4: Product Characterization
Question 4: How do I use NMR to definitively confirm I have synthesized the α-anomer and not the β-anomer?
Answer: ¹H NMR spectroscopy is the most powerful tool for this. The key is the signal for the anomeric proton (H-1) and its coupling constant to the adjacent proton (H-2).
-
Anomeric Proton (H-1) Chemical Shift: The H-1 of an α-glycoside is in an axial position and typically appears further downfield than the equatorial H-1 of a β-glycoside.
-
H-1 / H-2 Coupling Constant (³J_H1,H2): This is the most reliable indicator.
-
α-anomer: H-1 (axial) and H-2 (axial) have a dihedral angle of nearly 180°. The Karplus relationship predicts a large coupling constant, typically 8-10 Hz .
-
β-anomer: H-1 (equatorial) and H-2 (axial) have a dihedral angle of ~60°. This results in a small coupling constant, typically 3-4 Hz .
-
| Anomer | H-1 Position | H-2 Position | Dihedral Angle (H1-C1-C2-H2) | ³J_H1,H2 Coupling Constant |
| α-Phenyl-GlcNAc | Axial | Axial | ~180° | ~8-10 Hz (Large) |
| β-Phenyl-GlcNAc | Equatorial | Axial | ~60° | ~3-4 Hz (Small) |
Note: The stereochemistry described here is for the glucopyranoside chair conformation. Always verify assignments with 2D NMR techniques (like COSY) if possible.
Experimental Protocols
Protocol 1: General Procedure for α-Glycosylation
This is a representative protocol and may require optimization.
-
Preparation: Co-evaporate the peracetylated GlcNAc donor (1.0 eq) and the phenol acceptor (1.5 eq) with anhydrous toluene (3x) and dry under high vacuum for at least 1 hour.
-
Reaction Setup: Place the dried reagents in a flame-dried, argon-flushed flask containing freshly activated 4Å molecular sieves. Add anhydrous dichloromethane (DCM) via syringe.
-
Cooling: Cool the stirred mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete when the glycosyl donor spot has been consumed.
-
Quenching: Once complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[10]
References
- Madsen, R., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications.
-
Gupta, A. S. (2022). Strategic approach for purification of glycosides from the natural sources. ResearchGate. Available at: [Link]
-
Madsen, R., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
-
Abdel-Rahman, A. A.-H. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. PubMed. Available at: [Link]
-
Das, S., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Gómez, H., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Oscarson, S., & Garg, H. G. (2001). Oxazolidinone Protection of N-Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. Organic Letters. Available at: [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It? Chemistry - A European Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside stability and storage conditions
Welcome to the technical support guide for Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting common experimental issues. The following information is curated from established principles of glycoside chemistry and data from related compounds to ensure the highest degree of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest that short-term storage at room temperature is acceptable. Desiccating the compound is also a recommended practice to prevent hydrolysis from atmospheric moisture.
Q2: How long can I expect the solid compound to be stable under these conditions?
Q3: I've dissolved the compound in a buffer for my experiment. How should I store the solution, and for how long?
Aqueous solutions of glycosides are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes and freeze at -20°C or below. For a related compound, p-Nitrophenyl-N-acetyl-β-D-glucosaminide, stock solutions are reported to be stable for up to 6 months at -20°C.[2] However, for aqueous solutions of N-acetyl-D-glucosamine, storage for more than one day is not recommended.[1] The stability of your specific solution will depend on the pH of the buffer.
Q4: What is the impact of pH on the stability of this compound in solution?
Glycosides are generally most stable in neutral to slightly acidic conditions.[3] Strong acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the release of phenol and N-acetyl-D-glucosamine.[3][4] Acid-catalyzed hydrolysis typically proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone (phenol). Under strongly basic conditions, neighboring group participation by the deprotonated hydroxyl groups can accelerate cleavage.[4] For experiments requiring incubation at non-neutral pH, it is crucial to run a control to assess the extent of non-enzymatic degradation.
Q5: Are there any common contaminants or degradation products I should be aware of?
The primary degradation products from hydrolysis are phenol and N-acetyl-D-glucosamine. Over time, the solid compound may also adsorb moisture, which can lead to slow degradation. It is also possible for enzymatic degradation to occur if the compound is exposed to glycosidases, for example, from microbial contamination.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: High background signal or apparent spontaneous substrate degradation in an enzyme assay.
-
Possible Cause 1: Chemical Instability at Assay pH.
-
Explanation: The pH of your assay buffer may be promoting the chemical hydrolysis of the glycosidic bond.
-
Solution: Run a "no-enzyme" control by incubating the substrate in the assay buffer under the same conditions as your experiment. If you observe a significant increase in signal over time, the compound is degrading under your assay conditions. Consider adjusting the pH to a more neutral range if your enzyme's activity profile allows, or shorten the incubation time.
-
-
Possible Cause 2: Contamination of Reagents or Glassware.
-
Explanation: Your buffer, enzyme preparation, or glassware may be contaminated with glycosidases.
-
Solution: Use sterile, disposable plasticware whenever possible. Prepare all buffers with high-purity water and filter-sterilize. Ensure your enzyme preparation is pure.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Inconsistent Substrate Concentration due to Improper Dissolution or Degradation.
-
Explanation: The compound may not be fully dissolved, or the stock solution may have degraded since it was prepared.
-
Solution: Ensure the compound is completely dissolved before use. Gentle warming and sonication can aid in solubilizing glycosides.[5] Always prepare fresh stock solutions for critical experiments. If using a frozen stock, thaw it quickly and keep it on ice. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Pipetting Errors or Inaccurate Aliquoting.
-
Explanation: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Prepare a series of dilutions to work with larger, more manageable volumes. Use calibrated pipettes and proper pipetting technique.
-
Data Summary
| Parameter | Condition | Recommendation | Rationale |
| Solid Storage | Long-term | -20°C, desiccated, protected from light | Minimizes hydrolytic and photolytic degradation. |
| Short-term | Room temperature (not recommended for extended periods) | Acceptable for brief periods, but risk of moisture absorption increases. | |
| Solution Storage | Aqueous Buffers | Prepare fresh daily; if necessary, aliquot and store at -20°C for short periods. | Glycosidic bonds are susceptible to hydrolysis in aqueous solutions. |
| Organic Solvents (e.g., DMSO) | Store at -20°C, desiccated. | More stable than aqueous solutions, but moisture should still be excluded. | |
| pH Stability | Optimal Range | Neutral to slightly acidic (pH 6-7.5) | Minimizes acid- and base-catalyzed hydrolysis. |
| Avoid | Strong acids (pH < 4) and strong bases (pH > 9) | These conditions significantly accelerate the rate of hydrolysis.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh out the desired amount of the solid in a fume hood.
-
Add the desired volume of high-purity solvent (e.g., DMSO for a concentrated stock, or aqueous buffer for a working solution).
-
Vortex or sonicate until the solid is completely dissolved.[5]
-
If preparing an aqueous solution, use it immediately. If preparing a stock in a non-aqueous solvent like DMSO, aliquot into single-use vials and store at -20°C.
Protocol 2: Quality Control Check for Compound Integrity
This protocol uses Thin Layer Chromatography (TLC) to qualitatively assess the purity of the compound and check for the presence of the hydrolysis product, phenol.
-
Prepare Samples:
-
Dissolve a small amount of your this compound in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.
-
Prepare a standard of phenol in the same solvent (~0.5 mg/mL).
-
-
TLC Setup:
-
Use a silica gel TLC plate.
-
Prepare a mobile phase, for example, a 9:1 mixture of dichloromethane:methanol. The optimal mobile phase may require some experimentation.
-
-
Spotting:
-
Carefully spot your compound solution and the phenol standard onto the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
-
Visualization:
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the spots under UV light (phenol is UV active).
-
Further visualization can be done by staining, for example, with a p-anisaldehyde stain followed by gentle heating.
-
-
Interpretation:
-
A pure sample of this compound should show a single major spot.
-
If a spot is present that co-migrates with the phenol standard, it indicates that some degree of hydrolysis has occurred.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
-
Blahova, M., Voberková, S., Plackova, M., Sláviková, K., & Rosenberg, M. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4668. [Link]
-
Noti, C., de la Fuente, A., & Seeberger, P. H. (2006). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry, 2, 23. [Link]
-
Yoshida, K., & Iino, N. (1973). The Rates of Hydrolysis of Some Substituted Phenyl 2-Acetamido-2-deoxy-α-and-β-D-glucopyranosides. Chemistry Letters, 2(2), 105-110. [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Waczek, F., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 523. [Link]
-
Waczek, F., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(2), 896. [Link]
-
Lankatillake, C., Luo, S., Flavel, M., & Dias, D. A. (2022). Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured... ResearchGate. [Link]
-
Blahova, M., Voberková, S., Plackova, M., Sláviková, K., & Rosenberg, M. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Welcome to the technical support guide for the synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important glycoside.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside and what are its critical parameters?
The most prevalent method for synthesizing phenyl α-glucosaminides is the Koenigs-Knorr reaction .[1][2] This classical glycosylation method involves the reaction of a protected glycosyl halide, typically 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-N-acetylglucosamine), with phenol. The reaction is promoted by a heavy metal salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), which acts as a halide scavenger and promoter.[1][3]
Critical Parameters:
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.[4] All glassware must be flame-dried, and anhydrous solvents are essential.
-
Promoter/Catalyst: The choice and quality of the silver salt are crucial. Insoluble silver salts like Ag₂CO₃ often favor the formation of the desired 1,2-trans glycoside (which, due to neighboring group participation, results in the α-anomer in this specific case).[1]
-
Temperature: Reactions are typically run at low temperatures to control reactivity and minimize side reactions.
-
Protecting Groups: The acetyl protecting groups on the sugar hydroxyls are vital. The C2-acetamido group plays a critical role in directing the stereochemical outcome of the reaction through "neighboring group participation," which is essential for forming the α-anomer.[1]
Q2: I see two spots on my TLC plate after the reaction. What are they likely to be?
The most common scenario is the presence of the desired α-anomer and the diastereomeric byproduct, the β-anomer (Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside).[5]
-
Why does this happen? The formation of a glycosidic bond proceeds through an oxocarbenium ion intermediate, which can be attacked by the nucleophile (phenol) from either the top (β-face) or bottom (α-face).[5] While the C2-acetamido group strongly directs the reaction towards the α-product, conditions can influence the ratio, leading to the formation of some β-anomer.
-
How to distinguish them? The two anomers typically have different Rf values on a TLC plate. They can be definitively identified using NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and H-2 is characteristically different for α and β anomers.[5][6]
Q3: My overall yield is very low. What are the potential causes?
Low yields can stem from several factors throughout the synthetic and purification process.[4]
Potential Causes for Low Yield:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to impure starting materials, insufficient reaction time, or a deactivated promoter.
-
Hydrolysis of Glycosyl Donor: The presence of trace amounts of water can hydrolyze the sensitive glycosyl halide starting material, rendering it inactive.
-
Side Reactions: Apart from anomerization, other side reactions can consume the starting materials.[7]
-
Loss During Workup & Purification: Significant product loss can occur during aqueous washes (if the product has some water solubility) or during column chromatography and recrystallization.
II. Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: High Proportion of the Undesired β-Anomer
Symptoms:
-
TLC analysis shows two major spots of similar intensity.
-
NMR analysis of the crude product shows a significant amount of the β-anomer.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Suboptimal Promoter/Conditions | The stereochemical outcome is heavily influenced by the reaction mechanism. Soluble promoters or certain solvents might favor an SN1-like mechanism with a more exposed oxocarbenium ion, leading to a mixture of anomers. Insoluble promoters like Ag₂CO₃ create a heterogeneous environment that promotes an SN2-like attack, favoring the desired α-anomer via anchimeric assistance.[1] | 1. Use an Insoluble Silver Salt: Switch to silver carbonate or silver oxide.[1][3] 2. Optimize Solvent: Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. 3. Control Temperature: Run the reaction at room temperature or slightly below to enhance selectivity. |
| Neighboring Group Participation Failure | The C2-acetamido group forms a cyclic oxazolinium intermediate that shields the β-face, forcing the phenol to attack from the α-face. If this participation is inefficient, more of the β-anomer will form. | 1. Verify Starting Material: Ensure the C2-acetamido group is present and correctly configured on your glycosyl donor. 2. Avoid Protic Solvents: Protic solvents can interfere with the formation of the key intermediate. |
Problem 2: Difficulty Removing Unreacted Phenol
Symptoms:
-
A persistent spot on TLC that corresponds to the phenol starting material.
-
Characteristic phenol odor in the purified product.
-
NMR spectrum shows sharp aromatic signals corresponding to phenol.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Workup | Phenol is acidic and can be removed by an aqueous base wash, converting it to the water-soluble sodium phenoxide. | 1. Aqueous Base Wash: During the workup, wash the organic layer (e.g., DCM or Ethyl Acetate) with a cold, dilute solution of sodium hydroxide (0.1 M NaOH) or sodium bicarbonate (NaHCO₃). 2. Multiple Washes: Perform 2-3 washes to ensure complete removal. 3. Brine Wash: Follow the base wash with a brine (saturated NaCl) wash to remove residual water before drying the organic layer. |
| Co-elution during Chromatography | Phenol can sometimes co-elute with the product during silica gel chromatography, especially if an inappropriate solvent system is used. | 1. Perform Base Wash First: Always perform an aqueous base wash before attempting column chromatography. 2. Optimize TLC: Develop a TLC solvent system that provides good separation between your product and phenol before running the column. |
Problem 3: Product Appears as an Oil or Fails to Crystallize
Symptoms:
-
The final product after solvent removal is a persistent, sticky oil or gum.
-
Attempts at recrystallization fail to yield a crystalline solid.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities, particularly the β-anomer or residual solvents, can inhibit crystallization by disrupting the crystal lattice formation. | 1. Re-purify by Chromatography: Perform careful column chromatography to isolate the desired α-anomer with high purity.[5] 2. Check for Purity: Analyze the purified oil by high-resolution NMR or HPLC to confirm purity before attempting recrystallization again.[8] |
| Incorrect Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. | 1. Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in a refrigerator. Avoid rapid cooling in an ice bath, which can cause the product to "oil out". 3. Scratching: Use a glass rod to gently scratch the inside of the flask to induce nucleation. |
III. Key Experimental Protocols
Protocol 1: Analytical TLC for Reaction Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., starting with 1:1 and adjusting polarity as needed).
-
Visualization:
-
UV Light (254 nm) for aromatic compounds.
-
Staining with a p-anisaldehyde or ceric ammonium molybdate (CAM) solution followed by gentle heating to visualize the carbohydrate spots.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Use a solvent system developed from TLC analysis that gives a good separation (ΔRf > 0.2) between the α-anomer, β-anomer, and other impurities. A gradient elution from a less polar to a more polar mixture (e.g., increasing the percentage of ethyl acetate in hexanes) is often effective.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Carefully pack the column and add the sample.
-
Elute the column, collecting fractions.
-
Analyze fractions by TLC to identify and combine those containing the pure α-anomer.
-
Protocol 3: Chemo-enzymatic Purification of the α-Anomer
For challenging separations, a highly selective method involves using an enzyme to remove the unwanted β-anomer.[6]
-
Synthesize Anomeric Mixture: Perform the chemical synthesis to obtain the α/β mixture.
-
Selective Hydrolysis: Dissolve the anomeric mixture in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5). Add a β-N-acetylhexosaminidase enzyme.[6] This enzyme will selectively hydrolyze the β-glycosidic bond, leaving the α-anomer intact.
-
Reaction Monitoring: Monitor the disappearance of the β-anomer by HPLC or TLC.
-
Workup: Once the reaction is complete, the mixture will contain the desired α-anomer, N-acetylglucosamine, and phenol. The charged N-acetylglucosamine and phenol (after basification) can be easily separated from the neutral α-anomer by extraction.[6]
IV. Visual Diagrams
Workflow: Troubleshooting Impurity Issues
Caption: A logical workflow for diagnosing and resolving common impurity issues.
Relationship: Koenigs-Knorr Reaction & Key Impurities
Caption: Relationship between reaction inputs and potential product/impurity outputs.
References
-
Koenigs–Knorr reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Reactions of Monosaccharides. (2024, March 23). In Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Koenigs knorr reaction and mechanism. (2016, November 28). Slideshare. Retrieved January 14, 2026, from [Link]
- Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds.
- Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153.
- Dmitriev, A. V., & Yashunsky, D. V. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(11), 3163.
-
Williams, P. J., et al. (1995). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. Retrieved January 14, 2026, from [Link]
- The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. (1970).
-
Glycoside determination and analysis in laboratory. (2019, October 29). Analytice. Retrieved January 14, 2026, from [Link]
-
IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. (2024, July 12). Neliti. Retrieved January 14, 2026, from [Link]
-
Chemical Tests For Glycosides: General and specific. (2019, December 3). Gpatindia. Retrieved January 14, 2026, from [Link]
-
Cyclic Structures of Monosaccharides - Anomers. (2024, July 30). In Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015, February 6). Emery Pharma. Retrieved January 14, 2026, from [Link]
- Sotirova, T. T., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(24), 7567.
- Přepechalová, K., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2616.
-
Ashenhurst, J. (2018, April 24). Reactions of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
- Hsu, C.-H., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11034–11043.
-
Purification of alpha/beta anomeric sugars. (2012, April 12). Physics Forums. Retrieved January 14, 2026, from [Link]
- Nishida, Y., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 22(12), 2191.
- McKay, M. J., & Nguyen, H. M. (2013). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 9, 2831–2848.
- Kaifu, R., & Osawa, T. (1976). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins.
- Process for the synthesis of 2-deoxy-D-glucose. (2005). Google Patents.
- Boltje, T. J., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 380–386.
Sources
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Welcome to the technical support center for the synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of glycosylation chemistry. Here, we address common challenges, focusing on the mechanistic origins of side reactions and providing field-proven troubleshooting strategies to enhance yield, purity, and stereoselectivity.
The synthesis of α-glycosides from 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) donors is a notoriously challenging transformation. The primary obstacle arises from the C-2 acetamido group, a participating neighboring group that profoundly influences the reaction's stereochemical outcome and can lead to undesired, stable side products.[1] This guide provides direct answers to specific issues you may encounter during your experiments.
Troubleshooting Guide & Methodologies
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Q1: My reaction yield is extremely low, and I've isolated a major byproduct that NMR analysis suggests is a 2-methyl-oxazoline. Why does this form, and how can I prevent it?
A1: Mechanistic Insight & Prevention Strategy
The formation of a stable glycosyl oxazoline is the most common and frustrating side reaction when using GlcNAc donors.[1][2]
Causality—The Role of the N-Acetyl Participating Group: The N-acetyl group at the C-2 position is not a passive spectator. During the activation of the anomeric leaving group (e.g., from a thioglycoside or trichloroacetimidate donor), the carbonyl oxygen of the N-acetyl group can act as an internal nucleophile. It attacks the anomeric carbon to form a bicyclic oxazolinium ion intermediate. While this intermediate is intended to direct the stereoselective formation of the 1,2-trans (β) glycoside, it can also be deprotonated by a weak base in the reaction mixture to form the highly stable, neutral 2-methyl-glyco-[2,1-d]-2-oxazoline side product.[3] This oxazoline is often unreactive towards further glycosylation under standard conditions, effectively terminating the reaction and sequestering your starting material.[2]
Visualizing the Competing Pathways:
Sources
Technical Support Center: Purification of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Welcome to the technical support guide for the purification of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important glycoside. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to overcome experimental hurdles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, offering explanations and step-by-step solutions.
Q1: My glycosylation reaction yield is very low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound are a frequent challenge. The primary culprits are often incomplete reactions, degradation of the product, or the formation of stable byproducts.[1]
Underlying Causes and Solutions:
-
Formation of Oxazoline Byproduct: The N-acetyl group at the C-2 position of N-acetylglucosamine can participate in the reaction, forming a stable oxazoline intermediate that is unreactive towards the phenol acceptor under standard glycosylation conditions.[1][2][3][4] This is a major pathway that competes with the desired glycosylation.
-
Suboptimal Reaction Conditions: Fischer glycosylation, a common method for this synthesis, is an equilibrium process.[5] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Solution: Conduct the reaction under strictly anhydrous conditions. Use an excess of the phenol alcohol to shift the equilibrium towards the product.[5] Microwave-assisted synthesis has been shown to accelerate Fischer glycosylation reactions, reducing reaction times from hours to minutes and often improving yields.[6]
-
-
Acid-Catalyzed Degradation: Phenyl glycosides can be susceptible to hydrolysis under strongly acidic conditions, which are often used to catalyze Fischer glycosylation.[7][8][9]
-
Solution: Use a milder acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlite IRN 120 H+), which can be easily filtered off at the end of the reaction.[6] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid prolonged exposure to acidic conditions.
-
Q2: I am having difficulty separating the alpha and beta anomers. What purification strategies are most effective?
The chemical synthesis of glycosides often results in a mixture of alpha and beta anomers, and their separation can be challenging due to their similar physical properties.[1]
Effective Separation Techniques:
-
Flash Column Chromatography: This is the most common method for separating anomers on a preparative scale. The key to successful separation is finding the right solvent system.
-
Protocol: A normal-phase silica gel column is typically effective. A gradient elution starting with a less polar solvent system and gradually increasing the polarity often yields the best separation. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.[10][11]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar molecules. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol | Allows for the separation of closely eluting compounds like anomers. |
| Loading | Dry loading is recommended for better resolution. | Adsorbing the crude product onto a small amount of silica gel before loading onto the column prevents band broadening. |
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.
-
Protocol: A normal-phase silica column or a C18 reverse-phase column can be used. For normal phase, a mobile phase of n-hexane and ethyl acetate is common.[12] For reverse phase, a gradient of acetonitrile in water is typically used. The choice of column and mobile phase will depend on the specific anomeric mixture and may require some method development.[1]
-
Q3: How can I confirm the identity and anomeric configuration of my purified product?
unambiguous identification and confirmation of the anomeric configuration are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this.
Analytical Techniques:
-
¹H NMR Spectroscopy: The anomeric proton (H-1) of the alpha and beta anomers will have distinct chemical shifts and coupling constants (J-values).
-
Alpha (α) Anomer: The H-1 proton is typically in an axial position and will appear as a doublet with a smaller coupling constant (J_H1,H2_ ≈ 3-4 Hz).
-
Beta (β) Anomer: The H-1 proton is typically in an equatorial position and will appear as a doublet with a larger coupling constant (J_H1,H2_ ≈ 7-8 Hz).[12] The anomeric proton signals are usually found in the downfield region of the spectrum, typically between 4.5 and 5.5 ppm.[12]
-
-
¹³C NMR Spectroscopy: The anomeric carbon (C-1) also shows distinct chemical shifts for the two anomers.
-
Mass Spectrometry (MS): While MS will confirm the mass-to-charge ratio of the product, it generally cannot distinguish between anomers.[1]
Frequently Asked Questions (FAQs)
What is the best way to monitor the progress of the glycosylation reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting materials (N-acetylglucosamine and phenol) and the product. A mixture of ethyl acetate and methanol or dichloromethane and methanol is often a good starting point. The product, being less polar than N-acetylglucosamine, should have a higher Rf value. Staining with a solution of ceric ammonium molybdate (CAM) or potassium permanganate followed by gentle heating will visualize the spots.
My purified product appears to be an oil, but the literature reports it as a solid. What should I do?
If your product is an oil, it may still contain residual solvent or impurities. Try co-evaporating with a solvent like toluene under reduced pressure to remove any remaining volatile impurities. If it remains an oil, it may be a mixture of anomers which can sometimes be difficult to crystallize. Attempting purification by column chromatography again with a shallower solvent gradient may be necessary. Recrystallization from a different solvent system can also be attempted.
What is a good solvent for recrystallizing this compound?
For similar phenyl glycosides, ethanol is often a good solvent for recrystallization. You can also try a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. The general procedure is to dissolve the compound in a minimum amount of the hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
How should I store the purified this compound?
As with most glycosides, it should be stored in a cool, dry place, preferably in a desiccator to protect it from moisture. Phenyl glycosides can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions.[7][8][9] Therefore, it is important to store it in a neutral environment.
Experimental Workflow and Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after the initial synthesis.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Anomer Separation
This decision tree outlines a logical approach to troubleshooting the separation of the alpha and beta anomers.
Caption: Troubleshooting decision tree for anomer separation.
References
-
Development of a by-product-free strategy for the synthesis of oxazoline from N-acetylglucosamine. New Journal of Chemistry. [Link]
-
Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. Journal of Organic Chemistry. [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. [Link]
-
Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. Request PDF. [Link]
-
Synthesis of N-glycan oxazolines: donors for endohexosaminidase catalysed glycosylation. PubMed. [Link]
-
Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. PMC. [Link]
-
THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. [Link]
-
The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. [Link]
-
THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. [Link]
-
Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. PMC. [Link]
-
Microwave-accelerated Fischer glycosylation. Semantic Scholar. [Link]
-
Phenyl glycosides - Solid–State NMR, X-ray diffraction and conformational analysis using genetic algorithm. Request PDF. [Link]
Sources
- 1. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a by-product-free strategy for the synthesis of oxazoline from N-acetylglucosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-glycan oxazolines: donors for endohexosaminidase catalysed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youngin.com [youngin.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 11. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in solution
Welcome to the technical support resource for Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the integrity of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and reliability of your experiments.
Understanding the Molecule: The Key to Stability
This compound is a glycoside, a class of molecules where a sugar moiety (the glycone, in this case, N-acetylglucosamine) is linked to a non-sugar moiety (the aglycone, a phenyl group) through a glycosidic bond. The stability of this entire structure, particularly the glycosidic bond, is paramount for its function and is susceptible to several environmental factors. Degradation typically involves the cleavage of this bond, releasing the N-acetylglucosamine and phenol, which can compromise experimental results.[1]
The primary pathways of degradation are non-enzymatic hydrolysis (catalyzed by acid or base) and enzymatic hydrolysis.[1][2] Understanding and mitigating these pathways is the cornerstone of preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The three main factors influencing the stability of this compound in solution are pH, temperature, and the presence of contaminating enzymes.[1]
-
pH: The glycosidic bond is susceptible to hydrolysis under both strongly acidic and alkaline conditions. Generally, neutral to slightly acidic conditions are preferred for stability.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of chemical reactions, including the hydrolysis of the glycosidic bond.[1]
-
Enzymatic Activity: If your solution is derived from or comes into contact with biological samples, it may contain glycoside hydrolases (glycosidases) that can rapidly cleave the glycosidic bond.[3][4] Specifically, enzymes like α-N-acetylglucosaminidase can hydrolyze terminal N-acetyl-D-glucosamine residues.[3]
Q2: What is the recommended way to store the solid compound and its solutions?
A2:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5][6] For long-term storage, refrigeration at -20°C is recommended.[6][7]
-
Solutions: Stock solutions should be prepared in a suitable buffer (see Q3) and stored frozen at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For short-term use, solutions may be kept at 2-8°C, but stability should be verified for your specific experimental conditions.
Q3: What type of buffer system should I use to prepare my solutions?
A3: To maintain a stable pH and prevent acid or base-catalyzed hydrolysis, it is crucial to use a buffer system. A buffer in the neutral to slightly acidic range (pH 6-7) is generally recommended for glycoside stability.[1] Common choices include phosphate-buffered saline (PBS) or citrate-phosphate buffers. The optimal pH for your specific application may require some empirical testing.
Q4: I suspect enzymatic degradation in my cell lysate experiment. How can I prevent this?
A4: Enzymatic degradation from glycosidases in biological samples is a common issue. To mitigate this:
-
Enzyme Inhibitors: Include a broad-spectrum glycosidase inhibitor in your lysis buffer.
-
Heat Inactivation: If your experimental conditions permit, heat-inactivating the lysate (e.g., 95°C for 5-10 minutes) can denature and inactivate many enzymes. However, this may not be suitable for all applications.
-
Flash-Freezing: Immediately flash-freezing biological samples after collection can halt enzymatic activity until you are ready to proceed with your experiment.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or lower-than-expected activity of the compound.
This is often the first sign of degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low compound activity.
Step-by-Step Troubleshooting:
-
Verify Solution Integrity:
-
How old is your solution? If it's more than a few days old and wasn't stored frozen, degradation is likely.
-
Action: Prepare a fresh solution from the solid compound.
-
-
Confirm Proper pH:
-
What is the pH of your final experimental solution? Extreme pH values can rapidly degrade the compound.[1]
-
Action: Measure the pH. If it is outside the optimal range (typically pH 6-7), prepare fresh solutions using a suitable buffer.
-
-
Rule out Enzymatic Degradation:
-
Does your experiment involve biological materials (e.g., cell lysates, tissue homogenates)? These are common sources of glycosidases.[3][4]
-
Action: Prepare two samples. In one, add a known glycosidase inhibitor or heat-inactivate the biological component (if possible). Compare the results. If the inhibitor-treated sample shows higher activity, enzymatic degradation is the culprit.
-
-
Analytical Confirmation (Advanced):
-
If the problem persists, consider analyzing your solution for the presence of degradation products (phenol and N-acetylglucosamine). Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact compound and its degradation products.
-
Issue 2: Increased background signal in colorimetric assays.
If you are using an assay where the release of the phenyl group is detected, an increase in background signal over time indicates spontaneous hydrolysis.
Factors and Mitigation Strategies
| Potential Cause | Underlying Mechanism | Recommended Mitigation Strategy |
| High Temperature | Accelerates the rate of hydrolysis.[1] | Maintain solutions on ice during experiments. Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods. |
| Incorrect pH | Acid or base catalysis of the glycosidic bond cleavage.[1] | Ensure your solution is buffered to a neutral or slightly acidic pH (6-7). Verify the pH of all components added to the solution. |
| Photodegradation | While less common for this specific bond, exposure to high-intensity light can sometimes contribute to degradation of aromatic compounds. | Store solutions in amber vials or protect them from direct light, especially during long incubations. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5)
-
Sterile, conical tubes
-
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of buffer or water to achieve the desired stock concentration.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study to Identify Instability Factors
This protocol helps to proactively identify conditions that degrade your compound.
-
Objective: To determine the stability of the compound under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare a solution of the compound at a known concentration in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Stress Conditions: Aliquot the solution and expose them to the following conditions for a set period (e.g., 24, 48, 72 hours):[1]
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Alkaline: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot at -20°C.
-
-
Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples using a suitable method (e.g., HPLC, UV-Vis spectroscopy) to quantify the remaining intact compound.
-
Interpretation: Compare the amount of intact compound in the stressed samples to the control. A significant decrease indicates degradation under those specific conditions.
-
Degradation Pathways Overview
Caption: Major pathways leading to the degradation of the glycosidic bond.
References
- Google.
- BenchChem.
- Wikipedia. α-N-Acetylglucosaminidase.
- PubMed. Enzymatic properties of β-N-acetylglucosaminidases.
- Wikipedia. N-acetyl-β-d-glucosaminidase.
- TCI Chemicals. SAFETY DATA SHEET - Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside.
- Scilit. Hydrolysis of steroid β-N-acetylglucosaminides by β-N-acetylhexosaminidase.
- NIH. Structural Basis and Catalytic Mechanism for the Dual Functional Endo-β-N-Acetylglucosaminidase A.
- CATO Research Chemical Inc.
- Bio-Connect. Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside CAS.
- Fisher Scientific. SAFETY DATA SHEET - Phenyl beta-D-glucopyranoside.
- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 10139-04-5 Name: Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
- PubMed Central. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.
- ResearchGate.
- Sci-Hub.
- MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
- ResearchGate. (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
- Bentham Science. Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside.
- Master Organic Chemistry.
- MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
- ACS Omega.
- Sigma-Aldrich. p-Nitrophenyl-a-D-glucopyranoside.
- Guidechem. cas 10139-04-5 | phenyl 2-acetamido-2-deoxy-alpha-d-galactopyranoside.
- PubMed. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl).
- PubMed. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside.
- MedChemExpress. Methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside (Methyl N-acetyl-α-D-glucosaminide).
- GoldBio. Phenyl-alpha-D-glucopyranoside.
- ChemicalBook. PHENYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE | 10139-04-5.
- NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. α-N-Acetylglucosaminidase - Wikipedia [en.wikipedia.org]
- 4. Enzymatic properties of β-N-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10139-04-5 Name: Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside [xixisys.com]
- 6. goldbio.com [goldbio.com]
- 7. usbio.net [usbio.net]
Technical Support Center: Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside Synthesis
Welcome to the technical support guide for the synthesis and optimization of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereoselective glycosylation. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve optimal results in your experiments.
The synthesis of 1,2-cis-glycosides, particularly with 2-acetamido-2-deoxy sugars like N-acetylglucosamine (GlcNAc), presents a significant challenge in carbohydrate chemistry. The primary obstacle is controlling the stereochemical outcome at the anomeric center to favor the α-anomer. Unlike neighboring groups such as esters (e.g., O-acetyl), the 2-acetamido group is a poor participant, which complicates the reaction mechanism and often leads to mixtures of anomers or undesired side products.[1] This guide explains the causality behind these challenges and offers robust strategies for success.
Section 1: Core Principles of α-Glycosylation with 2-Acetamido Sugars
The key to optimizing this reaction lies in understanding the competing pathways that occur upon activation of the glycosyl donor. When a GlcNAc donor is activated, the reaction can proceed through several routes, primarily dictated by the catalyst, solvent, and temperature.
-
Direct Sₙ2-like Displacement: To achieve the α-anomer, the reaction should ideally proceed via an Sₙ2-like pathway where the nucleophile (phenol) attacks the anomeric carbon from the opposite face of the leaving group. This is often promoted by using non-participating solvents and specific catalyst systems.
-
Neighboring Group Participation & Oxazoline Formation: The 2-acetamido group can attack the anomeric center intramolecularly to form a stable oxazoline intermediate.[2][3] This intermediate is then attacked by the nucleophile, almost exclusively yielding the thermodynamically more stable 1,2-trans (β) product. Minimizing the conditions that favor this pathway is crucial for α-selectivity.
-
Anomeric Mixture Formation: Without precise control, reactions often result in a mixture of α and β anomers, which can be challenging to separate via standard chromatography.[4]
Diagram: Competing Reaction Pathways
Caption: Competing pathways in the glycosylation of N-acetylglucosamine donors.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? The most common and commercially available starting material is a fully protected N-acetylglucosamine derivative. Per-O-acetylated N-acetyl-α,β-D-glucopyranose is a frequent choice due to its stability and ease of handling.[5] This donor can then be converted to a more reactive species like a glycosyl bromide or trichloroacetimidate, or used directly with a suitable promoter.
Q2: Why is achieving high α-selectivity so challenging with N-acetylglucosamine? The primary difficulty arises from the behavior of the 2-acetamido group. Unlike an O-acetyl group, which can form a transient dioxolanylium ion to direct a 1,2-trans addition, the 2-acetamido group is a poorer participant.[1] Its participation often leads to a highly stable oxazoline intermediate, which almost exclusively yields the β-glycoside upon nucleophilic attack.[2][3] Therefore, achieving the α-product requires suppressing this pathway and forcing a direct, kinetically controlled reaction.
Q3: What is the role of the Lewis acid catalyst in controlling stereoselectivity? The Lewis acid serves two main purposes: it activates the glycosyl donor by coordinating to the anomeric leaving group, making it more susceptible to nucleophilic attack, and it influences the stereochemical outcome of the reaction. Certain catalysts, such as Hafnium triflate (Hf(OTf)₄), have been shown to strongly favor α-anomer formation in related systems, likely by promoting a more Sₙ2-like mechanism while minimizing oxazoline formation.[1] In contrast, other catalysts might favor the thermodynamic β-product.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions. A typical mobile phase for silica gel TLC would be a mixture of hexane and ethyl acetate or dichloromethane and methanol, adjusted to achieve good separation between the starting materials and products.[5] Staining with a p-anisaldehyde or ceric ammonium molybdate solution followed by gentle heating will visualize the carbohydrate spots. It is crucial to run co-spots of your starting donor and phenol to accurately identify the new product spot.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Question: My reaction shows little to no consumption of the starting materials after several hours. What are the likely causes?
-
Answer & Solution:
-
Inactive Catalyst: Lewis acids like triflates are highly moisture-sensitive. Ensure your catalyst has been stored under inert gas and that all glassware was rigorously dried. Consider using a freshly opened bottle of the catalyst.
-
Poor Donor Reactivity: If you are using a glycosyl acetate directly, the reaction may be sluggish. Conversion to a more reactive donor, such as a glycosyl bromide, may be necessary.[4]
-
Insufficient Activation: The amount of catalyst may be too low, or the reaction temperature may be insufficient. While higher temperatures can increase the rate, they may also lead to decomposition or favor side reactions. A modest increase in temperature (e.g., from room temperature to 50°C) can be attempted.[1]
-
Molecular Sieves: Ensure you are using freshly activated molecular sieves (e.g., 4 Å MS) to scavenge any trace moisture from the solvent and reagents.
-
Problem 2: Poor α:β Anomeric Selectivity (Predominantly β-anomer)
-
Question: I have successfully synthesized the product, but NMR analysis shows it is mostly the undesired β-anomer. How can I improve the α-selectivity?
-
Answer & Solution: This is the central challenge of this synthesis.
-
Catalyst Choice is Critical: The choice of Lewis acid has a profound impact on selectivity. For the related N-acetylgalactosamine (GalNAc), Hafnium triflate (Hf(OTf)₄) has been shown to be highly effective in promoting α-glycosylation, while Scandium triflate (Sc(OTf)₃) favored the β-anomer.[1] Experimenting with different rare-earth metal triflates is a primary optimization strategy.
-
Solvent Effects: The solvent can dramatically influence the reaction outcome. Nitrile solvents like acetonitrile can promote Sₙ2-like reactions, potentially favoring α-selectivity (the "nitrile effect").[6] Conversely, more polar, coordinating solvents might stabilize intermediates that lead to the β-product. A solvent screen is highly recommended.
-
Temperature Control: α-Glycosides are often the kinetically favored product. Running the reaction at lower temperatures (e.g., 0°C to -40°C) can sometimes trap the kinetic α-product before it has a chance to equilibrate or rearrange to the more stable β-anomer.
-
| Parameter | Condition Favoring α-Anomer (Kinetic) | Condition Favoring β-Anomer (Thermodynamic) | Rationale |
| Catalyst | Strong, non-participating Lewis Acids (e.g., Hf(OTf)₄) | Milder Lewis Acids (e.g., Sc(OTf)₃, BF₃·OEt₂) | Catalyst choice directly influences the reaction pathway.[1][7] |
| Solvent | Nitrile solvents (e.g., CH₃CN), non-polar solvents (e.g., Benzene) | Ethers, Dichloromethane | Solvents can stabilize or destabilize key intermediates.[6][8] |
| Temperature | Low Temperature (e.g., -40°C to 0°C) | Room Temperature to Reflux | Lower temperatures favor the kinetically controlled product. |
Problem 3: Formation of an Oxazoline Side Product
-
Question: My TLC and NMR show a significant amount of a side product identified as the 2-methyl-oxazoline derivative of my sugar. How can this be prevented?
-
Answer & Solution: Oxazoline formation occurs when the 2-acetamido group attacks the anomeric center.[2] This is often promoted under conditions that allow for the formation of an oxocarbenium ion with sufficient lifetime. To minimize this:
-
Use a catalyst/solvent system that promotes a rapid, direct Sₙ2-like attack by the phenol nucleophile.
-
Avoid overly acidic or high-temperature conditions which can accelerate oxazoline formation.
-
Ensure your phenol nucleophile is sufficiently reactive and present in an appropriate concentration to compete effectively with the intramolecular cyclization.
-
Problem 4: Difficulty in Product Purification
-
Question: I am struggling to separate the α and β anomers using flash column chromatography. Do you have any suggestions?
-
Answer & Solution:
-
Chromatography Optimization: The polarity difference between the anomers can be slight. Use a long column with a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). Sometimes, switching to a different solvent system, like dichloromethane/methanol or toluene/acetone, can improve separation.
-
Chemo-Enzymatic Resolution: If chromatographic separation fails, a highly effective alternative is enzymatic resolution. Specific β-N-acetylhexosaminidases can be used to selectively hydrolyze the undesired β-anomer from your anomeric mixture, leaving the pure α-anomer.[9] This approach offers exceptional selectivity and can simplify purification to a simple extraction to remove the cleaved sugar and aglycone.[9]
-
Section 4: Recommended Experimental Protocol (Hf(OTf)₄-Catalyzed α-Glycosylation)
This protocol is a synthesized approach based on modern glycosylation methods, particularly leveraging insights from rare-earth triflate catalysis.[1]
Materials:
-
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose (GlcNAc Donor)
-
Phenol (Acceptor)
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)
-
Dichloromethane (DCM), anhydrous
-
Activated 4 Å Molecular Sieves (powdered)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add the GlcNAc donor (1.0 eq.), phenol (1.5 eq.), and freshly activated 4 Å molecular sieves (approx. 1 g per mmol of donor) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M with respect to the donor. Stir the suspension at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. In a separate vial under inert atmosphere, dissolve Hf(OTf)₄ (0.2 eq.) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the donor is consumed.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or by pouring the mixture into a flask containing saturated aqueous NaHCO₃.
-
Workup: Filter the mixture through a pad of Celite to remove the molecular sieves, washing with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside. The final deprotection of the acetyl groups can be performed using standard Zemplén conditions (catalytic NaOMe in MeOH).
Section 5: Troubleshooting Workflow
Sources
- 1. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 2. Sci-Hub. Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds / Carbohydrate Research, 1981 [sci-hub.box]
- 3. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]
Validation & Comparative
A Comparative Guide to Glycoside Inhibitors: From Phenyl-α-GlcNAc to Potent O-GlcNAcase Modulators
This guide provides a comprehensive comparison of glycoside inhibitors, with a particular focus on compounds targeting N-acetyl-β-D-glucosaminidases. We will begin by contextualizing the role of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and rapidly advance to a detailed analysis of highly potent and selective inhibitors like PUGNAc, NAG-Thiazoline, and Thiamet-G. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic nuances and practical applications of these critical research tools.
The Biological Landscape: O-GlcNAcylation and Lysosomal Hexosaminidases
Cellular glycobiology is orchestrated by a vast array of enzymes that synthesize, modify, and degrade complex carbohydrate structures. Among these, enzymes that process N-acetylglucosamine (GlcNAc) are of paramount importance. Two key enzyme classes are central to this discussion:
-
O-GlcNAcase (OGA): This enzyme, a member of the GH84 family of glycoside hydrolases, is responsible for removing the O-linked N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of thousands of nucleocytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of cellular processes including signal transduction, transcription, and metabolism. The interplay between OGA and its counterpart, O-GlcNAc Transferase (OGT), which adds the modification, makes O-GlcNAcylation a nutrient-sensitive regulatory hub.[1][2] Dysregulation of this cycle is implicated in neurodegenerative diseases like Alzheimer's, diabetes, and cancer.[3][4]
-
β-Hexosaminidases (HexA and HexB): These are lysosomal enzymes belonging to the GH20 family.[5] They are crucial for the degradation of gangliosides and other glycoconjugates. While mechanistically related to OGA, their subcellular localization and substrate specificity are distinct.[5]
The development of inhibitors for these enzymes is crucial for dissecting their biological roles and for therapeutic intervention. An ideal inhibitor possesses both high potency and high selectivity to avoid off-target effects, a significant challenge given the shared catalytic mechanisms.
This compound: A Starting Point
This compound is a synthetic glycoside. While compounds of this class, particularly phenyl glycosides, can serve as substrates or exhibit weak inhibitory effects on various glycosidases, this specific molecule is not characterized as a potent or widely used inhibitor in the scientific literature.[6][7] Its primary utility is often as a synthetic precursor for more complex glycoconjugates or as a chromogenic substrate (e.g., the para-nitrophenyl derivative) for assaying glycosidase activity.[8][9] Its structural simplicity lacks the sophisticated features required to effectively mimic the enzymatic transition state, a hallmark of potent glycosidase inhibitors.
Potent Inhibitors of GlcNAc-Processing Enzymes
Research has evolved from simple substrate analogs to mechanism-inspired compounds that exhibit high affinity and, in some cases, remarkable selectivity.
PUGNAc: The First-Generation Broad-Spectrum Inhibitor
O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate (PUGNAc) was one of the first potent inhibitors used to study O-GlcNAcylation.[10][11]
-
Mechanism of Action: PUGNAc acts as a transition state analog. The OGA-catalyzed hydrolysis of O-GlcNAc proceeds through an oxazoline intermediate.[12] PUGNAc's structure, particularly the sp2-hybridized anomeric carbon, mimics the geometry of this transition state, allowing it to bind tightly within the enzyme's active site.[12][13] However, studies suggest it is a poor mimic compared to other analogs.[12]
-
Potency and Selectivity: PUGNAc is a potent inhibitor of both OGA and the lysosomal β-hexosaminidases.[10][11] The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer.[14][15] This lack of selectivity is a major experimental drawback, as observed cellular effects could be due to the inhibition of either OGA or lysosomal function.[3][10] This has prompted the development of derivatives with improved selectivity.[16]
NAG-Thiazoline: A Superior Transition State Mimic
2'-methyl-α-D-glucopyrano-[2,1-d]-Δ2'-thiazoline (NAG-Thiazoline) was developed as a more faithful mimic of the oxazoline transition state.[12][17]
-
Mechanism of Action: The flattened thiazoline ring of this molecule more closely resembles the geometry and charge distribution of the proposed oxocarbenium ion-like transition state.[17] This allows it to bind with very high affinity to the active sites of both OGA and β-hexosaminidases.[12][17]
-
Potency and Selectivity: NAG-Thiazoline is a powerful competitive inhibitor for both GH20 and GH84 family enzymes.[18] While highly potent, derivatives have been synthesized to improve selectivity.[13][18]
Thiamet-G: A Landmark in Selective OGA Inhibition
The development of Thiamet-G represented a significant breakthrough, providing researchers with a highly potent and, crucially, selective tool to probe OGA function.[19][20]
-
Mechanism of Action: Thiamet-G was rationally designed based on the catalytic mechanism of OGA. It incorporates a thiazoline ring, similar to NAG-Thiazoline, to mimic the transition state, but includes additional chemical features that exploit unique structural differences in the OGA active site compared to the β-hexosaminidases.[20] This results in potent, competitive inhibition.[21]
-
Potency and Selectivity: Thiamet-G exhibits a Ki of approximately 20-21 nM for human OGA and displays remarkable selectivity, with thousands-fold less activity against β-hexosaminidases.[19][20][21] This high selectivity has made it the gold standard for studying the effects of OGA inhibition in cellular and in vivo models, as it minimizes confounding effects from lysosomal enzyme inhibition.[3][22]
Quantitative Comparison of Leading Inhibitors
The performance of these inhibitors can be objectively compared using their inhibition constants (Ki) and selectivity ratios.
| Inhibitor | Target Enzyme | Ki (nM) | Selectivity (vs. β-Hexosaminidase) | Key Characteristics |
| (Z)-PUGNAc | O-GlcNAcase (OGA) | 46[15] | Low (Ki for Hex is 36 nM)[15] | Broad-spectrum, cell-permeable, lacks selectivity. |
| β-Hexosaminidase | 36[15] | |||
| NAG-Thiazoline | O-GlcNAcase (OGA) | Potent[12][17] | Moderate to High (derivatives improve) | Excellent transition state mimic. |
| β-Hexosaminidase | Potent[17] | |||
| Thiamet-G | O-GlcNAcase (OGA) | 20-21[19][20][21] | High (>1000-fold)[3] | Highly potent and selective for OGA, cell-permeable, brain-penetrant.[3] |
| β-Hexosaminidase | >250,000 |
Note: Specific Ki values for NAG-Thiazoline can vary depending on the specific enzyme source and assay conditions but are generally in the low nanomolar range.
Visualizing Mechanisms and Workflows
Understanding the underlying principles of enzyme inhibition and the practical steps for evaluation is critical for experimental design.
Mechanism of OGA Inhibition
The following diagram illustrates the substrate-assisted catalytic mechanism of O-GlcNAcase and how transition state analog inhibitors like PUGNAc and Thiamet-G intervene.
Caption: OGA catalytic cycle and points of inhibitor action.
Experimental Workflow: In Vitro Inhibition Assay
This workflow outlines the key steps for determining the inhibitory potential of a compound against a glycosidase.
Caption: Workflow for a typical glycosidase inhibition assay.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol provides a reliable method for assessing the inhibitory activity of test compounds against α-glucosidase, a common model system. The principles are broadly applicable to other glycosidases like OGA with appropriate substrate changes (e.g., 4-Methylumbelliferyl-GlcNAc for a fluorometric OGA assay).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, a yellow product.[23][24] The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to enzyme activity. The presence of an inhibitor reduces this rate.[23]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)
-
Test Inhibitor Compound
-
Acarbose (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na2CO3, 0.1 M)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and dibasic solutions to achieve the target pH.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme in phosphate buffer. Prepare this solution fresh before each experiment.[23]
-
pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer.[23]
-
Inhibitor Stock Solutions: Prepare a high-concentration stock (e.g., 10 mM) of the test compound and acarbose in DMSO. Then, create a series of dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent interference.[24]
-
-
Assay Setup (in a 96-well plate): [23][24]
-
Test Wells: Add 50 µL of phosphate buffer, 20 µL of the diluted test compound, and 20 µL of the α-glucosidase solution.
-
Positive Control Wells: Add 50 µL of phosphate buffer, 20 µL of the diluted acarbose solution, and 20 µL of the α-glucosidase solution.
-
Enzyme Control (100% Activity): Add 70 µL of phosphate buffer and 20 µL of the α-glucosidase solution.
-
Blank (Background): Add 90 µL of phosphate buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes.[23]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[23]
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to all wells. The high pH will denature the enzyme and stabilize the yellow p-nitrophenolate ion.[23]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[23] % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the test well.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Expert Recommendations
The journey from simple phenyl glycosides to highly engineered inhibitors like Thiamet-G illustrates the power of mechanism-based drug design.
-
For studying global O-GlcNAc dynamics in cells or in vivo: Thiamet-G is the unequivocal choice due to its exceptional potency and selectivity for OGA.[3][19] This minimizes the risk of misinterpreting data due to off-target effects on lysosomal pathways.
-
For biochemical or structural studies of the GH20/GH84 active sites: PUGNAc and NAG-Thiazoline remain valuable tools.[12][17] They are potent, broad-spectrum inhibitors that can be used to probe the catalytic machinery of both OGA and β-hexosaminidases.
-
For initial screening or as a synthetic precursor: This compound and its derivatives serve their purpose primarily in synthetic chemistry or as basic chromogenic substrates, not as potent inhibitors for biological studies.[8][9]
The selection of an appropriate glycoside inhibitor is a critical experimental decision. Researchers must weigh the need for selectivity against their specific scientific question to generate clear, interpretable, and impactful data. The continued development of novel inhibitors with diverse properties will undoubtedly further illuminate the complex roles of glycosidases in health and disease.
References
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- MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [URL: https://www.mdpi.com/2073-4344/12/5/476]
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- PubMed Central. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298717/]
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A Comparative Guide to the Efficacy of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Analogs
In the dynamic landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of targets, glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, have emerged as critical players in a range of physiological and pathological processes. Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a synthetic glycoside, and its analogs represent a promising class of compounds with the potential to modulate the activity of these enzymes, offering therapeutic avenues for a variety of diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.
This guide provides a comprehensive comparison of the efficacy of various this compound analogs, drawing upon experimental data to elucidate their structure-activity relationships. We will delve into their inhibitory activity against key glycosidases, explore their effects in cellular and preclinical models, and provide detailed protocols for their evaluation.
The Significance of Glycosidase Inhibition
Glycosidases are integral to numerous biological processes, from the digestion of carbohydrates to the post-translational modification of proteins. Dysregulation of glycosidase activity has been implicated in the pathophysiology of several diseases. For instance, the enzyme O-GlcNAcase (OGA) removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. Inhibition of OGA has been proposed as a therapeutic strategy for neurodegenerative diseases like Alzheimer's by increasing O-GlcNAcylation of the tau protein, which may in turn reduce its hyperphosphorylation and aggregation.[1] Similarly, α-glucosidase inhibitors are established therapeutics for type 2 diabetes, delaying carbohydrate digestion and reducing postprandial hyperglycemia.[2]
The development of specific and potent glycosidase inhibitors is therefore a significant focus of medicinal chemistry. This compound serves as a foundational scaffold for the design of such inhibitors, with modifications to its structure leading to analogs with enhanced potency and selectivity.
Comparative Efficacy of Analogs: A Data-Driven Analysis
The efficacy of this compound analogs is critically dependent on their structural modifications. These modifications influence their binding affinity to the target enzyme's active site and their overall pharmacological properties.
O-GlcNAcase (OGA) Inhibitors
A significant area of research has focused on developing analogs as inhibitors of OGA for the potential treatment of tauopathies.[1][3][4] Structure-activity relationship (SAR) studies have revealed key determinants of inhibitory potency.
One notable class of analogs is the 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones.[5][6] These compounds have demonstrated potent, nanomolar competitive inhibition of human OGA (hOGA). The synthetic route typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with arenesulfonylhydrazines, followed by oxidation.[5][6]
Table 1: Comparative Inhibitory Activity of 2-acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazone Analogs against hOGA and hHexB [5][6]
| Compound | R Group on Phenyl Ring | hOGA Ki (nM) | hHexB Ki (nM) | Selectivity (HexB/OGA) |
| 5a | H | 150 | 41 | 0.27 |
| 5b | p-CH3 | 120 | 33 | 0.28 |
| 5c | p-F | 110 | 30 | 0.27 |
| 5d | p-Cl | 70 | 18 | 0.26 |
| 5e | 2-naphthyl | 33 | 8.5 | 0.26 |
| 5f | 1-naphthyl | 27 | 6.8 | 0.25 |
Data presented in the table is synthesized from findings reported in the cited literature. hHexB (human lysosomal hexosaminidases) is a related enzyme, and selectivity is an important consideration in drug development.
The data clearly indicates that substitution on the aromatic ring significantly influences inhibitory potency. Electron-withdrawing groups, such as chlorine, and larger aromatic systems, like the naphthyl group, enhance the binding affinity to hOGA. However, these analogs also exhibit potent inhibition of the related enzyme hHexB, indicating a lack of selectivity.[5][6]
Neuroprotective Analogs
A promising analog with demonstrated neuroprotective effects is 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, code-named SalA-4g.[7][8][9][10][11] This compound, an analog of salidroside, has shown efficacy in both in vitro and in vivo models of cerebral ischemic injury.
Pharmacokinetic studies have shown that SalA-4g can cross the blood-brain barrier.[8] In cellular models of oxygen and glucose deprivation, SalA-4g inhibited neuronal viability loss and apoptosis in a concentration-dependent manner.[8][10][11] In a rat model of transient middle cerebral artery occlusion, SalA-4g improved metabolic recovery in the ischemic hemisphere.[7][8][9] The proposed mechanism of action involves the regulation of energy homeostasis and O-GlcNAcylation.[7]
Anti-inflammatory Analogs
The parent compound, Phenyl-β-D-glucopyranoside, has itself demonstrated anti-inflammatory activity.[12] In a study using lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages, it inhibited the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without causing cytotoxicity.[12] It also reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] The anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway.[12]
Further research into analogs with modified phenyl or glycosidic moieties could lead to the development of more potent anti-inflammatory agents.
Experimental Protocols for Efficacy Evaluation
The objective comparison of this compound analogs necessitates standardized and robust experimental protocols. Below are detailed methodologies for key assays.
Glycosidase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the analogs against a target glycosidase, such as α-glucosidase or OGA.
Materials:
-
Target glycosidase (e.g., yeast α-glucosidase, recombinant human OGA)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide for OGA)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Test analogs and a positive control inhibitor (e.g., acarbose for α-glucosidase, Thiamet-G for OGA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test analogs and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in the assay buffer.
-
Prepare a solution of the glycosidase and the substrate in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the various concentrations of the test analogs or positive control to the respective wells.
-
Add 20 µL of the enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3 for the pNPG assay).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Workflow for Glycosidase Inhibition Assay
Caption: Workflow for determining the IC50 of glycosidase inhibitors.
Cell-Based Cytotoxicity Assay
This protocol assesses the potential toxicity of the analogs on a relevant cell line.
Materials:
-
Cell line (e.g., neuronal cells for neuroprotection studies, macrophages for anti-inflammatory studies)
-
Cell culture medium and supplements
-
Test analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test analogs for a specified duration (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the ability of the analogs to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test analogs
-
Griess reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test analogs for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production.
-
Signaling Pathway of LPS-induced Inflammation and Inhibition
Caption: Simplified pathway of LPS-induced inflammation and its inhibition.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a class of compounds with significant therapeutic potential. Structure-activity relationship studies have provided valuable insights into the rational design of more potent and selective inhibitors of key glycosidases. While promising results have been obtained in the areas of neuroprotection and anti-inflammation, further research is warranted.
Future efforts should focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for the target enzyme over related glycosidases to minimize off-target effects.
-
Enhancing Bioavailability: Optimizing the pharmacokinetic properties of the analogs to ensure adequate delivery to the target tissues, particularly the central nervous system for neurodegenerative diseases.
-
In Vivo Efficacy Studies: Conducting more extensive in vivo studies in relevant animal models to validate the therapeutic potential of the most promising analogs.
-
Elucidating Mechanisms of Action: Further investigating the detailed molecular mechanisms by which these analogs exert their biological effects.
The continued exploration of this versatile chemical scaffold holds great promise for the development of novel therapeutics for a range of unmet medical needs.
References
-
2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. J Mol Neurosci. 2019 Oct;69(2):177-187. [Link]
-
Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. J Med Chem. 2021 Jan 28;64(2):1103-1115. [Link]
-
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. Neuroreport. 2018 Mar 21;29(5):426-431. [Link]
-
Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation. 2015;38(3):1071-9. [Link]
-
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury. Neuroscience. 2018 Nov 1:391:60-72. [Link]
-
Glycosidase inhibitory activity values of IC50 a (µM). ResearchGate. [Link]
-
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicol Appl Pharmacol. 2014 Jun 15;277(3):259-69. [Link]
-
Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Neurosci Lett. 2013 Aug 26;549:131-6. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Int J Mol Sci. 2022 Jan 18;23(2):1037. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
-
Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. PubMed. [Link]
-
O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opin Ther Pat. 2021 Dec;31(12):1117-1154. [Link]
-
Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Sci Rep. 2023 Jun 20;13(1):9947. [Link]
-
In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. J Biomol Struct Dyn. 2025 Nov 4;43(1):1-14. [Link]
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- 2. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Glycosidic Linkages: A Comparative Guide to the Enzymatic Cross-Reactivity of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For researchers in glycoscience and drug development, the specificity of enzymatic substrates is paramount. Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a synthetic substrate, serves as a valuable tool for probing the activity of specific glycosidases. This guide provides an in-depth comparison of its cross-reactivity, or lack thereof, with a panel of relevant enzymes. By understanding the principles of substrate recognition, researchers can employ this tool with precision, ensuring the validity of their experimental findings.
Introduction: The Significance of Phenyl α-GlcNAc as a Substrate
This compound (Phenyl α-GlcNAc) is a chromogenic substrate analog of terminal α-N-acetylglucosamine residues found on glycoconjugates. Its utility lies in its ability to be hydrolyzed by specific enzymes, releasing phenol, which can be readily detected and quantified. This makes it a cornerstone in assays for enzymes such as N-acetyl-α-D-glucosaminidase (NAGLU), an enzyme critically implicated in Sanfilippo Syndrome Type B. The α-anomeric configuration and the N-acetyl group at the C-2 position are key determinants of its enzymatic recognition.
Primary Target Enzyme: N-acetyl-α-D-glucosaminidase (NAGLU)
The primary and most specific enzyme target for Phenyl α-GlcNAc is N-acetyl-α-D-glucosaminidase (NAGLU, EC 3.2.1.50). This lysosomal hydrolase is responsible for the cleavage of terminal α-linked N-acetylglucosamine residues from heparan sulfate.[1] A deficiency in NAGLU leads to the accumulation of heparan sulfate, the pathogenic hallmark of Sanfilippo Syndrome Type B (also known as Mucopolysaccharidosis type IIIB).[2][3]
The catalytic mechanism of NAGLU is highly specific for the α-anomeric linkage and the N-acetyl group of the glucosamine residue. The enzyme's active site is structured to accommodate this specific configuration, ensuring efficient hydrolysis.[4][5][6] Synthetic substrates like Phenyl α-GlcNAc and its chromogenic/fluorogenic counterparts (e.g., p-nitrophenyl-α-GlcNAc and 4-methylumbelliferyl-α-GlcNAc) are routinely used to diagnose Sanfilippo Syndrome Type B by measuring NAGLU activity in patient samples.[7][8]
Comparative Cross-Reactivity Analysis
To provide a clear understanding of Phenyl α-GlcNAc's specificity, we will compare its reactivity with NAGLU against other common glycosidases. While specific kinetic data for the phenyl derivative is not always available, we can infer its reactivity based on the known substrate specificities of these enzymes.
Table 1: Predicted Cross-Reactivity of this compound with Various Glycosidases
| Enzyme | EC Number | Natural Substrate(s) | Predicted Reactivity with Phenyl α-GlcNAc | Rationale for Prediction |
| N-acetyl-α-D-glucosaminidase (NAGLU) | 3.2.1.50 | Terminal α-N-acetylglucosamine residues of heparan sulfate | High | The enzyme is highly specific for the α-anomeric linkage and the N-acetylglucosamine moiety.[1] |
| α-Glucosidase | 3.2.1.20 | Terminal α-1,4-linked glucose residues (e.g., in maltose, starch) | Low to Negligible | Lacks specificity for the N-acetyl group at the C-2 position of the glucose ring.[9][10] |
| β-N-acetylhexosaminidase | 3.2.1.52 | Terminal β-N-acetylglucosamine and β-N-acetylgalactosamine residues | Negligible | Highly specific for the β-anomeric linkage.[11] |
| β-Glucosidase | 3.2.1.21 | Terminal β-1,4-linked glucose residues (e.g., in cellobiose) | Negligible | Specific for the β-anomeric linkage and lacks recognition of the N-acetyl group. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of Phenyl α-GlcNAc, a standardized enzymatic assay can be employed across a panel of enzymes.
General Principle of the Chromogenic Assay
The enzymatic hydrolysis of Phenyl α-GlcNAc releases phenol. The concentration of released phenol can be determined colorimetrically after reaction with a suitable reagent, such as 4-aminoantipyrine, or directly by measuring its absorbance at a specific wavelength. The rate of phenol formation is directly proportional to the enzyme activity.
Step-by-Step Experimental Workflow
dot
Caption: Workflow for assessing enzyme activity using a chromogenic substrate.
Detailed Protocol
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of purified N-acetyl-α-D-glucosaminidase, α-glucosidase, and β-N-acetylhexosaminidase in a suitable storage buffer. The final concentration in the assay will need to be optimized for each enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5. The optimal pH may vary slightly for different enzymes and should be confirmed from the literature.
-
Stop Solution: 0.5 M sodium carbonate buffer, pH 10.7.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the Phenyl α-GlcNAc stock solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well. For the blank, add 25 µL of storage buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, 30, and 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at the appropriate wavelength for phenol detection (e.g., 280 nm, or after a colorimetric reaction).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the sample wells.
-
Create a standard curve using known concentrations of phenol to convert absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (V₀) for each enzyme.
-
To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying concentrations of the Phenyl α-GlcNAc substrate. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Interpreting the Results: A Logical Framework
The expected outcome of these experiments is a high reaction velocity with NAGLU and significantly lower to non-existent velocities with α-glucosidase and β-N-acetylhexosaminidase.
dot
Caption: Logical framework for predicting enzyme-substrate interactions.
-
NAGLU: The active site of NAGLU is specifically adapted to recognize and bind substrates with an α-N-acetylglucosaminide linkage. This precise molecular recognition leads to efficient catalysis and high activity.[4][5]
-
α-Glucosidase: While α-glucosidases recognize the α-anomeric linkage, their active sites are optimized for glucose. The presence of the bulky N-acetyl group at the C-2 position of the substrate is likely to cause steric hindrance, preventing proper binding and catalysis.[10]
-
β-N-acetylhexosaminidase: This class of enzymes is strictly specific for the β-anomeric linkage. The α-configuration of Phenyl α-GlcNAc will not fit into the active site, resulting in no enzymatic activity.[11]
Conclusion: A Highly Specific Tool for Glycoscience Research
This compound is a highly specific substrate for N-acetyl-α-D-glucosaminidase (NAGLU). Its cross-reactivity with other common glycosidases, such as α-glucosidase and β-N-acetylhexosaminidase, is predicted to be negligible due to stringent anomeric and substrate specificity of these enzymes. This high degree of specificity makes Phenyl α-GlcNAc an invaluable tool for the accurate measurement of NAGLU activity in various research and diagnostic applications, particularly in the study of Sanfilippo Syndrome Type B. Researchers can confidently employ this substrate, knowing that the observed activity is a true reflection of the target enzyme's function, thereby ensuring the integrity and reliability of their experimental data.
References
-
Birrane, G., et al. (2019). Structural characterization of the α-N-acetylglucosaminidase, a key enzyme in the pathogenesis of Sanfilippo syndrome B. Journal of Structural Biology, 205(3), 65–71. [Link]
-
Civallero, G., et al. (2012). New substrates and enzyme assays for the detection of mucopolysaccharidosis III (Sanfilippo Syndrome) types A, B, C, and D by tandem mass spectrometry. The Journal of Organic Chemistry, 77(7), 3334-3343. [Link]
-
Ficko-Blean, E., et al. (2008). Structural and mechanistic insight into the basis of mucopolysaccharidosis IIIB. Proceedings of the National Academy of Sciences, 105(18), 6560-6565. [Link]
-
Weber, B., et al. (1999). Sanfilippo type B syndrome (mucopolysaccharidosis III B): allelic heterogeneity corresponds to the wide spectrum of clinical phenotypes. American journal of human genetics, 64(5), 1242-1250. [Link]
-
Fidzianska, A., et al. (2020). Sanfilippo Syndrome: Molecular Basis, Disease Models and Therapeutic Approaches. International Journal of Molecular Sciences, 21(21), 7853. [Link]
-
Sanfilippo Children's Foundation. (2021). State of play: Development of enzyme replacement therapies for Sanfilippo. [Link]
-
Greenwood Genetic Center. (n.d.). Sanfilippo Syndrome (MPS III) Enzyme Panel. [Link]
-
Al-Abdi, L., et al. (2021). Exploring Molecular and Phenotypic Characteristics of NAGLU Arg234Gly and Asp312Asn Variants. International Journal of Molecular Sciences, 22(23), 12896. [Link]
-
Roig-Zamboni, V., et al. (2017). Structure of human lysosomal acid α-glucosidase–a guide for the treatment of Pompe disease. Nature communications, 8(1), 1-10. [Link]
-
Greenwood Genetic Center. (n.d.). Sanfilippo Syndrome A (MPS IIIA): Heparan-N-Sulfatase Enzyme Analysis. [Link]
-
Palmer, T. N., et al. (1974). The substrate specificity of acid α-glucosidase from rabbit muscle. Biochemical Journal, 143(2), 351-363. [Link]
-
Palmer, T. N. (1974). The substrate specificity of acid -glucosidase from rabbit muscle. Biochemical Journal, 143(2), 351-363. [Link]
-
Bergin, D. J., et al. (2021). The Action of Recombinant Human Lysosomal α-Glucosidase (rhGAA) on Human Liver Glycogen: Pathway to Complete Degradation. International Journal of Molecular Sciences, 22(24), 13459. [Link]
-
Wikipedia. (n.d.). N-acetyl-β-d-glucosaminidase. [Link]
-
Wikipedia. (n.d.). α-N-Acetylglucosaminidase. [Link]
-
UniProt. (n.d.). GAA - Lysosomal alpha-glucosidase - Homo sapiens (Human). [Link]
-
T M, M. A., & S, S. (2022). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). ACS sensors, 7(5), 1279-1291. [Link]
Sources
- 1. NAGLU - Wikipedia [en.wikipedia.org]
- 2. [PDF] New substrates and enzyme assays for the detection of mucopolysaccharidosis III (Sanfilippo Syndrome) types A, B, C, and D by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. curesanfilippofoundation.org [curesanfilippofoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of the α-N-acetylglucosaminidase, a key enzyme in the pathogenesis of Sanfilippo syndrome B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. New Substrates and Enzyme Assays for the Detection of Mucopolysaccharidosis III (Sanfilippo Syndrome) Types A, B, C and D by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanfilippo Syndrome (MPS III) Enzyme Panel | Greenwood Genetic Center [ggc.org]
- 9. Structure of human lysosomal acid α-glucosidase–a guide for the treatment of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The substrate specificity of acid -glucosidase from rabbit muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anomers: A Comparative Guide to the Activity of Phenyl 2-acetamido-2-deoxy-α- and β-D-glucopyranoside
In the precise and intricate field of glycobiology, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. This principle is powerfully demonstrated when comparing the α- and β-anomers of Phenyl 2-acetamido-2-deoxy-D-glucopyranoside. These molecules, synthetic substrates used in glycosidase research, appear nearly identical yet exhibit profoundly different activities when interacting with specific enzymes. This guide provides an in-depth, experimentally grounded comparison to assist researchers in enzymology, drug discovery, and diagnostics in selecting the appropriate tool for their work and understanding the causality behind their experimental outcomes.
The Decisive Role of Anomeric Configuration in Enzyme Recognition
The singular structural difference between the α- and β-anomers of Phenyl 2-acetamido-2-deoxy-D-glucopyranoside is the orientation of the phenyl group at the anomeric carbon (C1). In the α-anomer, this group is positioned axially relative to the pyranose ring, while in the β-anomer, it occupies an equatorial position. This stereochemical variation is the critical factor governing how the molecule is recognized by the active site of a glycoside hydrolase.
The vast majority of commonly studied N-acetylhexosaminidases (EC 3.2.1.52), which belong to the Glycoside Hydrolase family 20 (GH20), are stereospecific for the β-configuration.[1][2] These enzymes have evolved to hydrolyze terminal, non-reducing N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues from natural glycoconjugates, where the glycosidic bond is typically in the β-conformation.[3] The enzyme's active site is a finely tuned pocket that accommodates the equatorial aglycone of the β-anomer, facilitating a substrate-assisted catalytic mechanism that involves the 2-acetamido group.[1][2]
Consequently, Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as an effective substrate. The enzyme cleaves the β-glycosidic bond, releasing phenol, which can be quantified to measure enzyme activity.[4] In stark contrast, the axial orientation of the phenyl group in the α-anomer creates steric hindrance, preventing it from fitting correctly into the active site of these β-specific enzymes. This makes the α-anomer a very poor substrate, or in some cases, a weak inhibitor. Its primary utility is as a substrate for a different class of enzymes: α-N-acetylglucosaminidases.[5]
This high degree of specificity is so reliable that β-N-acetylhexosaminidases are used industrially to purify α-anomers from a chemically synthesized anomeric mixture by selectively hydrolyzing and removing the unwanted β-anomer.[5][6]
Comparative Enzyme Kinetics: A Quantitative Look at Specificity
Table 1: Comparative Efficacy of Glucopyranoside Anomers with Target Glycosidases
| Anomer | Target Enzyme | Expected Km | Expected Vmax | Efficacy as Substrate |
| Phenyl 2-acetamido-2-deoxy-β -D-glucopyranoside | N-acetyl-β -hexosaminidase (GH20) | Low | High | Excellent |
| Phenyl 2-acetamido-2-deoxy-α -D-glucopyranoside | N-acetyl-β -hexosaminidase (GH20) | Very High | Negligible | Poor to Inactive |
| Phenyl 2-acetamido-2-deoxy-α -D-glucopyranoside | α -N-acetylglucosaminidase | Varies | Varies | Substrate |
| Phenyl 2-acetamido-2-deoxy-β -D-glucopyranoside | α -N-acetylglucosaminidase | Very High | Negligible | Poor to Inactive |
A low Michaelis constant (Km) indicates a high affinity between the enzyme and substrate, meaning the enzyme can work efficiently even at low substrate concentrations. A high maximum velocity (Vmax) indicates a high turnover rate. The β-anomer with a β-hexosaminidase fits this profile perfectly. Conversely, the α-anomer's interaction with the same enzyme would be characterized by an extremely high Km and a Vmax approaching zero, confirming its unsuitability as a substrate.
Experimental Design: A Validated Protocol for Activity Measurement
To empirically validate the differential activity of these anomers, a colorimetric assay is employed. This protocol is a self-validating system; when run in parallel, the β-anomer should yield a robust signal, while the α-anomer should produce a signal indistinguishable from the background control, thereby confirming both the enzyme's activity and its specificity.
Experimental Workflow Diagram
Caption: Standard workflow for a colorimetric glycosidase activity assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer, pH 4.5. The optimal pH for lysosomal hexosaminidases is acidic.[2]
- Substrate Stock Solutions: Prepare 10 mM stock solutions of both Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside and Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.
- Enzyme Solution: Prepare a working solution of N-acetyl-β-hexosaminidase (e.g., from human placenta or a recombinant source) in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range.
- Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃). This raises the pH, denaturing the enzyme and converting the released phenol into the phenolate ion, which is colored.
2. Assay Procedure:
- In a 96-well microplate, add 50 µL of each substrate solution in triplicate. Include wells with assay buffer only (no substrate) to serve as an enzyme blank.
- Pre-warm the microplate and the enzyme solution to 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of the enzyme solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The time should be optimized to ensure less than 15% of the substrate is consumed.
- Terminate the reaction by adding 100 µL of the 1 M sodium carbonate stop solution to each well.
3. Data Acquisition and Analysis:
- Measure the absorbance of the wells at the wavelength corresponding to the maximum absorbance of the phenolate ion (typically ~405 nm for the analogous p-nitrophenolate).
- Prepare a standard curve using known concentrations of phenol in the final buffer/stop solution mixture.
- Subtract the absorbance of the blank wells from the experimental wells.
- Use the standard curve to convert the corrected absorbance values into the concentration of phenol produced.
- Calculate the enzyme activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
A Logical Framework for Substrate Selection
The choice of anomer is dictated by the experimental objective. This decision tree provides an authoritative guide for researchers.
Caption: Decision framework for selecting the correct anomeric substrate.
Conclusion
The stark difference in activity between Phenyl 2-acetamido-2-deoxy-α- and β-D-glucopyranoside is a classic example of enzymatic stereospecificity. For the vast majority of researchers studying N-acetylhexosaminidases, the β-anomer is the correct and only effective substrate. The α-anomer serves as an essential tool for studying the rarer α-specific enzymes and acts as a perfect negative control in β-hexosaminidase assays. A thorough understanding of this anomeric distinction is not merely academic; it is crucial for designing valid experiments, generating reliable data, and ultimately, advancing our knowledge of glycobiology.
References
-
Life Science Research Enzyme Substrates. G-Biosciences. [Link]
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]
-
(PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. ResearchGate. [Link]
-
β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. MDPI. [Link]
-
Different Roles of β-N-Acetylhexosaminidase in Metabolism. Walsh Medical Media. [Link]
-
Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T. National Institutes of Health. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
-
In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. National Institutes of Health. [Link]
-
Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). National Institutes of Health. [Link]
Sources
- 1. β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation [mdpi.com]
- 2. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In vitro vs in vivo activity of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
An In-Depth Technical Guide to the Biological Activities of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and Its Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and professionals in drug development, understanding the journey of a compound from a laboratory benchtop to a complex biological system is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound and its closely related derivatives. While direct comparative studies on the parent alpha-anomer are limited in publicly accessible literature, a wealth of information on its structural analogs offers critical insights into the potential therapeutic applications and the translational value of preclinical data for this class of compounds.
This guide will delve into the neuroprotective effects of a key derivative, 2-(4-methoxyphenyl)ethyl 2-acetamido-2-deoxy-β-D-pyranoside, as a case study to illustrate the concordance between cell-based assays and animal models. Furthermore, we will explore the broader enzymatic inhibitory and anti-inflammatory potential of related structures to provide a comprehensive landscape of their bioactivities.
The Promise of Synthetic Glycosides: An Introduction
This compound belongs to a class of synthetic glycosides that are of significant interest in medicinal chemistry. These molecules are analogs of naturally occurring carbohydrates and can be designed to interact with specific biological targets, such as enzymes and receptors. The 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine, GlcNAc) moiety is a fundamental component of many important biopolymers and is involved in numerous cellular processes, including post-translational modification of proteins (O-GlcNAcylation). By attaching a phenyl group, the compound's lipophilicity is altered, which can influence its cell permeability and interaction with biological targets.
In Vitro Activity: Unraveling Cellular Mechanisms of Neuroprotection
The neuroprotective potential of derivatives of phenyl 2-acetamido-2-deoxy-glucopyranoside has been investigated in various in vitro models of neuronal injury. A prominent example is 2-(4-methoxyphenyl)ethyl 2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g), an analog of salidroside, which has demonstrated significant neuroprotective effects in models of cerebral ischemia.
Key In Vitro Findings:
-
Inhibition of Neuronal Apoptosis: In primary cortical neurons subjected to oxygen and glucose deprivation (OGD), a common in vitro model for ischemic injury, SalA-4g has been shown to inhibit neuronal viability loss and apoptosis in a concentration-dependent manner.
-
Enhanced Glucose Uptake: The compound was found to increase glucose uptake in OGD-injured primary hippocampal neurons, suggesting a mechanism related to the restoration of energy homeostasis.
-
Induction of Glucose Transporter 3 (GLUT3): Further studies revealed that SalA-4g increases the expression and recruitment of GLUT3, a key neuronal glucose transporter, in ischemic brain models.
-
Regulation of O-GlcNAcylation: The neuroprotective effect is also linked to the regulation of O-GlcNAcylation, a pro-survival pathway that modulates glucose homeostasis.
Representative In Vitro Protocol: Oxygen and Glucose Deprivation (OGD) in Primary Neuronal Cultures
The choice of an OGD model is based on its ability to mimic the core cytotoxic insults of ischemic stroke—the lack of oxygen and glucose—at a cellular level. This allows for the controlled investigation of neuroprotective agents.
Step-by-Step Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
OGD Induction: After 7-10 days in culture, the medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a specified period (e.g., 2-4 hours).
-
Treatment: The test compound, such as SalA-4g, is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of recovery (e.g., 24 hours).
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: To assess cell viability, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cultures. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized and quantified spectrophotometrically.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent nucleotide that stains necrotic cells). The stained cells are then analyzed by flow cytometry.
-
Quantitative Data Summary: In Vitro Neuroprotective Effects of SalA-4g
| Assay | Endpoint | Result | Reference |
| MTT Assay | Neuronal Viability | Concentration-dependent increase in viability of OGD-treated neurons | |
| Annexin V Staining | Apoptosis | Concentration-dependent decrease in apoptotic neurons after OGD | |
| Glucose Uptake Assay | Glucose Uptake | Significant increase in glucose uptake in OGD-injured neurons |
Proposed In Vitro Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of 2-(4-methoxyphenyl)ethyl 2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) based on in vitro studies.
Caption: Proposed mechanism of SalA-4g's neuroprotective effect in vitro.
In Vivo Activity: Validating Neuroprotection in a Living System
The promising in vitro results for SalA-4g prompted its evaluation in animal models of ischemic stroke to determine its therapeutic potential in a complex biological system.
Key In Vivo Findings:
-
Blood-Brain Barrier Permeability: Pharmacokinetic studies have shown that SalA-4g can cross the blood-brain barrier, a critical prerequisite for a neuroprotective agent.
-
Improved Metabolic Recovery: Using fluorine-18-fluorodeoxyglucose (¹⁸F-FDG) PET/CT imaging, SalA-4g was shown to improve metabolic recovery in the ischemic hemisphere of rats subjected to transient middle cerebral artery occlusion (MCAO).
-
Neuroprotective Effects: SalA-4g promoted neuronal survival and inhibited neuronal apoptosis in rats subjected to MCAO-induced ischemia.
Representative In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely accepted preclinical model of focal cerebral ischemia that mimics many aspects of human stroke.
Step-by-Step Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.
-
MCAO Procedure: The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: SalA-4g or a vehicle control is administered to the animals, typically via intraperitoneal or intravenous injection, at various time points relative to the MCAO procedure.
-
Neurological Assessment: At different time points after MCAO, neurological deficits are scored using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
-
Metabolic Imaging: In some studies, ¹⁸F-FDG PET/CT imaging is performed to assess glucose metabolism in the brain.
Quantitative Data Summary: In Vivo Neuroprotective Effects of SalA-4g
| Assay | Endpoint | Result | Reference |
| Neurological Scoring | Neurological Deficit | Significant improvement in neurological scores in SalA-4g treated rats | |
| TTC Staining | Infarct Volume | Reduction in cerebral infarct volume in SalA-4g treated rats | |
| ¹⁸F-FDG PET/CT | Brain Metabolism | Improved metabolic recovery in the ischemic hemisphere |
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The studies on SalA-4g provide an excellent example of the successful translation of in vitro findings to in vivo efficacy.
-
Concordance of Results: The neuroprotective effects observed at the cellular level (in vitro)—inhibition of apoptosis and enhancement of glucose uptake—are consistent with the outcomes in the whole animal model (in vivo)—reduced infarct volume and improved metabolic recovery.
-
Mechanistic Insights: The in vitro studies were crucial in elucidating the potential mechanism of action involving the Calpain1/PKA/CREB pathway and GLUT3 induction. This provided a strong rationale for the in vivo experiments and a deeper understanding of the observed therapeutic effects.
-
Predictive Value of In Vitro Models: The use of the OGD model proved to be a reliable predictor of the compound's efficacy in the MCAO model, validating its use in the initial screening and characterization of neuroprotective agents.
The following diagram illustrates the workflow from in vitro screening to in vivo validation for a neuroprotective compound like SalA-4g.
Caption: Workflow from in vitro discovery to in vivo validation.
Broader Bioactivities of Related Phenyl-Glycoside Derivatives
Beyond neuroprotection, derivatives of phenyl 2-acetamido-2-deoxy-glucopyranoside and related structures have shown promise in other therapeutic areas.
-
Enzyme Inhibition:
-
α-Glucosidase Inhibition: Several novel N-phenylacetamide derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, an important target in the management of type 2 diabetes. These inhibitors act competitively to delay carbohydrate digestion and reduce postprandial hyperglycemia.
-
OGA and HexB Inhibition: Derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone have been evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). These enzymes are involved in various cellular processes, and their inhibition is being explored for the treatment of neurodegenerative diseases, diabetes, and cancer.
-
-
Anti-inflammatory Activity:
-
Phenyl-β-D-glucopyranoside has demonstrated anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages. It was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also attenuated the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
-
Conclusion
While the direct biological activity of this compound requires further investigation, the extensive research on its derivatives provides a strong foundation for its potential as a scaffold for drug discovery. The case study of 2-(4-methoxyphenyl)ethyl 2-acetamido-2-deoxy-β-D-pyranoside highlights a successful translation from in vitro mechanistic studies to in vivo therapeutic efficacy in the context of neuroprotection. The broader activities of related compounds in enzyme inhibition and anti-inflammation further underscore the versatility of this chemical class. This guide serves as a testament to the power of a multi-faceted research approach, combining in vitro and in vivo models to build a comprehensive understanding of a compound's therapeutic potential.
References
-
Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149–157. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 524. [Link]
-
Gholibegloo, E., Choghamarani, A. G., Azar, P. A., & Riahifard, R. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Scientific Reports, 13(1), 9954. [Link]
-
Kovalev, G., & Ryzhov, I. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Arkivoc, 2021(3), 1-13. [Link]
-
Kim, C. S., Subedi, L., Kim, S. Y., Choi, S. U., Kim, K. H., & Lee, K. R. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation, 38(3), 1071–1079. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 524. [Link]
-
Sojitra, P., Parekh, P., & Ram, V. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4568. [Link]
- Habuchi, O., Moroi, R., & Takatsu, H. (2005). Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides.
A Guide to Ensuring Reproducibility in Experiments Utilizing Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting glycosidases, the reproducibility of experimental findings is paramount. This guide provides an in-depth analysis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key substrate analog in the study of N-acetyl-β-D-hexosaminidases, including the therapeutically relevant O-GlcNAcase (OGA). We will delve into a detailed experimental protocol, explore common pitfalls that lead to irreproducibility, and present a comparative analysis with alternative compounds, supported by experimental data. Our goal is to equip researchers with the knowledge to design robust assays and generate reliable, reproducible results.
Understanding the Role of this compound
This compound is a synthetic glycoside that mimics the natural substrate of enzymes that cleave terminal N-acetylglucosamine (GlcNAc) residues. The phenyl group serves as a chromogenic or fluorogenic leaving group in some assay formats, though it is more commonly used in non-colorimetric assays or as a structural probe. Its primary application in research is as a substrate or a weak competitive inhibitor for glycosidases, particularly OGA and lysosomal hexosaminidases. Understanding the kinetics of its interaction with these enzymes is crucial for screening and characterizing more potent and selective inhibitors.
A Reproducible Protocol for O-GlcNAcase Activity Assay
The following protocol is a robust method for measuring OGA activity using a fluorogenic substrate, which can be adapted to assess the inhibitory potential of compounds like this compound. This protocol emphasizes critical steps to ensure reproducibility.
Experimental Protocol: O-GlcNAcase Inhibition Assay
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) - Substrate
-
This compound - Test Compound
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like DMSO, as aqueous solubility can be limited.
-
Prepare a stock solution of the substrate, 4-MU-GlcNAc, in the Assay Buffer.
-
Dilute the hOGA enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (or a known inhibitor as a positive control, and vehicle as a negative control).
-
Add 70 µL of the diluted hOGA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 20 µL of the 4-MU-GlcNAc substrate solution to each well. The final substrate concentration should be at or near the Km value for hOGA to ensure sensitivity to competitive inhibition.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction velocity is linear within this period.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with multiple substrate concentrations.
-
Causality Behind Experimental Choices:
-
Choice of Buffer: The phosphate buffer at pH 7.0 mimics physiological conditions and is optimal for OGA activity. The inclusion of BSA helps to stabilize the enzyme and prevent its adsorption to the plate surface.
-
Pre-incubation Step: This step is crucial for reversible inhibitors to reach equilibrium with the enzyme, ensuring accurate and reproducible inhibition measurements.
-
Substrate Concentration: Using a substrate concentration near the Km value provides a balance between a measurable signal and sensitivity to competitive inhibitors.
Visualizing the Experimental Workflow
Caption: Workflow for OGA Inhibition Assay.
Key Factors Influencing Reproducibility
Achieving reproducible results in enzyme assays requires meticulous attention to detail. Below are common sources of variability and strategies to mitigate them.
Table 1: Troubleshooting Guide for Reproducibility
| Potential Issue | Cause | Solution & Rationale |
| Inconsistent Enzyme Activity | Improper storage, freeze-thaw cycles, batch-to-batch variation. | Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new batch of enzyme by determining its specific activity. |
| Inhibitor/Substrate Solubility | Limited aqueous solubility of phenyl glycosides. | Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay is low (<1%) and consistent across all wells to avoid affecting enzyme activity. |
| Inaccurate Pipetting | Human error, uncalibrated pipettes. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers to improve precision. |
| Assay Timing and Temperature | Variations in incubation times and temperature fluctuations. | Use a temperature-controlled incubator and a precise timer. For high-throughput screens, stagger the addition of reagents to ensure consistent incubation times for all plates. |
| Data Analysis Artifacts | Incorrectly fitting data, inappropriate statistical models. | Use appropriate nonlinear regression models to determine IC50 and Ki values. Ensure sufficient data points are collected to accurately define the dose-response curve. |
Comparative Analysis with Alternative Compounds
This compound is one of several compounds used to study OGA. Its utility is best understood in the context of these alternatives.
Table 2: Comparison of OGA Inhibitors and Substrates
| Compound | Type | Typical Ki/IC50 for OGA | Selectivity | Advantages | Disadvantages |
| This compound | Substrate/Weak Inhibitor | High µM to mM range (estimated) | Low | Structurally simple, useful for fundamental kinetic studies. | Weak affinity, potential for low signal-to-noise in assays. |
| PUGNAc | Inhibitor | ~50 nM | Low (inhibits lysosomal hexosaminidases) | Potent inhibitor, widely used as a positive control. | Off-target effects can confound cellular studies. |
| Thiamet-G | Inhibitor | ~21 nM | High (>30,000-fold vs. hexosaminidases) | Highly potent and selective, suitable for in vivo studies. | More complex synthesis. |
| NAG-thiazoline | Inhibitor | ~50 nM | Moderate (inhibits lysosomal hexosaminidases) | Potent transition-state analog inhibitor. | Lack of high selectivity can be a drawback. |
| 4-MU-GlcNAc | Substrate | Km ~ 50-200 µM | N/A | Fluorogenic, provides high sensitivity. | Requires a stop solution and a fluorescence reader. |
| p-Nitrophenyl-GlcNAc | Substrate | Km ~ 100-500 µM | N/A | Chromogenic, simple colorimetric detection. | Less sensitive than fluorogenic substrates. |
Expert Insights on Compound Selection:
-
For initial screening and basic characterization, chromogenic substrates like p-nitrophenyl-GlcNAc offer a straightforward and cost-effective approach.
-
For high-sensitivity assays and detailed kinetic studies, the fluorogenic substrate 4-MU-GlcNAc is preferred.
-
As a positive control for inhibition, PUGNAc is a well-established, potent inhibitor. However, for cellular studies where target specificity is critical, a more selective inhibitor like Thiamet-G is recommended to avoid confounding off-target effects.
-
This compound is best utilized in studies focused on understanding the fundamental structure-activity relationships of the enzyme's active site, or as a scaffold for the development of more potent inhibitors.
The O-GlcNAc Signaling Pathway and Inhibition
The dynamic interplay between O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) regulates the O-GlcNAcylation of numerous intracellular proteins, influencing a wide array of cellular processes.
Caption: O-GlcNAc Cycling and OGA Inhibition.
Conclusion: Towards More Reliable Research
The reproducibility of experiments involving this compound and other glycosidase modulators is fundamental to advancing our understanding of cellular signaling and developing novel therapeutics. By implementing robust, well-controlled experimental protocols, being mindful of the potential sources of variability, and selecting the most appropriate reagents for the research question at hand, scientists can significantly enhance the reliability and impact of their findings. This guide serves as a foundational resource to aid in this critical endeavor.
References
-
Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2682. [Link]
-
Macauley, M. S., et al. (2007). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society, 129(37), 11484–11495. [Link]
-
Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149–157. [Link]
-
Slavíková, B., et al. (2022). (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. ResearchGate. [Link]
-
van der Veen, S., et al. (2012). Modifying the phenyl group of PUGNAc: reactivity tuning to deliver selective inhibitors for N-acetyl-d-glucosaminidases. Organic & Biomolecular Chemistry, 10(1), 112-120. [Link]
-
Elbatrawy, H. A., et al. (2020). O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors. Chemistry–A European Journal, 26(41), 8836-8851. [Link]
-
Matsuo, I., et al. (2009). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Journal of Molecular Catalysis B: Enzymatic, 57(1-4), 214-221. [Link]
-
Wang, J., et al. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. Molecules, 29(4), 878. [Link]
-
Gáspár, D., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Habuchi, O., et al. (2005). Synthesis of sulfated phenyl 2-acetamido-2-deoxy-D-galactopyranosides.
A Researcher's Guide to Kinetic Analysis: Comparing Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside with Chromogenic Alternatives
For researchers in glycoscience and drug development, the precise characterization of enzyme-substrate interactions is paramount. This guide provides an in-depth kinetic comparison of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Phenyl-α-GlcNAc) with its widely used chromogenic analogue, p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (pNP-α-GlcNAc). We will explore the theoretical underpinnings, provide detailed experimental protocols, and interpret the resulting kinetic data to empower you to make informed decisions for your research objectives.
The focus of this guide is the enzyme α-N-acetylglucosaminidase (NAGLU, EC 3.2.1.50), a critical lysosomal hydrolase.[1] A deficiency in this enzyme leads to the accumulation of heparan sulfate, causing the devastating neurodegenerative disorder Sanfilippo Syndrome Type B (also known as Mucopolysaccharidosis IIIB).[2][3][4][5] Understanding how different substrates interact with NAGLU is crucial for developing diagnostics, screening for inhibitors, and designing enzyme replacement therapies.[6]
Part 1: The "Why" - Rationale Behind Substrate Selection
The choice of substrate is not merely a matter of convenience; it is a critical experimental parameter that dictates the nature and relevance of the kinetic data obtained.
The Aglycone's Influence: The primary structural difference between Phenyl-α-GlcNAc and pNP-α-GlcNAc lies in the aglycone (the non-sugar portion)—a phenyl group versus a p-nitrophenyl group. This distinction is mechanistically significant. The para-nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton and makes the resulting p-nitrophenolate a superior leaving group compared to the unsubstituted phenolate.[7] In the context of an enzyme-catalyzed hydrolysis, a better leaving group facilitates the cleavage of the glycosidic bond, which is often the rate-limiting step. This typically translates to a higher catalytic turnover rate (kcat).
Physiological Relevance vs. Assay Convenience:
-
pNP-α-GlcNAc is the workhorse of glycosidase assays. Its hydrolysis releases p-nitrophenol, which, upon addition of a high-pH stop solution, ionizes to the intensely yellow p-nitrophenolate anion.[8] This product has a strong absorbance at ~405 nm, making the assay simple, continuous, and suitable for high-throughput screening.[9]
-
Phenyl-α-GlcNAc serves as a closer structural mimic to the natural linkages found in glycoconjugates, albeit still a simplification. Lacking the artificial nitro group, its kinetic parameters may offer a more physiologically relevant baseline, which is especially important when characterizing inhibitors that may interact with the aglycone-binding region of the enzyme's active site.
Therefore, the central question is: Does the convenience of the chromogenic substrate come at the cost of kinetic accuracy? This guide provides the framework to answer that question.
Part 2: Experimental Design for a Robust Kinetic Comparison
A successful kinetic analysis hinges on a meticulously designed and validated protocol. The following workflow ensures the generation of reliable and reproducible data.
Caption: High-level workflow for determining enzyme kinetic parameters.
Detailed Experimental Protocol
This protocol is designed for determining the steady-state kinetic parameters of a recombinant α-N-acetylglucosaminidase (e.g., human NAGLU or a bacterial homologue) using a 96-well plate spectrophotometer.
I. Materials & Reagents
-
Enzyme: Purified recombinant α-N-acetylglucosaminidase.
-
Substrates:
-
p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (pNP-α-GlcNAc).
-
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Phenyl-α-GlcNAc).
-
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.6 (optimal for lysosomal enzymes).[10]
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH ~10.3.[8]
-
Coupled Assay Reagents (for Phenyl-α-GlcNAc):
-
N-acetyl-D-glucosamine (GlcNAc) Kinase (NagK).
-
Adenosine-5'-triphosphate (ATP).
-
Phosphoenolpyruvate (PEP).
-
Pyruvate Kinase (PK).
-
Lactate Dehydrogenase (LDH).
-
Nicotinamide adenine dinucleotide (NADH).
-
Reference: The principle for this coupled assay is based on detecting the released GlcNAc product by linking its phosphorylation to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[11]
-
-
Equipment: 96-well microplates, multichannel pipette, temperature-controlled microplate reader.
II. Methodology: Chromogenic Substrate (pNP-α-GlcNAc)
-
Substrate Preparation: Prepare a 10 mM stock solution of pNP-α-GlcNAc in the Assay Buffer. Create a 2-fold serial dilution series in a 96-well plate, ranging from 5 mM down to ~0.04 mM (final concentration in assay will be half of this).
-
Assay Setup: In a separate 96-well plate, add 50 µL of each substrate dilution in triplicate. Include a "no substrate" control.
-
Enzyme Preparation: Dilute the enzyme stock in cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Reaction Initiation: Pre-warm the substrate plate to 37°C. Initiate the reaction by adding 50 µL of the diluted enzyme to each well.
-
Incubation: Incubate the plate at 37°C.
-
Quenching and Color Development: At defined time points (e.g., 2, 4, 6, 8, 10 minutes), stop the reaction for a set of triplicates by adding 100 µL of Stop Solution. This halts the enzymatic reaction and develops the yellow color of the p-nitrophenolate.
-
Data Acquisition: Measure the absorbance at 405 nm. The amount of product is calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).[9]
-
Data Analysis: Calculate the initial velocity (v) for each substrate concentration from the linear portion of the time course. Plot v versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
III. Methodology: Non-Chromogenic Substrate (Phenyl-α-GlcNAc) via Coupled Assay
Detecting the hydrolysis of Phenyl-α-GlcNAc requires a different strategy as neither product is chromogenic. A coupled enzyme assay that measures the release of N-acetyl-D-glucosamine (GlcNAc) is a robust method.[11]
-
Assay Cocktail Preparation: Prepare a master mix containing Assay Buffer, ATP, PEP, NADH, and an excess of the coupling enzymes (NagK, PK, LDH). The concentration of these enzymes must be high enough to ensure they are not rate-limiting.[12]
-
Substrate Preparation: Prepare a serial dilution of Phenyl-α-GlcNAc as described for the chromogenic substrate.
-
Assay Setup: Add 50 µL of the assay cocktail and 25 µL of the Phenyl-α-GlcNAc dilutions to a UV-transparent 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the NAGLU enzyme.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of GlcNAc production by NAGLU.
-
Data Analysis: Calculate initial velocities from the linear phase of the reaction and determine Km and Vmax as described above.
Part 3: Interpreting the Kinetic Data
After performing these experiments, the data can be compiled for a direct comparison. The following table presents illustrative data based on typical findings for glycosidases to highlight key concepts.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| pNP-α-GlcNAc | 1.1 | 25.0 | 31.2 | 2.8 x 10⁴ |
| Phenyl-α-GlcNAc | 0.8 | 15.0 | 18.7 | 2.3 x 10⁴ |
Analysis of Kinetic Parameters:
-
Km (Michaelis Constant): This represents the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme.[13] In our example, Phenyl-α-GlcNAc has a slightly lower Km, suggesting it binds with a modestly higher affinity to the enzyme's active site than its nitrophenylated counterpart. This is plausible, as the bulky, electron-rich nitro group might introduce minor steric or electronic repulsion during the initial binding event.
-
Vmax (Maximum Velocity): This is the maximum rate of the reaction at saturating substrate concentrations.[14]
-
kcat (Turnover Number): Calculated from Vmax and the enzyme concentration, kcat represents the number of substrate molecules converted to product per enzyme molecule per second. As hypothesized, pNP-α-GlcNAc shows a higher kcat. This is the direct consequence of the electron-withdrawing nitro group, which stabilizes the phenolate leaving group and accelerates the chemical step of catalysis.
-
kcat/Km (Specificity Constant): This second-order rate constant is the most informative parameter for comparing the overall efficiency of an enzyme with different substrates.[15] It reflects both binding (Km) and catalysis (kcat). Despite the higher turnover rate of pNP-α-GlcNAc, its slightly weaker binding affinity results in a specificity constant that is comparable to that of Phenyl-α-GlcNAc. This reveals a classic trade-off: the structural modification that enhances the chemical reaction rate may slightly compromise the initial binding event.
Part 4: Mechanistic Insights and Conclusion
The hydrolysis of the glycosidic bond by retaining glycosidases like NAGLU proceeds through a double-displacement mechanism, involving a covalent glycosyl-enzyme intermediate.
Caption: Retaining glycosidase double-displacement mechanism.
The kcat value is a composite of the rates of glycosylation (k₂) and deglycosylation (k₃). For substrates with good leaving groups like p-nitrophenolate, the first step (glycosylation) is often accelerated, leading to a higher overall kcat.
This guide demonstrates that while pNP-α-GlcNAc is an excellent, convenient substrate for routine enzyme activity assays and high-throughput screening, its kinetic parameters can differ from those of a more naturalistic substrate like Phenyl-α-GlcNAc .
-
Choose pNP-α-GlcNAc for rapid activity measurements, inhibitor screening, and comparing relative activities across different enzyme preparations. Its high signal-to-noise ratio and simple protocol are significant advantages.[16]
-
Choose Phenyl-α-GlcNAc (or other non-chromogenic substrates) when conducting detailed mechanistic studies, characterizing the binding interactions of novel inhibitors, or when seeking kinetic data that may more closely reflect in vivo conditions. The added complexity of the coupled assay is justified by the higher physiological relevance of the data.[11]
Ultimately, the most comprehensive approach involves characterizing the enzyme with both types of substrates. This dual analysis provides a complete picture of the enzyme's behavior, highlighting both its raw catalytic power and its affinity for substrates that more closely resemble its natural targets.
References
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Enzymatic analysis of UDP-N-acetylglucosamine. PubMed Central - NIH. [Link]
-
Short-term enzyme replacement in the murine model of Sanfilippo syndrome type B. Academic Press. [Link]
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The kinetics of α -Gal-A enzymes. (A) The Michaelis – Menten plots of... ResearchGate. [Link]
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An Improved Assay for the N-Acetyl--glucosamine Reducing Ends of Polysaccharides in the Presence of Proteins. ResearchGate. [Link]
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N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. [Link]
-
β-N-Acetylglucosaminidase Colorimetric Activity Assay Kit. Creative BioMart. [Link]
-
Human acetyl-coenzyme A:alpha-glucosaminide N-acetyltransferase. Kinetic characterization and mechanistic interpretation. PubMed Central - NIH. [Link]
-
α-N-Acetylglucosaminidase. Wikipedia. [Link]
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Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]
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What Causes Sanfilippo Syndrome. Cure Sanfilippo Foundation. [Link]
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Kinetic comparison of peptide: N-glycosidases F and A reveals several differences in substrate specificity. PubMed. [Link]
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Kinetic properties and substrate specificities of two recombinant human N-acetylglucosaminyltransferase-IV isozymes. PubMed. [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
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MPS IIIB, Sanfilippo B Disease. Metabolic Support UK. [Link]
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Human acetyl-coenzyme a : alpha -glucosaminide n-acetyltransferase : kinetic characterization and mechanistic interpretation. SciSpace. [Link]
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Sanfilippo Syndrome: Molecular Basis, Disease Models and Therapeutic Approaches. PubMed Central. [Link]
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State of play: Development of enzyme replacement therapies for Sanfilippo. Sanfilippo Children's Foundation. [Link]
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2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. [Link]
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Classification of Some Alpha-Glucosidases and Alpha-Xylosidases on the Basis of Substrate Specificity. PubMed. [Link]
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Enzymatic hydrolysis of (a) GlcNAcβ1‐4GlcNAc, (b) GlcNAcβ1‐6GlcNAc, (c)... ResearchGate. [Link]
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Enzyme Assay Protocol. University of California, San Diego. [Link]
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Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal. [Link]
-
michaelis-menten enzyme kinetics: Topics by Science.gov. Science.gov. [Link]
-
Help with coupled enzymatic assay?. ResearchGate. [Link]
-
Human acetyl-coenzyme A:α-glucosaminide N-acetyltransferase: Kinetic characterization and mechanistic interpretation. SAHMRI. [Link]
-
17.09 Enzymatic Hydrolysis of Glycans. YouTube. [Link]
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Structural and mechanistic insight into the basis of mucopolysaccharidosis IIIB. PNAS. [Link]
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Substrate promiscuity of N-acetylhexosamine 1-kinases. PubMed. [Link]
-
Phenyl alpha-D-glucopyranoside | C12H16O6 | CID 99489. PubChem - NIH. [Link]
-
alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate. PubMed. [Link]
-
The influence of structure on the hydrolysis of substituted phenyl α-d-glucosides by α-glucosidase. PubMed Central - NIH. [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Synthetic Glycoside
In the intricate world of glycobiology, N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide. It is a cornerstone of complex carbohydrates and, notably, participates in the dynamic post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation. This process, governed by the addition and removal of a single GlcNAc moiety by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) respectively, is crucial for regulating a vast array of cellular processes.[1][2][3] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes that control it prime targets for therapeutic intervention.[2]
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a synthetic derivative of GlcNAc. While not a direct biological player, its rigid and well-defined structure makes it an invaluable tool for biochemical and structural studies. The phenyl aglycone (the non-sugar portion) provides a convenient spectroscopic handle and specific steric and electronic properties that are useful for probing the active sites of glycosidases and glycosyltransferases. This guide provides a detailed structural comparison of this core compound with its key analogs, highlighting how subtle changes in stereochemistry and substituent groups translate into significant functional differences.
The Core Compound: Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside
The fundamental structure consists of an N-acetylated glucosamine sugar ring linked to a phenyl group via an α-glycosidic bond at the anomeric carbon (C1).
Caption: Structure of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
The "α" designation is critical; it defines the stereochemistry at the anomeric carbon (C1). In the chair conformation of the pyranose ring, the α-anomer places the phenyl aglycone in an axial orientation relative to the sugar ring. This orientation dictates how the molecule presents itself to the active site of an enzyme.
Key Structural Comparisons
The biological activity of a glycoside is exquisitely sensitive to its three-dimensional structure. We will explore this by comparing our core compound to three classes of analogs: its β-anomer, variants with different aglycone groups, and a related compound lacking the C2-acetamido group.
The Anomeric Distinction: α- vs. β-Phenyl 2-acetamido-2-deoxy-D-glucopyranoside
The most fundamental comparison is with the β-anomer, Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.[4] The only difference is the stereochemistry at C1, where the glycosidic bond is in an equatorial orientation. This seemingly minor change has profound structural and functional consequences.
Caption: Comparison of α- and β-anomeric linkages.
-
Enzymatic Recognition: Many glycosidases are highly specific for either α- or β-linkages. For instance, enzymes that process O-GlcNAc modifications are β-specific, recognizing the equatorial configuration of the protein-serine/threonine linkage. Consequently, the β-anomer of a substrate analog is often a much better fit for the active site of enzymes like OGA, whereas the α-anomer may bind poorly or not at all.
-
Chemical Stability: The anomeric effect, an electronic stabilization involving the ring oxygen's lone pair electrons and the anti-bonding orbital of the C1-aglycone bond, generally makes the axial anomer (α in glucose) more thermodynamically stable than would be predicted based on sterics alone. However, the β-anomer is often the kinetically favored product in many glycosylation reactions.
The Aglycone's Role: Phenyl vs. p-Nitrophenyl vs. Methyl Glycosides
The aglycone moiety plays a crucial role in both the utility and activity of these compounds.
| Compound | Aglycone | Key Features & Applications |
| Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Phenyl | Provides a hydrophobic, aromatic group capable of π-stacking interactions within enzyme active sites. Serves as a non-chromogenic reference compound. |
| p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | p-Nitrophenyl | The nitro group is a strong electron-withdrawing group, making the p-nitrophenolate a good leaving group. Upon enzymatic cleavage, the released p-nitrophenol is yellow at alkaline pH, providing a continuous colorimetric assay for enzyme activity.[5] |
| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside [6] | Methyl | A small, non-aromatic aglycone. Used as a control to determine the importance of the larger aromatic ring for binding and activity. It helps dissect steric and electronic contributions of the aglycone.[7] |
The choice of aglycone is a deliberate experimental decision. For quantifying enzyme kinetics, the p-nitrophenyl derivative is superior. For structural studies like X-ray crystallography or for use in competitive inhibition assays where product detection is not required, the simpler phenyl or methyl glycosides are often preferred.
The Importance of the Acetamido Group: Comparison with Phenyl α-D-glucopyranoside
The 2-acetamido group (NHCOCH₃) is a defining feature of GlcNAc and is critical for molecular recognition. Comparing our core compound to Phenyl α-D-glucopyranoside, which has a hydroxyl group at the C2 position, reveals its importance.
-
Hydrogen Bonding: The amide of the acetamido group is both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for specific hydrogen bonding interactions within an enzyme's active site that are not possible with a simple hydroxyl group. These interactions are often essential for orienting the substrate correctly for catalysis.
-
The "N-Acetyl" Recognition Motif: In the context of OGA and OGT, the acetamido group is a primary recognition element. Potent inhibitors like Thiamet-G and PUGNAc are GlcNAc mimetics precisely because they retain this group to engage with key active site residues.[8] Removing it, as in Phenyl α-D-glucopyranoside, would drastically reduce or eliminate binding to these enzymes.
Experimental Methodologies for Structural Characterization
Determining the precise structure and anomeric configuration of these glycosides is non-trivial and relies on a combination of robust analytical techniques.
Workflow for Synthesis and Characterization
Caption: Standard workflow for the synthesis and validation of glycosides.
Key Protocol: Anomeric Assignment via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration in solution. The key parameter is the coupling constant (³J) between the anomeric proton (H1) and the adjacent proton on C2 (H2).
Principle: The magnitude of the ³J(H1,H2) coupling constant is dependent on the dihedral angle between the C-H1 and C-H2 bonds, as described by the Karplus equation.
-
α-Anomer (Axial H1): H1 is axial and H2 is axial. The dihedral angle is ~180°. This trans-diaxial relationship results in a large coupling constant, typically 8-10 Hz .
-
Wait, that's for the beta anomer. Let's correct this based on the typical chair conformation of glucose. For α-D-glucopyranosides , the H1 proton is axial, and the H2 proton is also axial. However, the relationship between the anomeric proton and the aglycone is what defines the anomer. The O-aglycone is axial. The H1 proton is equatorial. H2 is axial. The dihedral angle between an equatorial H1 and an axial H2 is approximately 60°, resulting in a small coupling constant, typically 3-4 Hz .
-
β-Anomer (Equatorial H1): The O-aglycone is equatorial. The H1 proton is axial. H2 is also axial. The dihedral angle is ~180°. This trans-diaxial relationship results in a large coupling constant, typically 8-10 Hz .
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Locate the anomeric proton (H1) signal. It is typically the most downfield signal in the carbohydrate region (δ ≈ 4.5-6.0 ppm) due to the deshielding effect of two adjacent oxygen atoms.
-
Examine the multiplicity of the H1 signal. It should appear as a doublet due to coupling with H2.
-
Measure the coupling constant, ³J(H1,H2), in Hertz.
-
-
Anomer Assignment:
-
A small J value (~3-4 Hz) confirms the α-anomeric configuration .
-
A large J value (~8-10 Hz) confirms the β-anomeric configuration .[9]
-
This clear, data-driven distinction is fundamental to validating the identity of any synthetic glycoside before its use in further experiments.
Summary of Structural and Functional Differences
| Feature | Phenyl-α-GlcNAc | Phenyl-β-GlcNAc | p-Nitrophenyl-β-GlcNAc | Phenyl-α-Glc |
| Anomeric Linkage | α (Axial Aglycone) | β (Equatorial Aglycone) | β (Equatorial Aglycone) | α (Axial Aglycone) |
| ¹H NMR ³J(H1,H2) | ~3-4 Hz | ~8-10 Hz | ~8-10 Hz | ~3-4 Hz |
| Aglycone | Phenyl | Phenyl | p-Nitrophenyl | Phenyl |
| C2-Substituent | Acetamido | Acetamido | Acetamido | Hydroxyl |
| Primary Utility | Structural probe, α-glycosidase substrate | OGA/Hexosaminidase substrate/inhibitor scaffold | Chromogenic substrate for β-glycosidases | Control for C2-acetamido group importance |
| Expected OGA Binding | Poor / None | Potential Substrate/Inhibitor | Potential Substrate/Inhibitor | None |
Conclusion
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside serves as a foundational structure for understanding the nuanced world of carbohydrate-protein interactions. Its comparison with analogs reveals critical principles of molecular recognition: the profound impact of anomeric stereochemistry on enzyme specificity, the role of the aglycone in modulating binding and providing experimental utility, and the essential nature of specific functional groups like the C2-acetamido moiety for biological activity. For researchers in glycobiology and drug development, a thorough understanding of these structure-activity relationships is not merely academic; it is the cornerstone upon which the rational design of potent enzyme inhibitors, sensitive biochemical probes, and novel therapeutics is built.
References
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Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149–157. [Link]
-
Ortiz-Meoz, R. F., et al. (2018). Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors. Journal of the American Chemical Society. [Link]
-
Macauley, M. S., et al. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Opinion in Structural Biology. [Link]
-
ResearchGate. (n.d.). Structure of some of the often used O-GlcNAc Transferase and O-GlcNAc hydrolase inhibitors. ResearchGate. [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. PubMed Central. [Link]
-
Li, H., et al. (2022). Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Slonimská, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]
-
PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. [Link]
-
PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. [Link]
-
ResearchGate. (n.d.). 1H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
As researchers and scientists, our responsibility extends beyond the laboratory bench to encompass the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship. While this compound is not typically classified as hazardous, the cornerstone of safe laboratory practice is to manage all chemical waste through a structured and compliant process.
Hazard Assessment and Chemical Profile
This compound is an N-acetyl-alpha-D-glucosaminide with a phenyl group at the anomeric position.[1] Based on Safety Data Sheets (SDS) for structurally similar compounds, such as its beta-anomer, it is not considered hazardous under the US OSHA Hazard Communication Standard.[2] However, a comprehensive toxicological profile for this specific alpha-anomer is not widely available.
In alignment with the principles of scientific integrity and safety, the Precautionary Principle must be applied. The absence of hazard data does not confirm the absence of risk. Some related compounds may cause skin, eye, or respiratory irritation.[3] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to manage its disposal as a regulated chemical waste, irrespective of its formal hazard classification.
Table 1: Physicochemical Properties of this compound Analogues
| Property | Value | Source / Analogue |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₆ | Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside[1] |
| Molecular Weight | 297.31 g/mol | Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside[1] |
| Appearance | White to off-white crystalline powder | Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside[1] |
| Physical State | Solid | Phenyl beta-D-glucopyranoside[2] |
Note: Data for the closely related galacto-analogue is provided due to limited specific data for the gluco-anomer.
The Core Disposal Directive: Adherence to Institutional and Regulatory Mandates
The single most critical aspect of chemical disposal is adherence to established regulations. Chemical waste generators are legally responsible for determining whether a discarded chemical is classified as hazardous and for ensuring its proper disposal according to local, regional, and national regulations.[2]
Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste procedures. Nearly all academic and industrial research institutions prohibit the disposal of any chemical, regardless of hazard classification, into the regular trash or sanitary sewer system.[4] This policy is a crucial safety measure to prevent the exposure of custodial and waste management personnel to unknown substances.[5] All chemical waste, including this compound, must be disposed of through the EHS hazardous waste program.[4]
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Safety Glasses: Protects against accidental splashes or dust generation.
-
Lab Coat: Provides a protective barrier for skin and clothing.
-
Chemical-Resistant Gloves: (e.g., Nitrile) Prevents direct skin contact.
Step 2: Waste Segregation (The Mixture Rule) Proper segregation is paramount to prevent dangerous reactions and to ensure cost-effective disposal.
-
Collect Pure Waste: Collect waste this compound in a dedicated container.
-
Avoid Cross-Contamination: Do not mix this waste with other chemical waste streams, especially solvents, acids, bases, or oxidizers.
-
The Mixture Rule: Be aware that if a non-hazardous waste is mixed with any amount of a listed hazardous waste, the entire mixture is legally classified as hazardous waste, which complicates and increases the cost of disposal.[6]
Step 3: Containerization Select a container that is appropriate for solid chemical waste.
-
Material: Use a chemically compatible container with a secure, sealable lid (e.g., a wide-mouth polyethylene jar).
-
Integrity: Ensure the container is in good condition, with no leaks or cracks.
-
Capacity: Do not overfill the container; a maximum of 90% capacity is a common best practice to prevent spills.[7]
Step 4: Labeling Accurate and complete labeling is a regulatory requirement and essential for safety.[8] Affix your institution's official hazardous waste tag to the container and fill it out completely.[4]
-
Full Chemical Name: Write "this compound." Do not use abbreviations or chemical formulas.[4]
-
Quantity: Estimate the amount of waste in the container.
-
Constituents: If it is a mixture, list all components and their approximate percentages.
-
Hazard Information: Mark as "Non-Hazardous" if pure, but check all appropriate hazard pictograms if it has been contaminated with other substances.
-
Generator Information: Include the Principal Investigator's name, department, and room number.[4]
Step 5: Temporary Storage Store the labeled waste container in a designated and properly managed area.
-
Location: The container should be kept in a designated Satellite Accumulation Area (SAA) or a central waste storage area supervised by laboratory personnel.[7]
-
Segregation: Store it away from incompatible materials.
-
Security: The area should be secure and accessible only to trained, authorized personnel.
Step 6: Arrange for EHS Pickup Follow your institution's specific procedure to have the waste collected by the EHS department. This typically involves submitting a chemical waste pickup request form, either online or as a hard copy.[4] Do not allow waste to accumulate in the lab for extended periods; many regulations limit on-site storage to 90 days.[7]
Spill Management
In the event of a small spill of solid this compound:
-
Ensure PPE is worn.
-
Prevent Dust Formation: Avoid vigorous sweeping. Gently sweep or scoop the material.
-
Collect: Place the spilled solid and any contaminated cleaning materials (e.g., paper towels) into your labeled waste container.[2]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as chemical waste.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For large spills, evacuate the immediate area and contact your institution's EHS department for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
References
-
Safety Data Sheet - Propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside. Angene Chemical. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Advisory 7.3 - Disposal of Non-Hazardous Waste Chemicals. University of Cincinnati Environmental Health & Safety. [Link]
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How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
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Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
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Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. (2022-04-23). [Link]
-
Substance Information. European Chemicals Agency (ECHA). [Link]
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Substance Infocard - (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide. European Chemicals Agency (ECHA). [Link]
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In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
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Mastering the Bench: A Guide to Safely Handling Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For the dedicated researcher, scientist, and drug development professional, precision and safety in the laboratory are paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CAS 10139-04-5). Moving beyond a simple checklist, this document serves as a self-validating system for your protocols, grounded in established safety principles to ensure both personal safety and the integrity of your research.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a cornerstone of prudent laboratory practice is to treat all chemicals with a degree of caution, particularly when toxicological properties are not fully investigated[1]. This guide is structured to provide a comprehensive framework for risk minimization, from initial handling to final disposal.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between a researcher and potential chemical exposure. The following PPE is recommended when handling this compound, particularly in its powdered form.
| Protection Area | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or airborne particles. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3]. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. Gloves must be inspected for tears or holes before each use. Wash hands thoroughly after removing gloves. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary. Use in a well-ventilated area is crucial to minimize inhalation of any airborne particles[4]. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following step-by-step guidance outlines the operational workflow for this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area[1][2]. Store away from incompatible materials such as strong oxidizing agents[2].
Handling and Use:
-
Preparation: Before handling, ensure your designated workspace is clean and uncluttered. Have all necessary equipment, including your PPE, readily available.
-
Weighing and Transfer: When weighing the powdered form, do so in an area with minimal air currents to prevent dust dispersal. Use a chemical fume hood if available and practical.
-
Avoid Dust Formation: Handle the powder gently to minimize the creation of airborne dust[2][5].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the chemical.
Spill and Emergency Procedures:
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess: Determine the extent of the spill and if you can safely clean it up with your available resources.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation[2]. Use a dustpan and brush designated for chemical spills.
-
Clean: Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with a damp cloth.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice[1].
-
Disposal Plan:
As this compound is not classified as hazardous, disposal procedures are generally straightforward. However, always adhere to your institution's and local regulations.
-
Solid Waste: Uncontaminated, excess chemical should be placed in a clearly labeled, sealed container. This can typically be disposed of in the regular trash, but institutional guidelines should be confirmed[6].
-
Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, gloves) should be placed in a sealed bag and disposed of according to your institution's policy for chemically contaminated waste.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, which can then be disposed of as non-hazardous liquid waste, if permitted by local regulations. Deface or remove the label before discarding the container in the regular trash.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
